1-Bromo-2-methoxyethane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methoxyethane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUPZGFPHUVJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064385 | |
| Record name | Ethane, 1-bromo-2-methoxy- | |
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Molecular Weight |
138.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Bromoethyl methyl ether | |
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CAS No. |
6482-24-2 | |
| Record name | Bromoethyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6482-24-2 | |
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| Record name | Ethane, 1-bromo-2-methoxy- | |
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| Record name | 1-Bromo-2-methoxyethane | |
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| Record name | Ethane, 1-bromo-2-methoxy- | |
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| Record name | Ethane, 1-bromo-2-methoxy- | |
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| Record name | 1-bromo-2-methoxyethane | |
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| Record name | 2-BROMOETHYL METHYL ETHER | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMC9NTS6GR | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-methoxyethane: Properties, Reactivity, and Applications
This guide offers a comprehensive technical overview of 1-Bromo-2-methoxyethane (CAS No. 6482-24-2), a versatile bifunctional reagent widely utilized in organic synthesis and pharmaceutical development.[1][2] As a key building block, its unique structure, featuring a reactive bromoalkyl group and a polar ether moiety, enables its use as an efficient linker for introducing the 2-methoxyethyl group into target molecules.[2][3] This document provides an in-depth analysis of its physicochemical properties, spectroscopic signature, core reactivity, detailed experimental protocols, and critical safety information for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Application
The utility of this compound in a laboratory setting is fundamentally governed by its physical properties. It is a clear, colorless to light yellow liquid with a moderate boiling point, making it relatively easy to handle and remove from reaction mixtures.[4][5][6][7] Its solubility in water and common organic solvents further enhances its versatility in various reaction conditions.[1][5][6][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6482-24-2 | [1][5][6] |
| Molecular Formula | C₃H₇BrO | [1][5][6] |
| Molecular Weight | 138.99 g/mol | [1][5][6] |
| Appearance | Clear colorless to light yellow liquid | [1][4][6][7] |
| Density | 1.479 g/mL at 25 °C | [1][4][5][6] |
| Boiling Point | 40-41 °C at 66 mmHg | [4][5][6] |
| Flash Point | 83 °F (28.3 °C) | [4][6][7] |
| Refractive Index (n²⁰/D) | 1.447 | [4][5][6] |
| Water Solubility | 14.4 g/L at 25 °C | [4][5][6][8] |
| Synonyms | 2-Bromoethyl methyl ether, Methoxyethyl bromide | [1][6][9] |
Causality Insight: The combination of a polar ether group and a halogenated alkyl chain results in a compound with balanced polarity. This allows it to be soluble in both water (to a limited extent) and a wide range of organic solvents, a crucial feature for achieving homogeneity in diverse reaction systems.[1][8] Its boiling point at reduced pressure indicates that it can be readily purified by vacuum distillation.
Spectroscopic Signature: Structural Verification
Confirming the identity and purity of this compound is essential. Its structure gives rise to a predictable spectroscopic fingerprint.
-
¹H NMR (Proton NMR): The spectrum is expected to show three distinct signals:
-
A singlet at ~3.3 ppm, integrating to 3H, corresponding to the methoxy (CH₃O-) protons.
-
A triplet at ~3.6 ppm, integrating to 2H, for the methylene protons adjacent to the oxygen (-OCH₂-).
-
A triplet at ~3.5 ppm, integrating to 2H, for the methylene protons adjacent to the bromine (-CH₂Br). The coupling between the two methylene groups would result in triplet patterns.
-
-
¹³C NMR (Carbon NMR): Three signals are anticipated, corresponding to the three unique carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: Key absorption bands would include strong C-O stretching vibrations characteristic of ethers and C-H stretching vibrations. The C-Br stretch would appear in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its role as a versatile alkylating agent.[3][10] Its reactivity is dominated by the carbon-bromine bond, where the electronegative bromine atom makes the adjacent carbon electrophilic and serves as an excellent leaving group.
Nucleophilic Substitution (Sₙ2) Reactions
The compound is an ideal substrate for Sₙ2 reactions.[2] Nucleophiles readily attack the carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step. This reaction is fundamental to its application in introducing the 2-methoxyethyl moiety into various molecules.[1][3] This modification is particularly valuable in drug development, as the introduction of this group can enhance a molecule's solubility, bioavailability, and overall pharmacokinetic profile.[3][10]
Caption: General Sₙ2 reaction of this compound.
Grignard Reagent Formation
Under strictly anhydrous conditions, this compound can react with magnesium metal in an ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent, 2-methoxyethylmagnesium bromide.[11][12] This transformation inverts the polarity (umpolung) of the carbon atom, turning it from an electrophile into a potent nucleophile.[11] This nucleophilic carbon source is invaluable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[13][14]
Caption: Formation of 2-methoxyethylmagnesium bromide.
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing reliable methodologies for common transformations.
Protocol 1: General Procedure for Sₙ2 Alkylation of a Phenol
This protocol describes the synthesis of a 2-methoxyethyl aryl ether, a common structural motif.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.), a suitable base (e.g., K₂CO₃, 1.5 eq.), and an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add this compound (1.2 eq.) dropwise via syringe.
-
Reaction & Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Trustworthiness: The use of an inert atmosphere prevents side reactions, while TLC monitoring ensures the reaction is driven to completion without unnecessary heating, which could cause degradation. The extractive workup and final purification step are standard, robust methods for isolating the desired product with high purity.
Protocol 2: Preparation and Use of 2-methoxyethylmagnesium bromide
This protocol requires stringent anhydrous techniques.
-
Apparatus Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C) for several hours and assembled hot under a stream of dry nitrogen or argon.[15]
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) in the reaction flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface, which is often indicated by the disappearance of the iodine color or evolution of ethylene gas.[12][13]
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. The reaction is often initiated with gentle warming and may become self-sustaining (exothermic). Maintain a gentle reflux until most of the magnesium is consumed.[14]
-
Reaction with Electrophile: Cool the freshly prepared Grignard solution to 0 °C. Slowly add a solution of the electrophile (e.g., a ketone, 0.9 eq.) in anhydrous ether/THF.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer, and purify as described in Protocol 1.
Expertise: The activation of magnesium is a critical step to overcome the passivating oxide layer on its surface.[11][12][13] The slow addition of reagents controls the exothermicity of both the Grignard formation and its subsequent reaction. Quenching with a weak acid like NH₄Cl is a standard method to protonate the resulting alkoxide without causing acid-catalyzed side reactions.
Safety, Handling, and Storage
This compound is a flammable and toxic chemical that requires careful handling.[16][17] Adherence to safety protocols is mandatory.
Table 2: GHS Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Hazard Statements | H226: Flammable liquid and vapor.H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [16][17][18] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [16][19][20] |
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[21] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][22] All equipment should be grounded to prevent static discharge, which could be an ignition source.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[16][19][22] The recommended storage temperature is often between 2-8°C.[1][4][5][8] Protect from light and moisture.[16][21] It should be stored away from strong oxidizing agents and strong bases.[16][22]
-
Stability: The compound is sensitive to air and light and may form peroxides over time.[16] Some commercial sources supply it with a stabilizer like sodium carbonate or sodium bicarbonate.[6][16]
Conclusion
This compound is a highly versatile and valuable intermediate in organic synthesis.[1][3] Its well-defined reactivity, primarily as an Sₙ2 alkylating agent, allows for the strategic introduction of the 2-methoxyethyl group, a common tactic for optimizing the physicochemical properties of drug candidates and other functional materials.[2][3][23] A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.
References
- ChemicalBook. (n.d.). This compound CAS#: 6482-24-2.
- LookChem. (n.d.). Cas 6482-24-2, this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
- Cheméo. (n.d.). Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2).
- iChemical. (n.d.). This compound, CAS No. 6482-24-2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety, Handling, and Storage Recommendations for this compound.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Wikipedia. (n.d.). Grignard reagent.
- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.
- Chemguide. (n.d.). grignard reagents.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Chemistry Stack Exchange. (2016). Stereospecific in SN2 reaction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. leapchem.com [leapchem.com]
- 4. This compound | 6482-24-2 [chemicalbook.com]
- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 6. Cas 6482-24-2,this compound | lookchem [lookchem.com]
- 7. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 8. Page loading... [guidechem.com]
- 9. Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. nbinno.com [nbinno.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 18. 6482-24-2 | this compound | Naloxegol Related | Ambeed.com [ambeed.com]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. nbinno.com [nbinno.com]
- 22. fishersci.com [fishersci.com]
- 23. nbinno.com [nbinno.com]
An In-depth Technical Guide to 1-Bromo-2-methoxyethane (CAS 6482-24-2)
This technical guide offers a comprehensive overview of 1-bromo-2-methoxyethane (CAS No. 6482-24-2), a versatile bifunctional reagent widely utilized in organic synthesis and pharmaceutical development. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, applications in drug discovery, and safety information, providing a crucial resource for researchers, chemists, and professionals in the field.
Physicochemical and Spectroscopic Profile
This compound is a clear, colorless to light yellow liquid.[1][2] Its bifunctional nature, possessing both a reactive bromo group and an ether linkage, makes it a valuable building block in the synthesis of more complex molecules.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6482-24-2 | [5] |
| Molecular Formula | C₃H₇BrO | [2][5] |
| Molecular Weight | 138.99 g/mol | [2][5] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Boiling Point | 40-41 °C at 66 mmHg | [1][5] |
| Density | 1.479 g/mL at 25 °C | [1][2][5] |
| Refractive Index (n20/D) | 1.447 | [1][5] |
| Solubility in Water | 14.4 g/L at 25 °C | [1] |
| Flash Point | 28.3 °C (83 °F) | [6][7] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
The structural identity of this compound can be unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals corresponding to the different proton environments in the molecule. The methoxy group (CH₃O-) typically appears as a singlet, while the two methylene groups (-CH₂-) adjacent to the oxygen and bromine atoms exhibit characteristic multiplets due to spin-spin coupling.[8][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show three distinct peaks, corresponding to the three unique carbon atoms in the molecule: the methyl carbon of the methoxy group, the methylene carbon adjacent to the oxygen, and the methylene carbon bonded to the bromine atom.
-
IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-O-C ether linkage and the C-Br bond.[10]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.[11]
Synthesis and Purification
This compound is typically synthesized via the bromination of 2-methoxyethanol.[4] Common brominating agents for this transformation include hydrobromic acid or phosphorus tribromide.[4]
A general synthetic approach involves the reaction of 2-methoxyethanol with a suitable brominating agent, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction to completion.
Caption: General synthesis of this compound.
Purification of the crude product is typically achieved through distillation under reduced pressure to prevent decomposition.[1][5]
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions.[2][5] This makes the compound a potent alkylating agent for introducing the 2-methoxyethyl moiety into a wide range of substrates.[3][12]
Nucleophilic Substitution Reactions (Sₙ2)
This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, thiols, carboxylates, and alkoxides.[3][13] The reaction proceeds via a backside attack of the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon is chiral.
Caption: General Sₙ2 reaction of this compound.
The kinetics of the potassium iodide exchange reaction with 2-bromoethyl methyl ether in acetone have been investigated, providing insights into its reactivity.[1][5]
Applications in Research and Drug Development
The versatility of this compound as an alkylating agent has led to its widespread use in organic synthesis and medicinal chemistry.
Pharmaceutical Synthesis
A prominent application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[2][14] The introduction of the 2-methoxyethyl group can modulate the physicochemical properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic profile and therapeutic efficacy.[12][15]
For instance, it is a key reagent in the synthesis of the anti-cancer drug Erlotinib, where it is used to introduce the two 2-methoxyethoxy side chains that are crucial for the drug's activity.[3]
Organic Synthesis Intermediate
Beyond pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of a variety of organic compounds.[2] It has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.[1][5] It is also employed in the synthesis of functionalized polymers, coatings, and other specialty chemicals.[12]
Safety, Handling, and Storage
This compound is a flammable liquid and is toxic if swallowed.[16][17] It can cause skin and serious eye irritation, and may cause respiratory irritation.[16][17] Therefore, appropriate safety precautions must be taken when handling this compound.
Table 2: GHS Hazard Information
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Toxic if swallowed | H301 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Recommended Handling Procedures
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][18]
-
Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[16][18] Use non-sparking tools and take precautionary measures against static discharge.[16]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[16] Prevent entry into drains.[16]
Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][12]
-
Keep away from heat and sources of ignition.[16]
-
Protect from light and moisture.[6][16] The compound is hygroscopic.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[6][16]
Conclusion
This compound is a highly versatile and valuable reagent in organic synthesis and drug discovery. Its well-defined reactivity, primarily as an alkylating agent in Sₙ2 reactions, allows for the controlled introduction of the 2-methoxyethyl group into a diverse range of molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory and in industrial applications.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Safety, Handling, and Storage Recommendations for this compound.
- LookChem. (n.d.). Cas 6482-24-2,this compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
- Cheméo. (n.d.). Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2).
- iChemical. (n.d.). This compound, CAS No. 6482-24-2.
- AHH Chemical Co., Ltd. (n.d.). Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price.
- ResearchGate. (n.d.). 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,....
- NIST. (n.d.). Ethane, 1-bromo-2-methoxy-.
- Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
- Pearson. (n.d.). What is the product of the reaction of bromoethane with each of the following nucleophiles? a. CH₃CH₂CH₂O⁻.
- PubChem. (n.d.). 2-Bromoethyl methyl ether.
- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
- Chemistry Stack Exchange. (2016, April 26). Stereospecific in SN2 reaction.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.
Sources
- 1. This compound | 6482-24-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound(6482-24-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 12. leapchem.com [leapchem.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 18. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Bromo-2-methoxyethane: Synthesis, Properties, and Applications
Introduction
1-Bromo-2-methoxyethane (CAS No. 6482-24-2), also known as 2-bromoethyl methyl ether, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, featuring a reactive bromine atom and a methoxy group, makes it a valuable building block for the introduction of the 2-methoxyethyl moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of this compound, detailing its structural and physicochemical properties, a representative synthesis protocol, its reactivity in key synthetic transformations, and its applications, particularly in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical guidance on the use of this important chemical intermediate.[3]
Structural Formula and Identification
The structural formula of this compound is CH₃OCH₂CH₂Br. It consists of a two-carbon ethane chain substituted with a methoxy group (-OCH₃) at one end and a bromine atom (-Br) at the other.
Molecular Structure:
Caption: Structural representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 6482-24-2 | [4] |
| Molecular Formula | C₃H₇BrO | [5] |
| Molecular Weight | 138.99 g/mol | [6] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Boiling Point | 40-41 °C at 66 mmHg | [4][5] |
| Density | 1.479 g/mL at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.447 | [4][5] |
| Flash Point | 83 °F (28.3 °C) | [5] |
| Solubility | Soluble in water (14.4 g/L at 25 °C) | [5] |
| Storage Temperature | 2-8 °C | [4] |
Synthesis of this compound
This compound is commonly synthesized from its corresponding alcohol, 2-methoxyethanol, through a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. A well-established method for this transformation is the use of phosphorus tribromide (PBr₃).
Representative Synthesis Protocol: Bromination of 2-Methoxyethanol
This protocol is a representative procedure adapted from established methods for the bromination of alcohols.
Reaction Scheme:
3 CH₃OCH₂CH₂OH + PBr₃ → 3 CH₃OCH₂CH₂Br + H₃PO₃
Experimental Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube is charged with anhydrous 2-methoxyethanol (1.0 mol, 76.1 g). The flask is cooled in an ice-water bath.
-
Addition of Reagent: Phosphorus tribromide (0.4 mol, 108.3 g) is added dropwise from the dropping funnel to the stirred and cooled 2-methoxyethanol over a period of approximately 1-2 hours. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice (approximately 500 g). The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The fraction boiling at 40-41 °C/66 mmHg is collected.[4][5]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.35 | s | 3H | -OCH₃ |
| ~3.65 | t | 2H | -OCH₂- |
| ~3.45 | t | 2H | -CH₂Br |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three signals corresponding to the three non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | -CH₂Br |
| ~59 | -OCH₃ |
| ~70 | -OCH₂- |
Note: The exact chemical shifts may vary slightly depending on the solvent used.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2930-2820 | Medium-Strong | C-H stretching (alkane) |
| 1120-1085 | Strong | C-O stretching (ether) |
| 650-550 | Strong | C-Br stretching |
Reactivity and Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the facile introduction of the 2-methoxyethyl group.[4]
Williamson Ether Synthesis
A classic application of this compound is in the Williamson ether synthesis to form more complex ethers.[7] The reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile to displace the bromide.
Representative Protocol: Synthesis of 1-methoxy-2-phenoxyethane
Reaction Scheme:
C₆H₅OH + NaOH → C₆H₅ONa + H₂O C₆H₅ONa + CH₃OCH₂CH₂Br → C₆H₅OCH₂CH₂OCH₃ + NaBr
Experimental Procedure:
-
Alkoxide Formation: In a round-bottom flask, phenol (1.0 eq) is dissolved in a suitable solvent such as ethanol. Sodium hydroxide (1.1 eq) is added, and the mixture is stirred until the phenol has completely reacted to form sodium phenoxide.
-
Nucleophilic Substitution: this compound (1.2 eq) is added to the solution of sodium phenoxide.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography or distillation.
Caption: Williamson ether synthesis using this compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Use in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion
This compound is a synthetically useful and versatile building block in organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it an important intermediate for the introduction of the 2-methoxyethyl group in the synthesis of pharmaceuticals, agrochemicals, and novel materials. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
- Organic Syntheses Procedure. (n.d.).
- This compound - Stenutz. (n.d.).
- Ethane, 1-bromo-2-methoxy-. (n.d.). NIST WebBook.
- Organic Syntheses Procedure. (n.d.).
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharma Standard.
- Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Cheméo. (n.d.).
- C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane... - Doc Brown's Chemistry. (n.d.).
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- The Role of this compound in Modern Pharmaceutical Synthesis. (n.d.).
- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. (n.d.).
- This compound: A Look at its Biological Activities and Applications. (n.d.).
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 6482-24-2 [chemicalbook.com]
- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 6. Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxyethane
This guide provides a comprehensive technical overview of the physical properties of 1-Bromo-2-methoxyethane (CAS No. 6482-24-2). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes core physical data with practical insights into its application and experimental determination.
Introduction and Core Identifiers
This compound, also known as 2-bromoethyl methyl ether, is a versatile bifunctional compound widely utilized as a key intermediate in organic synthesis.[1][2] Its structure incorporates both a reactive bromine atom, susceptible to nucleophilic substitution, and an ether linkage, which imparts specific solubility characteristics.[1][3] These features make it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][4] For instance, it is a documented starting reagent for producing complex molecules like 1-bromo-4-(2-methoxyethoxy)benzene and various drug candidates.[3][4][5] This guide delves into the fundamental physical characteristics that define its behavior in experimental and industrial settings.
Molecular Structure
The structure of this compound is fundamental to its chemical reactivity and physical properties. The presence of an electronegative bromine atom and an ether group influences its polarity and intermolecular interactions.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of a compound are critical for its handling, reaction setup, purification, and storage. The following table summarizes the key physical data for this compound, compiled from various authoritative sources.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₃H₇BrO | [1][6][7] | |
| Molecular Weight | 138.99 g/mol | [1][6][7] | |
| Appearance | Clear, colorless to light yellow liquid | Ambient | [3][4][5] |
| Density | 1.479 g/mL | at 25 °C | [1][3][4] |
| Boiling Point | 40-41 °C | at 66 mmHg | [3][4][8] |
| 106.8 °C | at 760 mmHg | [5] | |
| Melting Point | Not available (N/A) | [4] | |
| Flash Point | 83 °F (28.3 °C) | Closed Cup | [3][4][5] |
| Refractive Index (n_D²⁰) | 1.447 | at 20 °C | [3][4][5] |
| Water Solubility | 14.4 g/L | at 25 °C | [3][4][9] |
| Vapor Pressure | 32.5 mmHg | at 25 °C | [4][5] |
Experimental Determination of Key Physical Properties
To ensure scientific integrity, it is crucial to understand the methodologies behind the data presented. The following sections describe standard, field-proven protocols for determining the primary physical properties of a liquid chemical like this compound.
Workflow for Physical Property Analysis
The determination of physical properties follows a logical sequence to ensure data accuracy and sample integrity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. Cas 6482-24-2,this compound | lookchem [lookchem.com]
- 5. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 6. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 8. haihangchem.com [haihangchem.com]
- 9. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-methoxyethane
Abstract
1-Bromo-2-methoxyethane (CAS No. 6482-24-2) is a valuable bifunctional reagent utilized in diverse synthetic applications, from pharmaceutical development to agrochemicals.[1][2] A comprehensive understanding of its fundamental physicochemical properties, namely boiling point and density, is paramount for its effective and safe application in research and development. This guide provides a detailed examination of these properties, grounded in both theoretical principles and practical, field-proven experimental methodologies. We will explore the molecular basis for its observed boiling point and density, provide self-validating protocols for their empirical determination, and outline the necessary safety precautions for handling this compound. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable reference for the use of this compound.
Core Physicochemical Properties
The physical characteristics of a chemical reagent are critical determinants of its handling, reaction setup, and purification procedures. For this compound, the boiling point and density are key parameters for distillation-based purification and accurate volumetric dispensing in reaction protocols.
Summary of Properties
The accepted literature values for this compound are summarized below. It is crucial to note that the boiling point is pressure-dependent; the value cited is at reduced pressure.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₃H₇BrO | - | [1][2] |
| Molecular Weight | 138.99 g/mol | - | [1][2] |
| Boiling Point | 40-41 °C | at 66 mmHg | [1][3][4][5] |
| Density | 1.479 g/mL | at 25 °C | [1][2][3][5] |
| Appearance | Clear, colorless to light yellow liquid | Ambient | [1][2][3] |
| Flash Point | 83 °F (28.3 °C) | - | [1][3] |
Theoretical Basis of Observed Properties
The boiling point and density of a substance are direct consequences of its molecular structure and the resulting intermolecular forces (IMFs).[6][7]
-
Intermolecular Forces and Boiling Point: The boiling point is a measure of the energy required to overcome the attractive forces holding molecules together in a liquid state.[8][9] For this compound, the primary IMFs at play are:
-
Dipole-Dipole Interactions: The molecule possesses two polar covalent bonds: C-Br and C-O. The electronegativity difference between carbon and bromine, and carbon and oxygen, creates permanent partial negative charges (δ-) on the bromine and oxygen atoms and partial positive charges (δ+) on the adjacent carbon atoms. These permanent dipoles lead to electrostatic attractions between neighboring molecules, which are stronger than the forces found in nonpolar molecules of similar size.[8][10]
-
Van der Waals Dispersion Forces (London Forces): Present in all molecules, these temporary attractive forces arise from the random movement of electrons creating transient dipoles. As the molecular weight and surface area of a molecule increase, so does the strength of these forces.[7][8] With a molecular weight of 138.99 g/mol , this compound has significant dispersion forces.
The combination of these forces necessitates a moderate amount of energy to transition the substance into the gaseous phase, explaining its liquid state at room temperature and its relatively low boiling point at reduced pressure.
-
-
Molecular Structure and Density: Density is the ratio of mass to volume. The high density of this compound (1.479 g/mL, significantly denser than water) is primarily attributable to the presence of the heavy bromine atom (atomic weight ≈ 79.9 amu) within a small molecular framework (C₃H₇O). The efficient packing of these relatively heavy molecules in the liquid state results in a high mass per unit volume.
Experimental Verification Protocols
To ensure scientific integrity, literature values should be empirically verified. The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like this compound.
Determination of Boiling Point via the Micro-Reflux Method
This method is suitable for small sample volumes and provides an accurate boiling point measurement by observing the temperature at which the liquid and vapor phases are in equilibrium.[11]
Methodology:
-
Apparatus Setup:
-
Place a small test tube containing 1-2 mL of this compound and a boiling chip into a heating block or sand bath.
-
Suspend a calibrated thermometer with the bulb positioned in the vapor phase, just above the surface of the liquid. The bulb should not touch the liquid or the sides of the test tube.
-
Attach a small condenser or a cold finger to the test tube if sample volatility is high.
-
-
Heating:
-
Gently heat the apparatus. Observe the sample until it begins to boil and a ring of refluxing condensate is visible on the inner wall of the test tube.[11]
-
-
Equilibrium Measurement:
-
Pressure Correction (Causality):
-
It is critical to record the ambient atmospheric pressure during the measurement. Boiling points are highly dependent on pressure.[13] If the measured pressure is not 760 mmHg (sea level), the observed boiling point will differ from the standard boiling point. The literature value for this compound is reported at 66 mmHg, highlighting its sensitivity to pressure changes.
-
Diagram: Boiling Point Determination Workflow
Determination of Density using a Pycnometer
A pycnometer is a specialized glass flask that allows for the precise measurement of a liquid's volume, enabling a highly accurate density determination.[14] This method is self-validating as it relies on calibration with a reference standard of known density, typically distilled water.
Methodology:
-
Pycnometer Preparation & Calibration:
-
Thoroughly clean and dry a pycnometer and its stopper. Weigh the empty, dry pycnometer on an analytical balance (m_empty).[14]
-
Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary.[14]
-
Carefully dry the exterior of the pycnometer and weigh it (m_water).
-
Record the temperature of the water. Using a reference table, find the precise density of water (ρ_water) at that temperature.[15]
-
Calculate the exact volume of the pycnometer (V_pyc) using the formula: V_pyc = (m_water - m_empty) / ρ_water
-
-
Sample Measurement:
-
Empty and thoroughly dry the calibrated pycnometer.
-
Fill the pycnometer with this compound, ensuring the temperature of the sample is recorded (ideally 25 °C to match literature values).
-
Insert the stopper, dry the exterior, and weigh the filled pycnometer (m_sample).
-
-
Density Calculation:
-
Calculate the mass of the sample: m_net_sample = m_sample - m_empty.
-
Calculate the density of the sample (ρ_sample) using the calibrated volume: ρ_sample = m_net_sample / V_pyc
-
Diagram: Density Determination Workflow
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that technical proficiency must be paired with an unwavering commitment to safety. This compound is a hazardous substance.
Hazard Profile:
-
Flammable: It is a flammable liquid and vapor with a low flash point.[16][17] Keep away from heat, sparks, and open flames.[17]
-
Irritant: Causes skin and serious eye irritation. May cause respiratory irritation.[16][17]
Mandatory Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle this chemical only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1][17] Recommended storage temperature is 2-8°C.[1][3]
-
Spill & Disposal: Have appropriate spill control materials available. Dispose of waste according to institutional and local environmental regulations. Do not let the product enter drains.[17]
-
First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If swallowed, seek immediate medical attention.[17]
Conclusion
This compound is a reagent with well-defined physical properties that are dictated by its molecular structure. Its boiling point of 40-41 °C (at 66 mmHg) and high density of 1.479 g/mL (at 25 °C) are direct results of its molecular weight and the dipole-dipole and dispersion forces between its molecules. The robust, self-validating experimental protocols provided herein for boiling point and density determination allow for the confident verification of these properties in a laboratory setting. Adherence to the outlined safety procedures is non-negotiable for the handling and use of this compound, ensuring both the integrity of the scientific work and the well-being of the researcher.
References
- Cas 6482-24-2, this compound - LookChem.[Link]
- The Four Intermolecular Forces and How They Affect Boiling Points - Master Organic Chemistry.[Link]
- DENSITY DETERMINATION BY PYCNOMETER - Univerzita Pardubice.[Link]
- Why Intermolecular Forces Affect Physical Properties - RevisionDojo.[Link]
- 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry - Saskoer.ca.[Link]
- Video: Boiling Points - Concept - JoVE.[Link]
- Intermolecular Forces | Overview, Types & Boiling Point - Study.com.[Link]
- 1 density determination by pycnometer - Univerzita Pardubice.[Link]
- BOILING POINT DETERMIN
- Density Measurement Using Pycnometer | PDF - Scribd.[Link]
- This compound, CAS No. 6482-24-2 - iChemical.[Link]
- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.[Link]
- Boiling & Melting Points - Michigan St
- Video: Boiling Points - Procedure - JoVE.[Link]
- Pycnometer - Chemical Engineering | University of Utah.[Link]
- Density Determination by Pycnometer | PDF - Scribd.[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. haihangchem.com [haihangchem.com]
- 5. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 6. revisiondojo.com [revisiondojo.com]
- 7. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Supplemental Topics [www2.chemistry.msu.edu]
- 10. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. vernier.com [vernier.com]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. che.utah.edu [che.utah.edu]
- 15. scribd.com [scribd.com]
- 16. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 17. merckmillipore.com [merckmillipore.com]
synthesis of 1-Bromo-2-methoxyethane from 2-methoxyethanol
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methoxyethane from 2-Methoxyethanol
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis of this compound, a critical building block in modern organic and medicinal chemistry.[1] The document moves beyond a simple recitation of procedural steps to offer a detailed mechanistic analysis, field-proven experimental protocols, and robust safety and handling guidelines. The primary focus is on the highly efficient conversion of 2-methoxyethanol using phosphorus tribromide (PBr₃), a method favored for its high yield and avoidance of carbocation rearrangement side reactions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this essential transformation.
Introduction: Strategic Importance of this compound
This compound (CAS No. 6482-24-2) is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring a reactive alkyl bromide for nucleophilic substitution and a stable methoxy ether group, makes it an ideal reagent for introducing the 2-methoxyethyl moiety into more complex molecular architectures.[1] This functional group is frequently incorporated into pharmaceutical agents and agrochemicals to modulate properties such as solubility, metabolic stability, and binding affinity. Consequently, a reliable and scalable synthesis of this compound from readily available starting materials like 2-methoxyethanol is of significant practical importance.[2][3] This guide details an optimized and validated laboratory-scale synthesis designed for clarity, reproducibility, and safety.
Mechanistic Rationale and Reagent Selection
The conversion of a primary alcohol, such as 2-methoxyethanol, to its corresponding alkyl bromide is a cornerstone transformation in organic chemistry. The core challenge lies in converting the hydroxyl (-OH) group, a notoriously poor leaving group, into a species that can be readily displaced by a bromide nucleophile. While several reagents can accomplish this, phosphorus tribromide (PBr₃) offers distinct advantages for this specific substrate.
The Phosphorus Tribromide (PBr₃) Pathway: An SN2 Mechanism
The reaction of 2-methoxyethanol with PBr₃ proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, which occurs in two primary stages:
-
Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the electrophilic phosphorus atom of PBr₃. This concerted step displaces one bromide ion and forms a protonated alkoxy-dibromophosphite intermediate. This crucial step transforms the hydroxyl moiety into an excellent leaving group.[4][5][6]
-
Nucleophilic Displacement: The bromide ion (Br⁻) generated in the first step, now acting as a potent nucleophile, executes a "backside attack" on the carbon atom bearing the activated oxygen group.[5][7] The carbon-oxygen bond breaks, and a new carbon-bromine bond is formed, yielding the desired this compound and the byproduct phosphorous acid (H₃PO₃) after hydrolysis during workup.[7]
Why PBr₃ is the Reagent of Choice
-
Avoidance of Rearrangements: Unlike methods employing hydrobromic acid (HBr), the PBr₃ reaction does not proceed through a carbocation intermediate. This completely avoids the risk of skeletal rearrangements, ensuring a clean conversion to the desired product architecture.[4][5][7]
-
High Efficiency for Primary Alcohols: The SN2 mechanism is highly effective and rapid for unhindered primary alcohols like 2-methoxyethanol.[5][7]
-
Mild Conditions: The reaction can typically be performed under mild conditions, starting at low temperatures and gently warming, which preserves the integrity of the ether linkage within the molecule.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound. All operations involving phosphorus tribromide must be conducted in a well-ventilated chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |
| 2-Methoxyethanol | 109-86-4 | 76.09 | 25.0 g (26.1 mL) | 0.328 | Starting material |
| Phosphorus Tribromide (PBr₃) | 7789-60-8 | 270.69 | 32.6 g (11.3 mL) | 0.120 | 0.37 equivalents |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 150 mL | - | Reaction solvent |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~100 mL | - | For neutralization |
| Brine (Saturated NaCl aq) | 7647-14-5 | 58.44 | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g | - | Drying agent |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet adapter. Ensure all glassware is thoroughly dried.
-
Charging the Flask: Under a positive flow of nitrogen, charge the flask with 2-methoxyethanol (25.0 g, 0.328 mol) and 100 mL of anhydrous diethyl ether.
-
Cooling: Immerse the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add phosphorus tribromide (32.6 g, 0.120 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 14 hours. Following this, heat the mixture in an oil bath to a gentle reflux (~90 °C) for 1 hour.[8] The solution may turn yellow.
-
Quenching: Cool the reaction flask back down to room temperature, then carefully pour the contents onto a mixture of approximately 100 g of crushed ice and 100 mL of water in a beaker.
-
Neutralization and Extraction: Transfer the mixture to a 500 mL separatory funnel. Slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is slightly basic (pH ~8). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them once with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the diethyl ether. This will yield the crude product as a colorless to pale yellow oil.
-
Purification: Purify the crude oil by fractional distillation at atmospheric pressure. Collect the fraction boiling between 106-108 °C.[3] The expected yield is typically in the range of 75-85%.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Appearance | Clear, colorless to yellow liquid[2][3] |
| Boiling Point | 106.8 °C at 760 mmHg[3] |
| Density | ~1.424 g/cm³[3] |
| Refractive Index (n²⁰/D) | ~1.447[3] |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show three distinct signals.[9][10]
-
δ ~3.40 (s, 3H, -OCH₃)
-
δ ~3.75 (t, J = 5.5 Hz, 2H, -OCH₂CH₂Br)
-
δ ~3.50 (t, J = 5.5 Hz, 2H, -OCH₂CH₂Br)
-
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum will exhibit three signals corresponding to the unique carbon environments.[11]
-
δ ~70.5 (-OCH₂)
-
δ ~59.0 (-OCH₃)
-
δ ~30.0 (-CH₂Br)
-
-
Infrared (IR) Spectroscopy (Liquid Film): The IR spectrum confirms the functional groups present and the absence of the starting material's hydroxyl group.[12][13][14]
-
Absence of broad O-H stretch (~3300 cm⁻¹)
-
~2930, 2880 cm⁻¹ (C-H stretching)
-
~1120 cm⁻¹ (strong, C-O-C ether stretching)
-
~650 cm⁻¹ (C-Br stretching)
-
Safety, Handling, and Waste Disposal
A rigorous adherence to safety protocols is paramount when performing this synthesis.
-
Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive and toxic. It causes severe skin and eye burns and can cause respiratory irritation.[15][16][17][18] It reacts violently with water, releasing corrosive HBr gas.[15][16]
-
Handling: Always handle PBr₃ in a chemical fume hood under an inert atmosphere. Wear heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[17][18][19] Ensure an emergency safety shower and eyewash station are immediately accessible.[15]
-
Spills: Absorb small spills with an inert, dry material like sand or vermiculite and place in a sealed container for disposal. Do not use water.
-
-
2-Methoxyethanol: This reagent is a known reproductive toxin and teratogen. Avoid inhalation and skin contact.
-
Waste Disposal: Quench any residual PBr₃ carefully before disposal. All chemical waste, including aqueous layers from the work-up and distillation residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
Troubleshooting and Field Insights
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Moisture in reagents or glassware. | Thoroughly dry all glassware in an oven. Use anhydrous solvents. Ensure the inert atmosphere is maintained. |
| Incomplete reaction. | Ensure the reaction is stirred efficiently and heated for the prescribed time. Monitor by TLC or GC if possible. | |
| Loss during work-up. | Be careful during extractions to avoid emulsions. Ensure complete transfer between vessels. | |
| Product is Darkly Colored | Overheating during reaction or distillation. | Maintain careful temperature control. Consider vacuum distillation for a lower boiling point if necessary. |
| Reaction Stalls | Insufficient PBr₃. | Ensure accurate measurement of reagents. The stoichiometry (1 mole of PBr₃ reacts with 3 moles of alcohol) is critical. |
Conclusion
The synthesis of this compound from 2-methoxyethanol using phosphorus tribromide is a robust and reliable procedure that provides high yields of a valuable synthetic intermediate. By understanding the underlying SN2 mechanism, adhering strictly to the detailed experimental and safety protocols, and employing proper analytical techniques for characterization, researchers can confidently and safely produce this important chemical building block for application in pharmaceutical and materials science research.
References
- 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024).
- Cleavage of Ethers by HBr and HI - Transformation Tutoring. (2022).
- Alcohol to Bromide - Common Conditions. (n.d.).
- Reactions of Ethers-Ether Cleavage - Chemistry Steps. (n.d.).
- Ether cleavage with conc HBr - Chemistry Stack Exchange. (2015).
- Cleavage of Ethers with Acids - Organic Chemistry Tutor. (n.d.).
- Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver.
- PBr3 Reaction - BYJU'S. (n.d.).
- Understanding the Mechanism: How PBr3 Facilitates Alcohol to Alkyl Bromide Conversion. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Reaction of Alcohols with Phosphorus Tribromide - YouTube. (2013).
- 2-Bromoethyl methyl ether | C3H7BrO - PubChem. (n.d.). National Institutes of Health.
- Ethane, 1-bromo-2-methoxy- - NIST WebBook. (n.d.).
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane - Google Patents. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Ethane, 1-bromo-2-methoxy- - NIST WebBook. (n.d.).
- Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene - ResearchGate. (n.d.).
- Carbon-13 NMR spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).
- C-13 nmr spectrum of methoxyethane - Doc Brown's Chemistry. (n.d.).
- Provide the H-NMR spectrum for methoxyethane - Homework.Study.com. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6482-24-2 [chemicalbook.com]
- 3. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 4. orgosolver.com [orgosolver.com]
- 5. nbinno.com [nbinno.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 9. This compound(6482-24-2) 1H NMR spectrum [chemicalbook.com]
- 10. 6482-24-2|this compound|BLD Pharm [bldpharm.com]
- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. This compound(6482-24-2) IR Spectrum [chemicalbook.com]
- 13. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. spectrumchemical.com [spectrumchemical.com]
An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-methoxyethane
This guide provides an in-depth analysis of the safety, handling, and emergency protocols for 1-Bromo-2-methoxyethane (CAS No. 6482-24-2), a crucial reagent in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a comprehensive understanding of the compound's properties and the causality behind recommended safety procedures.
Chemical Identity and Core Applications
This compound, also known as 2-bromoethyl methyl ether, is a versatile alkyl halide.[1][2] Its bifunctional nature, possessing both a reactive bromine atom and an ether linkage, makes it a valuable intermediate in organic synthesis.[1] The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of the 2-methoxyethyl group into various molecular scaffolds.[3][4] This reactivity is leveraged in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][5] For instance, it serves as a starting reagent in the synthesis of compounds like 1-bromo-4-(2-methoxyethoxy)benzene.[3][5]
Key Identifiers:
| Identifier | Value |
| Chemical Name | This compound[6] |
| Synonyms | 2-Bromoethyl methyl ether, 2-Methoxyethyl bromide[2][6] |
| CAS Number | 6482-24-2[6] |
| Molecular Formula | C3H7BrO[6] |
| Molecular Weight | 138.99 g/mol [6] |
Comprehensive Hazard Analysis
A thorough understanding of the hazards associated with this compound is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance, presenting multiple physical and health risks.[6][7]
GHS Classification and Pictograms
The compound is categorized as a Flammable liquid (Category 3), Acutely toxic if swallowed (Category 3), a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[6][7][8]
GHS Pictograms:
-
Flame: Indicates a flammable hazard.[6]
-
Skull and Crossbones: Represents acute toxicity (fatal or toxic).[6]
-
Exclamation Mark: Denotes skin and eye irritation, and respiratory tract irritation.[6]
Detailed Hazard Statements
-
H226: Flammable liquid and vapor. [6][7] The flash point is 28 °C (82.4 °F), meaning it can form ignitable mixtures with air at or near room temperature.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.[7]
-
H301: Toxic if swallowed. [6][7] Oral LD50 in rats is between 200 and 400 mg/kg, indicating significant toxicity upon ingestion.[7]
-
H315: Causes skin irritation. [6][7] Prolonged or repeated contact can lead to inflammation and irritation.[9]
-
H319: Causes serious eye irritation. [6][7] Direct contact can cause significant eye damage and it is a lachrymator (a substance that causes tearing).[9]
-
H335: May cause respiratory irritation. [6][7] Inhalation of vapors can irritate the respiratory system, leading to symptoms like coughing and shortness of breath.[7][9]
Risk Assessment and Control Workflow
A systematic approach to risk assessment is critical. The following workflow outlines the logical steps from initial hazard identification to post-handling procedures, ensuring a self-validating system of safety.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-Bromo-2-methoxyethane
Abstract
1-Bromo-2-methoxyethane (CAS No. 6482-24-2) is a pivotal bifunctional alkylating agent in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from a molecular architecture that includes both a reactive bromoalkyl group and a methoxy terminus, enabling the strategic introduction of the 2-methoxyethoxy moiety.[1] Accurate and unambiguous structural confirmation is paramount for its effective use. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of this compound, offering a foundational reference for researchers. We delve into the interpretation of ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental principles and supported by detailed, field-proven experimental protocols.
Molecular Structure and Spectroscopic Rationale
The structural integrity of this compound is the cornerstone of its reactivity. Spectroscopic techniques provide a non-destructive window into this structure, allowing for precise confirmation and purity assessment. The molecule, with the formula BrCH₂CH₂OCH₃, possesses three distinct electronic environments for its carbon atoms and three for its protons, which gives rise to a predictable yet informative spectral signature.
Understanding the influence of the two electronegative atoms—bromine and oxygen—is key to interpreting the spectra. The bromine atom exerts a significant deshielding effect on the adjacent methylene group (C1/H1), while the oxygen atom similarly deshields the neighboring methylene (C2/H2) and methyl (C3/H3) groups, albeit to different extents. This electronic landscape is directly mapped by NMR and IR spectroscopy.
Caption: Molecular structure of this compound with labeled carbon environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide complementary and essential data.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by three distinct signals, two of which are mutually coupled triplets, and one is a singlet. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[3]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift and Coupling |
| -O-CH₃ (c) | ~3.40 | Singlet | 3H | The methyl protons are adjacent to an oxygen atom, which deshields them, shifting them downfield. They have no adjacent protons, resulting in a singlet. |
| -Br-CH₂ - (a) | ~3.50 | Triplet (t) | 2H | These protons are adjacent to the highly electronegative bromine atom, causing a significant downfield shift. They are coupled to the two protons on C(b), resulting in a triplet (n+1 rule, 2+1=3). |
| -CH₂ -O- (b) | ~3.71 | Triplet (t) | 2H | These protons are adjacent to the electronegative oxygen atom and are further downfield than the methyl protons. They are coupled to the two protons on C(a), resulting in a triplet (n+1 rule, 2+1=3). |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. As predicted by the structure, three distinct signals are observed.
| Signal Assignment | Chemical Shift (δ, ppm) | Causality of Chemical Shift |
| -Br-C H₂- (a) | ~33 - 37 | This carbon is directly attached to the electronegative bromine atom, which deshields it and shifts it downfield from a typical alkane carbon.[4] |
| -O-C H₃ (c) | ~59 | The carbon of the methyl group is attached to an oxygen atom, resulting in a significant deshielding effect. |
| -C H₂-O- (b) | ~70 - 72 | This carbon is also attached to the oxygen atom, but its position within the ethyl chain results in a more pronounced downfield shift compared to the methyl carbon. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of functional groups within the molecule, serving as an excellent tool for confirming their presence. The IR spectrum of this compound is typically acquired as a neat liquid film.[4]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2950 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Confirms the presence of the saturated hydrocarbon backbone. |
| 1150 - 1085 | C-O Stretch | Ether | A strong, characteristic absorption that confirms the presence of the ether linkage. This is a key diagnostic peak. |
| 690 - 515 | C-Br Stretch | Alkyl Halide | Confirms the presence of the carbon-bromine bond. The exact position can vary, but its presence in this region is expected. |
Experimental Protocols: A Self-Validating System
The integrity of spectral data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating, ensuring reproducible and high-quality results.
Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar to moderately polar compounds and its single, easily identifiable solvent peak.[4] TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[5]
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detection zone (typically ~4 cm).
-
-
Instrument Setup & Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the instrument on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is validated by a sharp, symmetrical solvent or TMS peak shape.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time is necessary due to the low natural abundance of the ¹³C isotope.[6] Typically, 128-1024 scans are acquired with a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm (for ¹H) or the CDCl₃ peak to 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Protocol for IR Data Acquisition
Objective: To obtain a transmission IR spectrum of neat this compound.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. A "fog test" (breathing on the plate to see if the fog clears evenly) validates cleanliness.
-
Place one drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Instrument Setup & Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Integrated Spectroscopic Workflow
The process from sample receipt to final structural confirmation follows a logical and efficient workflow, ensuring data integrity at each stage.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and definitive characterization of this compound. The ¹H NMR spectrum confirms the three distinct proton environments and their connectivity through characteristic triplet-triplet coupling. The ¹³C NMR spectrum validates the presence of three unique carbon atoms, with chemical shifts dictated by the influence of adjacent electronegative atoms. Finally, IR spectroscopy provides unequivocal evidence for the key ether and alkyl bromide functional groups. By adhering to the rigorous experimental protocols outlined in this guide, researchers can confidently verify the structure and purity of this vital synthetic building block, ensuring the integrity and success of their scientific endeavors.
References
- PubChem. 2-Bromoethyl methyl ether.
- Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
- NIST. Ethane, 1-bromo-2-methoxy-. NIST Chemistry WebBook. [Link]
- Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
- Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]
- ResearchGate. 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane.... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound(6482-24-2) 1H NMR [m.chemicalbook.com]
- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. compoundchem.com [compoundchem.com]
Introduction: The Molecular Profile of 1-Bromo-2-methoxyethane
An In-depth Technical Guide to the Reactivity of 1-Bromo-2-methoxyethane with Nucleophiles
This guide provides a comprehensive exploration of this compound, a versatile bifunctional reagent widely employed in organic synthesis, pharmaceutical development, and materials science. We will delve into the core principles governing its reactivity with a range of nucleophiles, focusing on the mechanistic interplay between substitution and elimination pathways, the critical influence of neighboring group participation, and practical considerations for achieving desired synthetic outcomes.
This compound (CAS: 6482-24-2) is a valuable alkylating agent, prized for its ability to introduce the 2-methoxyethoxy moiety into various molecular scaffolds.[1][2] Its structure, featuring a primary alkyl bromide and a proximal ether linkage, dictates a rich and nuanced chemical behavior. This duality allows it to serve as a key building block in the synthesis of complex molecules, including crown ethers, polymers, and pharmaceutical intermediates such as the anti-cancer drug Erlotinib.[1][3] Understanding the factors that control its reactivity is paramount for researchers aiming to leverage its synthetic potential effectively.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇BrO | [4] |
| Molecular Weight | 138.99 g/mol | [5] |
| Appearance | Clear colorless to yellow liquid | [3][6] |
| Boiling Point | 40-41 °C at 66 mmHg | [3][7] |
| Density | 1.479 g/mL at 25 °C | [3][7] |
| Refractive Index (n20/D) | 1.447 | [3][7] |
| Flash Point | 28.3 °C | [6][8] |
| Hazards | Flammable liquid, Toxic if swallowed, Causes skin and eye irritation | [7][9][10] |
Core Principles of Reactivity
The reactivity of this compound is primarily governed by three competing and sometimes cooperating mechanistic pathways: SN2 substitution, E2 elimination, and neighboring group participation (NGP). The prevalence of each pathway is highly dependent on the specific reaction conditions.
-
SN2 (Bimolecular Nucleophilic Substitution): As a primary alkyl halide, this compound is highly susceptible to SN2 reactions. This pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine, which serves as an excellent leaving group.[1][11] This is a concerted, single-step mechanism that results in the inversion of stereochemistry if the carbon is chiral.[11][12]
-
E2 (Bimolecular Elimination): In the presence of strong, sterically hindered bases, the E2 pathway can compete with or even dominate SN2.[11][13] This mechanism involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the formation of methoxyethene in a concerted process.[14]
-
Neighboring Group Participation (NGP) / Anchimeric Assistance: A key feature of this substrate is the potential for the lone pair electrons on the adjacent methoxy oxygen to participate in the reaction.[15][16] The oxygen can act as an internal nucleophile, displacing the bromide to form a cyclic, three-membered oxonium ion intermediate. This participation can lead to a significant rate enhancement (anchimeric assistance) and results in an overall retention of stereochemistry at the reaction center due to a double-inversion process.[15][17]
Mechanistic Crossroads: SN2 vs. E2 Competition
The choice between the SN2 and E2 pathways is a critical consideration in experimental design. The outcome is dictated by a balance of factors related to the nucleophile/base, solvent, and temperature.
Caption: Competing SN2 and E2 pathways for this compound.
Table 2: Factors Influencing the SN2 vs. E2 Outcome
| Factor | Favors SN2 Pathway | Favors E2 Pathway | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, RS⁻, N₃⁻, CN⁻)[13] | Strong, sterically hindered base (e.g., t-BuO⁻)[13][18] | Strong bases are more effective at abstracting a proton. Steric bulk hinders backside attack for SN2, making elimination more likely.[11] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored by increased thermal energy.[13] |
| Solvent | Polar aprotic (e.g., DMF, Acetone) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH) | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution. |
The Influence of the Methoxy Group: Neighboring Group Participation
The most sophisticated aspect of this compound's reactivity is the role of the ether oxygen. This intramolecular participation creates a powerful alternative to a direct intermolecular SN2 reaction.
The mechanism proceeds in two steps:
-
Intramolecular Cyclization: The methoxy oxygen attacks the electrophilic carbon, displacing the bromide and forming a cyclic methoxonium ion. This is the rate-determining step and is an intramolecular SN2 reaction (first inversion).
-
Nucleophilic Ring-Opening: An external nucleophile attacks one of the carbons of the strained three-membered ring, opening it to form the final product. This is a second intermolecular SN2 reaction (second inversion).
The net result of these two inversions is an overall retention of configuration , a hallmark of NGP.[15][17]
Caption: Mechanism of Neighboring Group Participation (NGP).
Reactions with Specific Nucleophile Classes
A. Nitrogen Nucleophiles (Amines)
Reaction with ammonia or primary/secondary amines is a common method for synthesizing N-(2-methoxyethyl) amines.[3] However, the primary amine product is often more nucleophilic than the starting amine, leading to subsequent alkylations and a mixture of products (secondary, tertiary, and quaternary ammonium salts).[19]
Application Example: Synthesis of Morpholines this compound is a precursor in some synthetic routes to morpholines, which are crucial heterocyclic scaffolds in many pharmaceuticals.[20] The synthesis can be conceptualized as an initial N-alkylation of an amino alcohol, followed by an intramolecular cyclization. More modern and efficient methods often use reagents like ethylene sulfate, but the underlying principle of forming the N-C₂H₄-O linkage is similar.[21][22]
B. Oxygen Nucleophiles (Alkoxides, Phenoxides)
This reagent is frequently used in Williamson ether syntheses to attach the 2-methoxyethyl group.[11] A prominent application is in the synthesis of the EGFR inhibitor Erlotinib, where it is used to alkylate a dihydroxy-substituted quinazolinone precursor in the presence of a weak base like potassium carbonate in DMF.[1]
C. Sulfur Nucleophiles (Thiolates)
Thiolates (RS⁻) are excellent nucleophiles and relatively weak bases, making them ideal for promoting the SN2 reaction with minimal competition from E2 elimination.[13] The reaction readily forms 2-methoxyethyl thioethers. The high nucleophilicity of sulfur can lead to very rapid reaction rates, analogous to the high reactivity seen in sulfur mustards, which also benefit from neighboring group participation.[16]
D. Carbon Nucleophiles (Cyanide, Enolates)
To form new carbon-carbon bonds, nucleophiles like the cyanide ion (CN⁻) or various enolates can be used. The reaction with cyanide, for example, produces 3-methoxypropanenitrile, extending the carbon chain by one and providing a versatile nitrile handle for further synthetic transformations.
Experimental Protocols
General Protocol for a Nucleophilic Substitution (SN2) Reaction
This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium thiophenoxide, sodium cyanide) (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetone)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
-
Standard workup and purification reagents (e.g., diethyl ether, water, brine, anhydrous MgSO₄)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: Dissolve the nucleophile (1.1 eq.) in the anhydrous solvent in the flask.
-
Substrate Addition: Slowly add this compound (1.0 eq.) to the stirred solution at room temperature. Note: For highly exothermic reactions, the flask may need to be cooled in an ice bath.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like diethyl ether (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation to yield the desired substituted product.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.[7]
-
Hazards: It is a flammable liquid and vapor.[8][23] It is toxic if swallowed and causes serious skin and eye irritation.[7][9] It may also cause respiratory irritation.[9][10]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[8][9] Keep away from heat, sparks, and open flames.[9][23]
Conclusion
This compound is a powerful and versatile alkylating agent whose reactivity is a function of a delicate balance between SN2, E2, and NGP pathways. A thorough understanding of the nucleophile's properties, solvent effects, and the potential for anchimeric assistance is crucial for any researcher, scientist, or drug development professional seeking to employ this reagent. By carefully controlling reaction conditions, it is possible to steer the reaction towards the desired outcome, enabling the efficient synthesis of a wide array of valuable chemical entities.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety, Handling, and Storage Recommendations for this compound.
- iChemical. (n.d.). This compound, CAS No. 6482-24-2.
- Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance.
- ResearchGate. (2019). Stereoinvertive SN1 Through Neighboring Group Participation.
- Van Vranken, D. L. (2023). Advanced Organic Chemistry - Neighboring Group Participation. YouTube.
- Chemistry Stack Exchange. (2018). Dependence of rates of neighbouring group participation on length of alkyl chain.
- Wikipedia. (n.d.). Neighbouring group participation.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- KPU Pressbooks. (n.d.). 8.1 E2 Reactions – Organic Chemistry I.
- LookChem. (n.d.). Cas 6482-24-2,this compound.
- Greenberg, M. M. (2009). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed.
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
- Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
- The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. YouTube.
- Wikipedia. (n.d.). SN2 reaction.
- Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- National Center for Biotechnology Information. (n.d.). 2-Bromoethyl methyl ether. PubChem.
- Khan Academy. (n.d.). E2 mechanism: regioselectivity.
- The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube.
- Chegg. (2020). What is the major product formed in the E2 elimination reaction of (1S,2R)-1-bromo-2-methylcyclopentane....
- National Institute of Standards and Technology. (n.d.). Ethane, 1-bromo-2-methoxy-. NIST WebBook.
- Chemistry LibreTexts. (2023). Preparation of Amines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. Cas 6482-24-2,this compound | lookchem [lookchem.com]
- 5. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 7. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 8. nbinno.com [nbinno.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. 6482-24-2 | this compound | Naloxegol Related | Ambeed.com [ambeed.com]
- 11. SN2 reaction - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 15. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 16. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Khan Academy [khanacademy.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. fishersci.com [fishersci.com]
Executive Summary: The Bifunctional Nature and Inherent Reactivity of 1-Bromo-2-methoxyethane
An In-depth Technical Guide to the Stability of 1-Bromo-2-methoxyethane
This guide provides a comprehensive technical overview of the chemical stability of this compound (CAS: 6482-24-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the underlying chemical principles governing its stability, outlines robust methodologies for its assessment, and provides actionable insights for its handling and storage.
This compound is a versatile bifunctional alkylating agent, prized in organic synthesis for its ability to introduce the 2-methoxyethyl moiety into a wide range of molecules.[1][2] Its utility is particularly notable in the pharmaceutical industry, for example, as a key building block in the synthesis of the anti-cancer drug Erlotinib.[2] However, the very features that make it a valuable reagent—a reactive carbon-bromine bond and an ether linkage—also predispose it to specific degradation pathways. Understanding the kinetics and mechanisms of this degradation is paramount for ensuring its quality, efficacy in synthesis, and the safety of its handling. This guide will dissect the factors that influence its stability, from environmental conditions to intrinsic molecular vulnerabilities.
Physicochemical Properties: The Foundation of Stability
A molecule's physical properties are intrinsically linked to its stability profile. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6482-24-2 | [3] |
| Molecular Formula | C₃H₇BrO | [3] |
| Molecular Weight | 138.99 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 40-41 °C at 66 mmHg | [4][5] |
| Density | 1.479 g/mL at 25 °C | [1][5] |
| Flash Point | 28.3 °C (83 °F) | [6][7] |
| Solubility | Soluble in water (14.4 g/L at 25°C) | [5][7] |
| Refractive Index | n20/D 1.447 | [5][7] |
The compound's flammability and its solubility in water are critical parameters that inform both its handling procedures and its susceptibility to hydrolytic degradation.
Core Stability Profile: Unraveling Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution, thermal stress, and potentially peroxide formation.
Hydrolytic Stability: The Primary Degradation Route
The most significant stability concern for this compound is hydrolysis. The molecule contains a polar carbon-bromine bond, where the carbon atom is electron-deficient and thus susceptible to attack by nucleophiles. Water, although a weak nucleophile, can hydrolyze the compound, particularly under conditions of elevated temperature or non-neutral pH.
Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A water molecule attacks the electrophilic carbon atom, leading to the displacement of the bromide ion, an excellent leaving group. This results in the formation of 2-methoxyethanol and hydrobromic acid (HBr).
Caption: SN2 mechanism for the hydrolysis of this compound.
The generation of HBr can autocatalyze further degradation, making it crucial to store the compound in dry conditions.[6]
Thermal Decomposition
As a flammable liquid with a relatively low flash point, this compound is sensitive to heat.[6][8] At elevated temperatures, thermal decomposition can occur. While specific studies on this molecule are scarce, analogous bromoalkanes decompose via radical chain mechanisms.[9]
Potential Products: Thermal stress can lead to the elimination of HBr to form methoxyethene, or homolytic cleavage of the C-Br bond to initiate radical reactions.[9] Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[10]
Peroxide Formation
Like many ethers, this compound is classified as a compound that may form explosive peroxides upon exposure to air and light, especially over time.[3] This is a critical safety consideration. The ether linkage can undergo auto-oxidation, a radical-initiated process, to form hydroperoxides.
Incompatible Materials
The stability of this compound is compromised by contact with certain materials. It can react violently with strong oxidizing agents.[8][11] It is also incompatible with strong bases, which can promote elimination reactions.[10]
Experimental Assessment of Stability: A Self-Validating Protocol
To rigorously assess the stability of this compound, a comprehensive stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Workflow for Stability Assessment
Caption: General workflow for a chemical stability study.
Protocol: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization: Start with an isocratic mixture of acetonitrile and water. Adjust the ratio to achieve a retention time of approximately 5-10 minutes for the main peak.
-
Forced Degradation (Method Validation):
-
Rationale: To prove the method's specificity and ability to resolve the parent peak from degradation products. This is the cornerstone of a self-validating system.
-
Acid Hydrolysis: Incubate a sample in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a sample in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid or neat liquid sample at 80°C for 48 hours.
-
Photostability: Expose a sample to light according to ICH Q1B guidelines.
-
-
Analysis of Stressed Samples: Inject each stressed sample into the HPLC. The method is deemed "stability-indicating" if all degradation peaks are baseline-resolved from the main this compound peak.
-
Method Validation (ICH Q2(R1) Guidelines):
-
Specificity: Demonstrated by forced degradation studies.
-
Linearity: Analyze a series of solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Safe Handling and Storage: Mitigating Stability Risks
Based on its chemical properties and stability profile, strict handling and storage procedures are mandatory.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Cool, refrigerated (0-8 °C) | To minimize thermal degradation and slow hydrolysis rates. | [1][5] |
| Atmosphere | Tightly sealed container, inert atmosphere if possible | To prevent moisture absorption (hygroscopic) and exposure to oxygen (peroxide formation). | [6][8] |
| Light | Protected from light (amber glass) | To prevent photolytic degradation and peroxide formation. | [6][8] |
| Ventilation | Store in a well-ventilated area | The compound is flammable and vapors can be irritating. | [6][10] |
Use of Stabilizers
Commercial preparations of this compound may contain stabilizers. For example, sodium bicarbonate or sodium carbonate may be added to neutralize any acidic impurities (like HBr) that could form during storage and catalyze further decomposition.[7][8]
Conclusion
The stability of this compound is a multifaceted issue governed by its inherent reactivity as a halogenated ether. Its primary vulnerabilities are hydrolysis, thermal decomposition, and peroxide formation. For professionals in research and drug development, a thorough understanding of these degradation pathways is not merely academic; it is essential for ensuring the integrity of starting materials, the success of synthetic campaigns, and the safety of laboratory personnel. By implementing robust analytical methods for stability assessment and adhering to stringent storage and handling protocols, the risks associated with its instability can be effectively managed, preserving the compound's quality and utility.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Safety, Handling, and Storage Recommendations for this compound.
- Merck Millipore. (n.d.). Safety Data Sheet - this compound.
- GetChem Co., Ltd. (n.d.). This compound Cas 6482-24-2.
- Henan Allgreen Chemical Co., Ltd. (n.d.). This compound Cas No.6482-24-2.
- Chem-Impex. (n.d.). This compound.
- ChemicalBook. (2023). This compound.
- PubChem - NIH. (n.d.). 2-Bromoethyl methyl ether.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- LookChem. (n.d.). Cas 6482-24-2, this compound.
- Benchchem. (2023). This compound.
- Macfarlane, A. J., & Tuck, D. G. (1966). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 213-217.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. getchem.com [getchem.com]
- 5. This compound | 6482-24-2 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. lookchem.com [lookchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. Customized this compound Cas No.6482-24-2 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
An In-depth Technical Guide to 1-Bromo-2-methoxyethane: Sourcing, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the procurement, handling, and application of 1-Bromo-2-methoxyethane (CAS No. 6482-24-2). This versatile alkylating agent is a crucial intermediate in the synthesis of a wide range of organic compounds, from active pharmaceutical ingredients (APIs) to advanced materials.
Compound Profile and Physicochemical Properties
This compound, also known as 2-bromoethyl methyl ether, is a bifunctional molecule featuring a reactive bromine atom and a methoxy group.[1][2] This structure allows it to act as a key building block for introducing the 2-methoxyethyl moiety into various molecular scaffolds.[3][4] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, facilitating controlled and efficient bond formation.[3]
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 6482-24-2 | [5][6] |
| Molecular Formula | C₃H₇BrO | [5][6] |
| Molecular Weight | 138.99 g/mol | [5][6] |
| Synonyms | 2-Bromoethyl methyl ether, 2-Methoxyethyl bromide | [2][5][7] |
| Appearance | Clear, colorless to light yellow liquid | [5][8][9] |
| Density | ~1.479 g/mL at 25 °C | [5][8][10] |
| Boiling Point | 40-41 °C at 66 mmHg; 106.8 °C at 760 mmHg | [8][9][10] |
| Flash Point | 28.3 °C | [7][9][11] |
| Refractive Index | n20/D ~1.447 | [8][9][10] |
| Solubility | Soluble in water (14.4 g/L at 25°C) and common organic solvents. | [5][7] |
Commercial Availability and Procurement
This compound is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial-scale needs. When procuring this reagent, it is critical to consider purity, as impurities can lead to unwanted side reactions and complicate purification processes in multi-step syntheses.[1][4]
Typical Supplier Specifications:
| Supplier Type | Typical Purity Levels | Common Pack Sizes | Representative Suppliers |
| Research & Laboratory | ≥97%, ≥98%, 99% | 1g, 5g, 25g, 100g, 500g | Sigma-Aldrich, Chem-Impex, TCI Chemicals, Fisher Scientific |
| Bulk & Industrial | 99% min | 1 kg, 25 kg, 100 kg, Custom | NINGBO INNO PHARMCHEM, Hangzhou Leap Chem, ChemicalBook vendors, Echemi suppliers |
The procurement workflow for a regulated chemical like this compound requires careful planning, from supplier validation to safe receipt and handling.
Caption: Procurement and handling workflow for this compound.
Key Applications in Drug Development and Organic Synthesis
The primary utility of this compound lies in its role as an efficient precursor for the 2-methoxyethyl group. This functional group is often incorporated into drug candidates to modulate their physicochemical properties.[3][4]
-
Improving Pharmacokinetics: Introduction of the 2-methoxyethyl moiety can enhance a molecule's solubility, bioavailability, and metabolic stability, which are critical parameters in drug design.[3][4]
-
Active Pharmaceutical Ingredient (API) Synthesis: It is a documented intermediate in the synthesis of various APIs, including certain anticancer agents and other bioactive compounds.[4][5] The compound's reactivity allows for its straightforward incorporation into complex molecular architectures.[1]
-
Agrochemicals: Beyond pharmaceuticals, it is used in the production of herbicides and pesticides, where the methoxyethyl group can contribute to the compound's efficacy and environmental profile.[3][5]
-
Material Science: In polymer research, it serves as a building block for creating functionalized polymers, coatings, and specialty additives.[3][5]
Synthesis and Reaction Chemistry
While commercially available, understanding the synthesis of this compound provides insight into potential impurities. A common laboratory- and industrial-scale preparation involves the treatment of 2-methoxyethanol with a brominating agent.[9][12]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Customized this compound Cas No.6482-24-2 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]
- 3. leapchem.com [leapchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. This compound | 6482-24-2 [chemicalbook.com]
- 9. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 10. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 11. nbinno.com [nbinno.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
basic applications of 1-Bromo-2-methoxyethane in organic chemistry
An In-Depth Technical Guide to the Core Applications of 1-Bromo-2-methoxyethane in Organic Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 6482-24-2), also known as 2-methoxyethyl bromide, is a versatile bifunctional reagent that serves as a cornerstone in modern organic synthesis.[1][2][3] Its unique structure, featuring a reactive bromine atom and a stable ether linkage, allows for its strategic incorporation into complex molecules, making it an invaluable tool in the pharmaceutical and agrochemical industries.[1][4][5] This guide provides an in-depth exploration of its fundamental applications, focusing on its utility as an alkylating agent, a precursor to the 2-methoxyethyl (MEM) protecting group, its role in the formation of Grignard reagents, and its participation in elimination reactions. We will delve into the mechanistic underpinnings of these transformations, provide validated experimental protocols, and offer field-proven insights to guide researchers in leveraging this reagent to its full potential.
Physicochemical Properties and Reactivity Profile
Understanding the intrinsic properties of this compound is critical for its effective handling and application in synthesis. It is a clear, colorless to light yellow liquid characterized by its susceptibility to nucleophilic substitution at the carbon bearing the bromine atom.[2][6][7] The ether functionality is generally stable under neutral and basic conditions but can participate in complexation with Lewis acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6482-24-2 | [1][2][6][7] |
| Molecular Formula | C₃H₇BrO | [1][2][6] |
| Molecular Weight | 138.99 g/mol | [1][2][3][6] |
| Boiling Point | 40-41 °C at 66 mmHg | [2][6][7][8] |
| Density | 1.479 g/mL at 25 °C | [1][2][6][7] |
| Refractive Index (n²⁰/D) | 1.447 | [2][6][7] |
| Flash Point | 83 °F (28.3 °C) | [2][6] |
| Water Solubility | 14.4 g/L at 25 °C | [2][6][7] |
| Appearance | Clear colorless to yellow liquid | [2][7] |
Safety Considerations: this compound is a flammable liquid and is toxic if swallowed.[9][10] It is also known to cause skin and serious eye irritation.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[9][10] It should be stored in a cool, dry place away from heat and sources of ignition.[6][8]
Application as a 2-Methoxyethyl (MEM) Protecting Group Precursor
Protecting groups are essential tools in multi-step synthesis, allowing for the temporary masking of a reactive functional group.[11] The 2-methoxyethyl (MEM) group is a valuable acetal-type protecting group for alcohols, prized for its stability across a range of non-acidic conditions and its selective removal under acidic conditions.[12][13] this compound is the key reagent for introducing this protective moiety.
The protection mechanism involves the SN2 displacement of the bromide by an alkoxide, generated in situ by treating the alcohol with a suitable base. The choice of base is critical; non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred to prevent competition with the alkoxide.
Caption: General scheme for alcohol protection and deprotection using the 2-methoxyethyl group.
Experimental Protocol: Protection of Benzyl Alcohol
-
Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 40 mL).
-
Reagent Addition: Add benzyl alcohol (1.0 eq., 1.08 g, 10 mmol) to the flask. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq., 0.48 g, 12 mmol) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add this compound (1.3 eq., 1.81 g, 13 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin-Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water (10 mL). Partition the mixture between diethyl ether (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzyl 2-methoxyethyl ether.
Alkylation of Nucleophiles
Beyond alcohol protection, this compound is a proficient alkylating agent for a wide range of nucleophiles, a crucial process in pharmaceutical synthesis for introducing the 2-methoxyethyl moiety to modify a drug's pharmacokinetic properties.[4] This includes O-alkylation of phenols and N-alkylation of amines and nitrogen-containing heterocycles.[14] These reactions typically proceed via a standard SN2 mechanism.
Caption: SN2 mechanism for the alkylation of a generic nucleophile.
Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-pyrazole
This protocol is adapted from a known procedure for the N-alkylation of pyrazole derivatives.[14]
-
Setup: In a 50 mL round-bottom flask, combine 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq., 1.0 g, 5.15 mmol), cesium carbonate (Cs₂CO₃, 1.5 eq., 2.52 g, 7.73 mmol), and anhydrous N,N-dimethylformamide (DMF, 7 mL).
-
Reagent Addition: Add 2-bromoethyl methyl ether (1.3 eq., 0.63 mL, 6.7 mmol) to the stirred suspension.
-
Reaction Conditions: The mixture is stirred at 150 °C for 30 minutes under microwave irradiation.[14] Alternatively, conventional heating at a lower temperature (e.g., 80-100 °C) for several hours can be employed, monitoring by TLC.
-
Workup: After cooling to room temperature, partition the mixture between water (30 mL) and diethyl ether (30 mL).
-
Extraction: Separate the organic layer and wash it thoroughly with brine (3 x 20 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica; ethyl acetate in heptane) to yield the target compound.[14]
Grignard Reagent Formation and Application
The conversion of this compound into its corresponding Grignard reagent, (2-methoxyethyl)magnesium bromide, transforms its electrophilic carbon into a potent nucleophile.[15][16] This "umpolung" (reversal of polarity) is a powerful strategy for forming new carbon-carbon bonds.[16] The Grignard reagent is prepared by reacting the alkyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or THF.[17]
The resulting organometallic species readily attacks a wide range of electrophiles, most commonly the carbonyl carbon of aldehydes, ketones, and esters, to produce alcohols after an acidic workup.[15][17]
Caption: Formation of a Grignard reagent and its subsequent reaction with a ketone.
Experimental Protocol: Synthesis of 1-phenyl-3-methoxy-1-propanol
-
Apparatus: Assemble a three-necked flask, equipped with a reflux condenser and a dropping funnel, under an argon atmosphere. All glassware must be rigorously flame-dried.
-
Magnesium Activation: Place magnesium turnings (1.2 eq., 0.29 g, 12 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add 5 mL of a solution of this compound (1.0 eq., 1.39 g, 10 mmol) in 20 mL of anhydrous THF to the dropping funnel. Add a small portion to the magnesium and observe for initiation (disappearance of iodine color, gentle bubbling). Gentle warming may be required.
-
Grignard Formation: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation.
-
Reaction with Aldehyde: Cool the freshly prepared Grignard solution to 0 °C. Add a solution of benzaldehyde (0.9 eq., 0.95 g, 9 mmol) in anhydrous THF (10 mL) dropwise.
-
Quenching and Workup: After stirring for 1 hour at room temperature, cool the reaction to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude alcohol by column chromatography.
Elimination Reactions
When treated with a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction to form methyl vinyl ether, a valuable monomer and synthetic intermediate.[18] This reaction competes with the SN2 substitution pathway. To favor elimination, conditions are chosen to disfavor substitution. This typically involves using a sterically hindered base, such as potassium tert-butoxide (KOtBu), and often higher reaction temperatures.[19][20]
The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine, while simultaneously the C-Br bond cleaves and a C=C double bond forms.[20]
Caption: Concerted E2 mechanism for the formation of methyl vinyl ether.
Experimental Protocol: Synthesis of Methyl Vinyl Ether
-
Setup: In a round-bottom flask equipped with a distillation head and a receiving flask cooled in an ice bath, place potassium tert-butoxide (1.5 eq., 1.68 g, 15 mmol) in a high-boiling solvent like dimethyl sulfoxide (DMSO) (20 mL).
-
Reagent Addition: Slowly add this compound (1.0 eq., 1.39 g, 10 mmol) to the heated (approx. 80-100 °C) solution of the base.
-
Distillation: Methyl vinyl ether has a very low boiling point (5-6 °C). As it is formed, it will distill from the reaction mixture and can be collected in the cooled receiving flask.
-
Monitoring: The reaction can be monitored by observing the cessation of product distillation.
-
Caution: This procedure should be performed with extreme care in a highly efficient fume hood due to the volatility and flammability of the product. The collected product should be kept cold.
Conclusion
This compound is a deceptively simple molecule with a broad and impactful range of applications in organic synthesis. Its ability to act as both an electrophile in alkylation reactions and, via Grignard formation, as a nucleophile, provides chemists with significant flexibility. Its role in installing the 2-methoxyethyl protecting group and as a precursor to methyl vinyl ether further cements its status as a versatile and indispensable reagent. A thorough understanding of its reactivity and the principles governing its core transformations, as outlined in this guide, is essential for any researcher, scientist, or drug development professional aiming to construct complex molecular architectures efficiently and predictably.
References
- Cas 6482-24-2,this compound. LookChem. [Link]
- Methoxymethyl ether. Wikipedia. [Link]
- Safety, Handling, and Storage Recommendations for this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Crucial Role of this compound in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- 2-Bromoethyl methyl ether. PubChem, NIH. [Link]
- Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers. RSC Publishing. [Link]
- Grignard Reaction. University of Michigan-Dearborn. [Link]
- The Role of this compound in Modern Pharmaceutical Synthesis. China Manufacturer. [Link]
- A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Semantic Scholar. [Link]
- Elimination reactions of trans-1-bromo-2-methylcyclohexane. Pearson. [Link]
- NMR Data for Methoxymethyl Ethers. Thieme. [Link]
- Grignard Reagent & Reactions. ADICHEMISTRY. [Link]
- An Introduction to Grignard Reagents. Chemguide. [Link]
- Protecting Groups. University of California, Irvine. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
- Elimination Reactions: Zaitsev's Rule. Chemistry LibreTexts. [Link]
- Organic Chemistry Class 11 Notes. Scribd. [Link]
- Alkyl
- Oxygenated fuel additives: The formation of methyl vinyl ether and 1,1-dimethoxyethane.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 6482-24-2 [chemicalbook.com]
- 7. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 8. getchem.com [getchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 14. 6482-24-2 | this compound | Naloxegol Related | Ambeed.com [ambeed.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. adichemistry.com [adichemistry.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Predict the elimination products of the following reactions, and ... | Study Prep in Pearson+ [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 1-Bromo-2-methoxyethane as a Versatile Alkylating Agent
Abstract
1-Bromo-2-methoxyethane (CAS 6482-24-2), also known as 2-methoxyethyl bromide, is a bifunctional alkyl halide of significant interest in modern organic synthesis. Its unique structure, featuring a reactive primary bromide and a chemically stable ether linkage, makes it an invaluable reagent for introducing the 2-methoxyethyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanistic behavior as an alkylating agent, and key applications in pharmaceutical, agrochemical, and materials science research.[1][2] We will explore the causality behind its reactivity, provide field-proven experimental protocols for its use in O- and N-alkylation, and present critical safety and handling information for laboratory professionals.
Introduction: The Strategic Value of the 2-Methoxyethyl Group
In the landscape of synthetic chemistry, particularly within drug discovery and development, the ability to fine-tune the physicochemical properties of a molecule is paramount. This compound serves as a key building block for this purpose.[3][4] The introduction of the 2-methoxyethyl group can profoundly influence a molecule's characteristics. The ether functionality often enhances aqueous solubility and can improve pharmacokinetic profiles, such as bioavailability and metabolic stability, by providing a polar, hydrogen bond-accepting site without introducing acidic or basic centers.[2] Its utility spans from the synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates to the development of functionalized polymers and agrochemicals.[1][2][4] This guide serves as a technical resource for researchers leveraging this versatile reagent to achieve their synthetic goals.
Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its effective use in experimental design. This compound is a clear, colorless to light yellow liquid with properties that make it suitable for a variety of reaction conditions.[5][6]
| Property | Value | Source(s) |
| CAS Number | 6482-24-2 | [7] |
| Molecular Formula | C₃H₇BrO | [7] |
| Molecular Weight | 138.99 g/mol | [7] |
| Appearance | Clear colorless to light yellow liquid | [5][6] |
| Density | ~1.479 g/mL at 25 °C | [5][8] |
| Boiling Point | 106.8 °C at 760 mmHg; 40-41 °C at 66 mmHg | [6][8] |
| Flash Point | 28.3 °C (83 °F) | [6][8] |
| Refractive Index (n²⁰/D) | ~1.447 | [5][6] |
| Water Solubility | 14.4 g/L at 25 °C (soluble) | [5][8] |
Spectroscopic Data: The structural identity of this compound is readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is characterized by three key signals: a singlet for the methoxy protons (CH₃O-) at ~3.4 ppm, a triplet for the methylene group adjacent to the oxygen (-OCH₂-) at ~3.7 ppm, and a triplet for the methylene group adjacent to the bromine (-CH₂Br) at ~3.5 ppm. Further characterization can be achieved through IR and mass spectrometry.[9][10][11]
Mechanism of Action: A Classic Sₙ2 Alkylating Agent
The primary utility of this compound stems from its function as a potent electrophile in bimolecular nucleophilic substitution (Sₙ2) reactions.[12][13] Several factors contribute to its ideal reactivity profile:
-
Excellent Leaving Group: The bromide ion (Br⁻) is a superb leaving group due to its large size, polarizability, and the stability of the anion once it has departed.[2]
-
Unhindered Primary Carbon: The electrophilic carbon atom is primary, which minimizes steric hindrance. This structural feature is critical; it allows for easy "backside attack" by a wide range of nucleophiles, favoring the Sₙ2 pathway over competing elimination (E2) reactions that dominate with secondary and tertiary halides.[13][14]
-
Stable Ether Moiety: The methoxy group is chemically robust under typical alkylation conditions, ensuring it remains intact throughout the transformation.
The general mechanism involves the direct displacement of the bromide by a nucleophile in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).
Caption: General Sₙ2 mechanism for this compound alkylation.
Core Applications in Synthetic Chemistry
O-Alkylation: The Williamson Ether Synthesis
The most prominent application of this compound is in the Williamson ether synthesis, a robust and widely used method for preparing ethers.[12][13] The reaction involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide from this compound.
Causality of Experimental Choice: The choice of a strong, non-nucleophilic base (e.g., NaH) is crucial to quantitatively generate the alkoxide without competing with it in the subsequent Sₙ2 reaction. The use of a polar aprotic solvent like THF or DMF is preferred because it effectively solvates the cation (e.g., Na⁺) while leaving the alkoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the Sₙ2 reaction.[14]
Caption: Experimental workflow for a typical Williamson Ether Synthesis.
N-Alkylation of Amines
This compound is also effective for the alkylation of primary and secondary amines to form more substituted amines.[2] However, this reaction presents a significant challenge: polyalkylation.
The Causality of Over-Alkylation: The product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material due to the electron-donating nature of the newly added alkyl group. This means the product can react with the remaining this compound, often faster than the starting amine, leading to a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium salt) products.[15]
Caption: The challenge of polyalkylation in N-alkylation reactions.
Self-Validating Control Strategy: To achieve selective mono-alkylation, a common and effective strategy is to use a large excess of the starting amine. By Le Châtelier's principle, this increases the probability that a molecule of this compound will encounter and react with the primary amine rather than the secondary amine product, which is present in a much lower concentration.[16] Alternative strategies include the use of protecting groups or reductive amination.[15]
Experimental Protocols
General Considerations for Handling this compound
Due to its flammability and toxicity, all manipulations should be performed in a well-ventilated chemical fume hood.[17][18] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile is appropriate), safety goggles, and a lab coat, is mandatory.[17][19] Ensure all glassware is dry, as the reagent can be sensitive to moisture.
Protocol: Synthesis of 4-(2-Methoxyethoxy)phenol via Williamson Ether Synthesis
This protocol details the O-alkylation of a phenol, a common substrate class.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add hydroquinone (1,4-dihydroxybenzene) (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (approx. 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃) (1.1 eq) portion-wise over 10 minutes. Allow the mixture to stir at room temperature for 30 minutes. The base is chosen for its ease of handling and sufficient basicity to deprotonate the more acidic phenolic hydroxyl group.
-
Alkylation: Add this compound (1.0 eq) dropwise via syringe to the stirring suspension.
-
Reaction Monitoring: Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-(2-methoxyethoxy)phenol.
Safety and Handling
Comprehensive safety knowledge is non-negotiable when working with alkylating agents. This compound is a hazardous substance requiring strict safety protocols.[20]
| Hazard Category | Description & Precautionary Statements | Source(s) |
| Physical Hazards | Flammable Liquid and Vapor (H226). Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof equipment. | [18][19][20] |
| Health Hazards | Toxic if Swallowed (H301). Do not eat, drink, or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. | [7][18][19][20] |
| Causes Skin Irritation (H315). Wash skin thoroughly after handling. Wear protective gloves. | [19][20][21] | |
| Causes Serious Eye Irritation (H319). Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [19][20][21] | |
| May Cause Respiratory Irritation (H335). Avoid breathing vapors. Use only outdoors or in a well-ventilated area. | [18][19][21] | |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed and protected from light. Store locked up. Recommended temperature: 2-8°C. | [5][17][22] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [18][22] |
Conclusion
This compound is a highly effective and versatile alkylating agent, prized for its ability to introduce the 2-methoxyethyl group through a reliable Sₙ2 mechanism.[2] Its predictable reactivity, stemming from a primary carbon center and an excellent bromide leaving group, makes it a staple in organic synthesis. While its application in N-alkylation requires careful control to prevent polyalkylation, its utility in the Williamson ether synthesis is unparalleled for modifying molecules to enhance properties like solubility and bioavailability. For researchers in drug development and materials science, a thorough understanding of its mechanistic behavior, experimental protocols, and stringent safety requirements is essential for harnessing its full synthetic potential.[1][2]
References
- The Role of this compound in Modern Pharmaceutical Synthesis. (URL: [Link])
- The Crucial Role of this compound in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Safety, Handling, and Storage Recommendations for this compound - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price. (URL: [Link])
- Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Cheméo. (URL: [Link])
- This compound, CAS No. 6482-24-2 - iChemical. (URL: [Link])
- 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem - NIH. (URL: [Link])
- Williamson ether synthesis - Wikipedia. (URL: [Link])
- Ethane, 1-bromo-2-methoxy- - the NIST WebBook. (URL: [Link])
- Ethane, 1-bromo-2-methoxy- - the NIST WebBook. (URL: [Link])
- The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
- Williamson's ether synthesis : r/chemistry - Reddit. (URL: [Link])
- Williamson ether synthesis - chemeurope.com. (URL: [Link])
- When (1R,2R)-1-bromo-2-methylcyclohexane is heated with sodium methoxide in methanol, the major product is: a. (R) - Homework.Study.com. (URL: [Link])
- Williamson Ether Synthesis - YouTube. (URL: [Link])
- Alkylation of Amines (Sucks!) - Master Organic Chemistry. (URL: [Link])
- This compound: A Look at its Biological Activities and Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. (URL: [Link])
- The Scarlet Letter of Alkylation: A Mini Review of Selective Alkyl
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - ResearchG
- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])
- A comparison of several modern alkylating agents - ResearchG
- Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 6482-24-2 [chemicalbook.com]
- 6. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 7. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 9. This compound(6482-24-2) 1H NMR [m.chemicalbook.com]
- 10. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 11. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson_ether_synthesis [chemeurope.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. nbinno.com [nbinno.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 22. fishersci.com [fishersci.com]
The Essential Guide to 1-Bromo-2-methoxyethane: Nomenclature, Properties, and Synthetic Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methoxyethane, a versatile bifunctional molecule, serves as a crucial building block in a multitude of synthetic endeavors within the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of a reactive bromine atom and a methoxy ether group allows for the strategic introduction of the 2-methoxyethyl moiety into a wide array of molecular scaffolds. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key applications, offering a critical resource for scientists leveraging this reagent in their research and development activities.
Unraveling the Nomenclature: Synonyms and Identifiers
Clarity in chemical communication is paramount. This compound is known by a variety of names across different chemical databases, supplier catalogs, and scientific literature. A thorough understanding of these synonyms is essential to ensure accurate information retrieval and unambiguous communication.
The most commonly encountered synonyms and alternative names for this compound are:
In addition to these chemical names, a variety of identifiers are used to catalog this compound:
A logical representation of the relationship between the primary IUPAC name and its common synonyms is illustrated below.
Caption: Generalized workflow for nucleophilic substitution.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is also classified as a skin and eye irritant. [8]Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and valuable reagent for the introduction of the 2-methoxyethyl group in organic synthesis. A clear understanding of its various synonyms and identifiers is crucial for effective scientific communication. Its well-defined physicochemical properties and predictable reactivity make it an important tool in the arsenal of chemists in academia and industry, particularly those engaged in the design and synthesis of novel therapeutic agents.
References
- 1-Bromo-2-(2-methoxyethoxy)ethane (stabilized with Na 2 CO 3 ) - TCI Chemicals. (n.d.).
- This compound Cas 6482-24-2 - GetChem Co., Ltd. (n.d.).
- This compound - Chem-Impex. (n.d.).
- 2-Bromoethyl methyl ether | CAS 6482-24-2 | SCBT. (n.d.).
- Cas 6482-24-2,this compound - LookChem. (n.d.).
- CAS 6482-24-2 2-Bromoethyl methyl ether - Alfa Chemistry. (n.d.).
- 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem - NIH. (n.d.).
- 2-Bromoethyl methyl ether 6482-24-2 - Sigma-Aldrich. (n.d.).
- 6482-24-2|this compound|BLD Pharm. (n.d.).
- Ethane, 1-bromo-2-methoxy- - the NIST WebBook. (n.d.).
- 2-Bromoethyl methyl ether 6482-24-2 - Sigma-Aldrich. (n.d.).
- 2-Bromoethyl ether - Wikipedia. (n.d.).
- 6482-24-2 Cas No. | 2-Bromoethyl methyl ether - Apollo Scientific. (n.d.).
- 2-Bromoethyl methyl ether 6482-24-2 - Sigma-Aldrich. (n.d.).
- 2-Bromoethyl methyl ether 6482-24-2 - Sigma-Aldrich. (n.d.).
- This compound | 6482-24-2 - ChemicalBook. (n.d.).
- 1-Bromo-2-(2-methoxyethoxy)ethane 95 54149-17-6 - Sigma-Aldrich. (n.d.).
- 2-Bromoethyl methyl ether, 95% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 2-Bromoethyl Methyl Ether | 6482-24-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- 2-Bromoethyl methyl ether, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific. (n.d.).
Sources
- 1. getchem.com [getchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 7. 402980250 [thermofisher.com]
- 8. 2-Bromoethyl methyl ether, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 6482-24-2|this compound|BLD Pharm [bldpharm.com]
- 11. 6482-24-2 Cas No. | 2-Bromoethyl methyl ether | Apollo [store.apolloscientific.co.uk]
- 12. 2-Bromoethyl methyl ether 6482-24-2 [sigmaaldrich.com]
- 13. This compound | 6482-24-2 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1-Bromo-2-methoxyethane in Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The Williamson ether synthesis is a foundational and widely utilized method in organic chemistry for the formation of ethers.[1] This application note provides a detailed guide to the use of 1-bromo-2-methoxyethane as a key reagent in this synthesis. It explores the mechanistic underpinnings, offers detailed experimental protocols, and discusses the strategic advantages of incorporating the 2-methoxyethyl moiety into molecules, particularly in the context of pharmaceutical and materials science research.
Introduction: The Strategic Value of the Williamson Ether Synthesis and this compound
Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[2][3] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.[1][4]
This compound is a particularly valuable alkylating agent in this synthesis.[5] Its structure incorporates a reactive primary bromide, which is an excellent leaving group, and a methoxyethyl group. The introduction of the 2-methoxyethyl moiety can significantly alter the physicochemical properties of a molecule, such as solubility and pharmacokinetic profiles, making it a valuable tool in drug discovery and materials science.[5][6] The resulting 2-methoxyethyl ethers are also known as MEM (methoxyethoxymethyl) ethers, which are common protecting groups for alcohols in complex organic syntheses.[7][8]
Mechanistic Principles: An SN2 Pathway
The Williamson ether synthesis proceeds via a concerted SN2 mechanism.[1] The process is initiated by the deprotonation of an alcohol with a strong base to form a potent alkoxide nucleophile.[9] This alkoxide then performs a "backside attack" on the electrophilic carbon of the alkyl halide, in this case, this compound.[4] The carbon-bromine bond is broken as the new carbon-oxygen bond is formed in a single step.[4]
Key Mechanistic Considerations:
-
Substrate (Alkyl Halide): For a successful SN2 reaction, the alkyl halide should be sterically unhindered. This compound, being a primary alkyl halide, is an ideal substrate.[2] Tertiary alkyl halides are unsuitable as they predominantly undergo elimination (E2) reactions.[3][10]
-
Nucleophile (Alkoxide): The alkoxide can be primary, secondary, or tertiary. However, sterically hindered alkoxides may favor elimination, especially with more hindered alkyl halides.[1]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used to dissolve the reactants and facilitate the SN2 pathway.[2][11]
Visualization of the Synthesis Pathway
The following diagram illustrates the general workflow for the Williamson ether synthesis using this compound.
Caption: General workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis of a 2-Methoxyethyl Ether
This protocol provides a general procedure for the synthesis of a 2-methoxyethyl ether from a generic alcohol and this compound.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alcohol (Substrate) | Anhydrous | Standard Supplier | Ensure dryness to prevent quenching of the base. |
| This compound | ≥95% | Standard Supplier | Store under inert atmosphere, away from light and moisture.[12][13] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive and flammable; handle with extreme care. |
| Anhydrous Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Use a dry, polar aprotic solvent. |
| Diethyl Ether | Anhydrous | Standard Supplier | For extraction. |
| Saturated Aqueous NH₄Cl | Reagent Grade | Standard Supplier | For quenching the reaction. |
| Brine (Saturated NaCl) | Reagent Grade | Standard Supplier | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | For drying the organic layer. |
4.2. Step-by-Step Methodology
-
Alkoxide Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete formation of the alkoxide.[14]
-
-
SN2 Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add this compound (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-methoxyethyl ether.
-
Safety and Handling of this compound
This compound is a flammable liquid and is toxic if swallowed.[15][16] It can cause skin and serious eye irritation, and may cause respiratory irritation.[15][17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][17] Keep the container tightly closed. It is incompatible with strong oxidizing agents and strong bases.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete alkoxide formation. | Ensure the alcohol and solvent are anhydrous. Use fresh, reactive base. |
| Deactivated this compound. | Use freshly opened or properly stored reagent. | |
| Formation of Alkene Byproduct | E2 elimination is competing with SN2. | This is less likely with a primary halide like this compound but can occur with hindered alkoxides. Consider milder reaction conditions (lower temperature). |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently heat if necessary, while monitoring for side product formation. |
Applications in Advanced Synthesis: The MEM Protecting Group
The 2-methoxyethyl ether, often referred to as the methoxyethoxymethyl (MEM) ether, is a valuable protecting group for alcohols in multi-step organic synthesis.[8]
-
Stability: MEM ethers are stable to a wide range of conditions, including strong bases, organometallic reagents, and various oxidizing and reducing agents.[8]
-
Deprotection: The MEM group can be selectively cleaved under acidic conditions, often using Lewis acids like zinc bromide (ZnBr₂), cerium(III) chloride (CeCl₃·7H₂O), or Brønsted acids.[7][18] This allows for orthogonal deprotection strategies in the synthesis of complex molecules.[18]
The following diagram illustrates the deprotection of a MEM ether.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. reddit.com [reddit.com]
- 11. jk-sci.com [jk-sci.com]
- 12. nbinno.com [nbinno.com]
- 13. 6482-24-2|this compound|BLD Pharm [bldpharm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of Amines using 1-Bromo-2-methoxyethane
Introduction: The Strategic Importance of N-(2-Methoxyethyl) Moieties and the Utility of 1-Bromo-2-methoxyethane
The introduction of the N-(2-methoxyethyl) group into molecular architectures is a frequently employed strategy in medicinal chemistry and materials science. This functional group can impart favorable physicochemical properties, such as enhanced solubility, improved metabolic stability, and the ability to participate in hydrogen bonding, which can be critical for modulating the biological activity and material characteristics of a compound. This compound serves as a versatile and efficient reagent for the installation of this valuable moiety.[1] Its bifunctional nature, possessing both an ether linkage and a reactive alkyl bromide, makes it an important building block in organic synthesis.[1][2][3] This guide provides a detailed exploration of the N-alkylation of primary and secondary amines using this compound, offering in-depth mechanistic insights, comprehensive experimental protocols, and strategies for overcoming common challenges.
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group.
A base is typically required to neutralize the hydrobromic acid generated during the reaction and to deprotonate the resulting ammonium salt, thereby regenerating the neutral, nucleophilic amine that can participate in further reactions. The choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Caption: SN2 mechanism for the N-alkylation of an amine with this compound.
The Challenge of Over-alkylation and Strategies for Control
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. In some cases, the reaction can proceed further to form a quaternary ammonium salt. This lack of selectivity can result in a mixture of products, complicating purification and reducing the yield of the desired mono-alkylated product.
Several strategies can be employed to favor mono-alkylation:
-
Stoichiometric Control: Using a large excess of the primary amine can statistically favor the reaction of the alkyl halide with the more abundant starting material.
-
Controlled Addition: Slow, dropwise addition of this compound to the amine solution can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the secondary amine reacting.
-
Use of Bulky Bases: Sterically hindered, non-nucleophilic bases can selectively deprotonate the less hindered primary ammonium salt over the bulkier secondary ammonium salt.
-
Flow Chemistry: The use of microreactor systems allows for precise control over reaction time and stoichiometry, which can significantly improve the selectivity of mono-alkylation.[4]
-
Protecting Group Strategies: While more synthetically intensive, the use of protecting groups on the primary amine can ensure mono-alkylation, followed by a deprotection step.
Experimental Protocols
The following protocols provide a general framework for the N-alkylation of primary and secondary amines using this compound. Optimization of the reaction conditions (e.g., temperature, reaction time, and choice of base and solvent) may be necessary for specific substrates.
Caption: General experimental workflow for N-alkylation.
Protocol 1: N-Alkylation of a Primary Amine (e.g., Benzylamine)
This protocol aims for the mono-alkylation of a primary amine.
Materials:
-
Benzylamine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetonitrile to create a stirrable suspension.
-
Addition of Alkylating Agent: Slowly add this compound (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-benzyl-N-(2-methoxyethyl)amine.
Protocol 2: N-Alkylation of a Secondary Amine (e.g., Piperidine)
This protocol is for the alkylation of a secondary amine to form a tertiary amine.
Materials:
-
Piperidine
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask containing a magnetic stir bar, dissolve piperidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Alkylating Agent: Cool the solution in an ice bath and add this compound (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product may be pure enough for many applications, or it can be further purified by distillation or column chromatography if necessary.
Data Presentation: Typical Reaction Conditions and Examples
The following tables summarize typical reaction conditions and provide examples of N-alkylation reactions.
Table 1: Typical Reaction Conditions for N-Alkylation with this compound
| Parameter | Primary Amines | Secondary Amines |
| Stoichiometry (Amine:Alkyl Halide) | 2:1 to 5:1 (to favor mono-alkylation) | 1.1:1 to 1.5:1 |
| Base | K₂CO₃, Cs₂CO₃, NaHCO₃, Et₃N | Et₃N, DIPEA, K₂CO₃ |
| Solvent | Acetonitrile, DMF, DMSO, Ethanol | Dichloromethane, THF, Acetonitrile |
| Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Reaction Time | 12 - 48 hours | 4 - 24 hours |
Table 2: Representative Examples of N-Alkylation Reactions
| Amine Substrate | Alkylating Agent | Product | Base | Solvent | Yield (%) | Reference |
| Benzylamine | n-Butylbromide | N-Benzyl-N-butylamine | Triethylamine | DMF | 76 | [5] |
| Ethanolamine | Allyl bromide | N-Allylethanolamine | TBAB (catalyst) | Water | 66 | [2] |
| Aniline | Benzyl alcohol | N-Benzylaniline | K₂CO₃ | o-Xylene | High | [6] |
Note: While these examples do not all use this compound, they illustrate common conditions for N-alkylation that can be adapted for this reagent.
Troubleshooting and Side Reactions
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMF or DMSO), or adding a catalytic amount of sodium iodide to promote an in situ Finkelstein reaction, generating the more reactive iodo-analogue.
-
Elimination Reactions: Although less common with primary alkyl halides like this compound, the use of strong, bulky bases at elevated temperatures can potentially lead to E2 elimination, forming methoxyethene. Using a weaker base and lower temperatures can mitigate this.
-
Quaternization: For the alkylation of secondary amines, using a slight excess of the amine and carefully controlling the stoichiometry of the alkylating agent can help to prevent the formation of the quaternary ammonium salt.
Conclusion
The N-alkylation of amines with this compound is a robust and valuable transformation for the synthesis of N-(2-methoxyethyl) substituted amines. By understanding the underlying SN2 mechanism and implementing strategies to control selectivity, researchers can effectively utilize this reagent to access a wide range of functionalized molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions, guided by the protocols and insights provided in this document, will be key to achieving high yields and purity of the desired products.
References
- The selective n-alkylation of monoethanolamine in PTC condition. (2018). MOJ Biorg Org Chem, 2(1), 19-21.
- Selective monoalkylation of amines with light electrophiles using a flow microreactor system. (n.d.). Organic Chemistry Frontiers.
- Organic Syntheses Procedure. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
- Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether. (n.d.). Google Patents.
- A kind of preparation method of N- benzyl ethyl alcohol amine. (n.d.). Google Patents.
- Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233.
- N-Dealkylation of Amines. (2022). Molecules, 27(15), 4983.
- Organic Syntheses Procedure. (n.d.). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT.
- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2008). Catalysis Communications, 9(6), 1438-1442.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (2024). RSC Advances, 14(18), 12693-12697.
- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
- Organic Syntheses Procedure. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate.
- N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. (2024). New Journal of Chemistry.
- Synthesis of N-(2-methoxyethyl)glycine benzyl ester p-toluenesulfonate. (n.d.). PrepChem.com.
- Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). ChemXpress, 10(2), 125.
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. (n.d.). Google Patents.
- Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2018). Organic Syntheses, 95, 425-438.
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
Application Notes and Protocols for Nucleophilic Substitution with 1-Bromo-2-methoxyethane
Introduction
1-Bromo-2-methoxyethane (CAS 6482-24-2) is a versatile bifunctional reagent widely utilized in organic synthesis as a 2-methoxyethylating agent.[1][2] Its structure, featuring a primary alkyl bromide, makes it an effective electrophile for a range of nucleophilic substitution reactions, enabling the introduction of the 2-methoxyethyl moiety into various molecules.[1][3] This functional group is a key structural motif in numerous pharmaceuticals and agrochemicals, making this compound an important intermediate in drug discovery and development.[1][2] This document provides a comprehensive guide to the reaction conditions for nucleophilic substitution with this reagent, detailing mechanistic considerations, protocol optimization, and specific experimental procedures for researchers, scientists, and drug development professionals.
Mechanistic Considerations: SN2 Dominance and the Potential for Anchimeric Assistance
Nucleophilic substitution reactions on haloalkanes can generally proceed through two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular).[4][5] The operative pathway is determined by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group.[5][6]
For this compound, the substrate is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism due to the low steric hindrance at the electrophilic carbon, which allows for backside attack by the nucleophile.[7][8] The SN1 pathway, which proceeds through a carbocation intermediate, is highly disfavored because the primary carbocation that would form is inherently unstable.[5]
Therefore, reactions with this compound are almost exclusively conducted under conditions that promote the SN2 pathway. This involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, and the bromide ion departs simultaneously.[7]
A Note on Anchimeric Assistance
An intriguing aspect of this compound's reactivity is the potential for anchimeric assistance , also known as neighboring group participation (NGP).[9][10] The ether oxygen at the β-position possesses lone pairs of electrons and can act as an internal nucleophile.[11] It can attack the electrophilic carbon, displacing the bromide ion to form a cyclic oxonium ion intermediate. This intramolecular process can significantly accelerate the rate of reaction compared to a similar substrate without the neighboring group.[9][12] The external nucleophile then attacks this activated intermediate to yield the final product. While the overall reaction is still a substitution, the kinetics may appear more first-order (SN1-like) under certain conditions, particularly with weak nucleophiles in polar, non-nucleophilic solvents.[12] However, for most practical applications involving strong nucleophiles, the direct SN2 pathway is the primary productive route.
Core Directive: Optimizing Reaction Conditions
The success of a nucleophilic substitution reaction with this compound hinges on the careful selection of four key parameters: the nucleophile, the solvent, the base (if required), and the temperature.
Choice of Nucleophile
The nucleophile is the electron-rich species that attacks the electrophilic carbon. Strong nucleophiles are essential for efficient SN2 reactions.
-
Strong Nucleophiles: Species with a high density of negative charge, such as alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), cyanide (CN⁻), and primary or secondary amines (RNH₂, R₂NH), are excellent choices.[13]
-
Weak Nucleophiles: Neutral molecules like water (H₂O) or alcohols (ROH) are generally poor nucleophiles for this substrate unless activated (e.g., by deprotonation with a strong base).
Solvent Selection
The solvent plays a critical role in SN2 reactions. The ideal solvent should dissolve the reactants but not excessively solvate the nucleophile, which would reduce its reactivity.[14]
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , Acetone , and Dimethyl sulfoxide (DMSO) are the best choices for SN2 reactions.[7] They are polar enough to dissolve ionic nucleophiles but lack acidic protons, so they do not form a tight solvation shell around the nucleophile through hydrogen bonding, leaving it "naked" and highly reactive.
-
Polar Protic Solvents are Discouraged: Solvents like water, methanol, and ethanol can stabilize the nucleophile through hydrogen bonding, which lowers its energy and makes it less reactive, thereby slowing down the SN2 reaction rate.[6][14] These solvents are generally avoided unless they also serve as the nucleophile (solvolysis), which is typically a slow process for primary halides.
Role of a Base
A base is often required, particularly when the nucleophile is a neutral molecule like an amine, alcohol, or thiol.
-
Deprotonation: For alcohols, phenols, and thiols, a base is used to deprotonate the nucleophile, converting it into its much more reactive conjugate base (alkoxide, phenoxide, or thiolate). Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[15][16]
-
Acid Scavenging: For reactions with amines, a non-nucleophilic base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or K₂CO₃) is added to neutralize the HBr that is formed as a byproduct.[15] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
Temperature Control
As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Typical Range: Most SN2 reactions with this compound are conducted between room temperature (20-25 °C) and moderate heat (50-100 °C).[15]
-
Minimizing Side Reactions: While higher temperatures accelerate the desired substitution, they can also promote competing elimination (E2) reactions, although this is less of a concern for primary halides compared to secondary or tertiary ones.[17] It is generally advisable to run the reaction at the lowest effective temperature that provides a reasonable reaction rate.[17]
Visualization of Experimental Design
The following diagrams illustrate the general workflow and decision-making process for designing a nucleophilic substitution reaction with this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Decision tree for selecting key reaction parameters.
Exemplary Protocols
The following protocols are provided as detailed starting points for common classes of nucleophilic substitution reactions. Researchers should optimize conditions based on their specific substrate and desired outcome.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes the alkylation of a generic secondary amine, a common transformation in pharmaceutical synthesis.
Materials:
-
Secondary Amine (e.g., Piperidine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq.) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.
-
Electrophile Addition: Add this compound (1.1 eq.) to the mixture dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-methoxyethyl) amine.[15]
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol details the synthesis of a 2-methoxyethyl aryl ether from a phenol.
Materials:
-
Phenol derivative
-
This compound
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add cesium carbonate (1.5 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes, during which the phenoxide should form.[16]
-
Electrophile Addition: Add this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC until the starting phenol is consumed (typically 2-8 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine to remove residual DMF.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[16][18]
Data Summary: Representative Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Ref. |
| Amines (N-Alkylation) | Piperidine | K₂CO₃ | MeCN | 80 | 4-12 | [15] |
| Phenols (O-Alkylation) | 4-Methoxyphenol | Cs₂CO₃ | DMF | 25-50 | 2-8 | [16] |
| Alcohols (O-Alkylation) | Ethanol | NaH | THF | 25-60 | 6-18 | [18] |
| Thiols (S-Alkylation) | Thiophenol | K₂CO₃ | DMF | 25 | 1-4 | [17] |
Note: Reaction times and temperatures are illustrative and must be optimized for each specific substrate.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive nucleophile (insufficient base)- Low temperature- Impure reagents/solvent | - Use a stronger base (e.g., NaH for alcohols) or ensure base is anhydrous.- Gradually increase reaction temperature.- Use freshly dried, anhydrous solvents and pure reagents. |
| Low Yield | - Incomplete reaction- Competing elimination side reaction- Product loss during work-up | - Increase reaction time or temperature.- Run the reaction at the lowest effective temperature.[17]- Optimize extraction and purification steps. |
| Over-alkylation (Primary Amines) | - Secondary amine product is more nucleophilic than the starting primary amine. | - Use a large excess of the primary amine.- Add this compound slowly and dropwise to the reaction mixture.[13][15] |
Safety Precautions
This compound is a flammable liquid and is toxic if swallowed.[19][20] It causes skin and serious eye irritation and may cause respiratory irritation.[19][20]
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[21] The material is often stabilized with sodium bicarbonate.[22]
-
In case of contact: If swallowed, call a poison center or doctor immediately.[19] If on skin or in eyes, rinse cautiously with water for several minutes.[20]
Always consult the Safety Data Sheet (SDS) before use.[19][20]
References
- Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry.
- 4.7: Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts.
- Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. (n.d.). ScienceDirect.
- Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation.
- Nucleophilic substitution - halogenoalkanes and hydroxide ions. (n.d.). Chemguide.
- Safety, Handling, and Storage Recommendations for this compound. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.
- Cas 6482-24-2,this compound. (n.d.). LookChem.
- Anchimeric Assistance. (n.d.). Dalal Institute.
- What is anchimeric assistance?. (2018, February 19). Quora.
- Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts with sodium methoxide.... (n.d.). Pearson+.
- SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap Eureka.
- Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
- Organic chemistry 17: Anchimeric assistance, epoxide transformations. (2015, March 11). CureFFI.org.
- Comparing E2, E1, Sn2, Sn1 reactions. (n.d.). Khan Academy.
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (n.d.). NIH National Library of Medicine.
- Anchimeric Assistance. (n.d.). Scribd.
- Alkyl Halides and Nucleophilic Substitution. (n.d.). Scribd.
- The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2025, August 10). ResearchGate.
- B. What is Nucleophilic Substitution?. (2023, January 22). Chemistry LibreTexts.
- The selective n-alkylation of monoethanolamine in PTC condition. (2018, January 31). MedCrave online.
- Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. Organic chemistry 17: Anchimeric assistance, epoxide transformations [cureffi.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. getchem.com [getchem.com]
- 22. lookchem.com [lookchem.com]
Application Notes & Protocols: Strategic Introduction of the 2-Methoxyethyl Group Using 1-Bromo-2-methoxyethane
Abstract
The 2-methoxyethyl moiety is a valuable structural unit in medicinal chemistry and materials science, often introduced to modulate properties such as solubility, lipophilicity, and metabolic stability. 1-Bromo-2-methoxyethane serves as a primary and efficient electrophile for installing this group onto various nucleophilic substrates. This guide provides a comprehensive overview of the underlying chemical principles, detailed, field-tested protocols for O-, N-, and S-alkylation, and critical insights into reaction optimization and safety. The protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for chemical synthesis.
Scientific Principles and Mechanistic Overview
The introduction of a 2-methoxyethyl group using this compound is fundamentally an Sɴ2 (bimolecular nucleophilic substitution) reaction.[1] The success of this transformation hinges on the generation of a potent nucleophile that can effectively attack the electrophilic methylene carbon adjacent to the bromine atom, displacing the bromide ion.
Key Reaction Pathways:
-
O-Alkylation (Williamson Ether Synthesis): This is the most common application, used for synthesizing 2-methoxyethyl ethers from alcohols and phenols. The reaction proceeds by deprotonating the hydroxyl group with a suitable base to form a highly nucleophilic alkoxide or phenoxide ion.[2][3]
-
N-Alkylation: Amines can be directly alkylated to form secondary or tertiary amines. A base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[4][5] Careful control of stoichiometry is crucial to minimize over-alkylation, which can lead to quaternary ammonium salts.[4]
-
S-Alkylation: Thiols are excellent nucleophiles and are readily converted to their corresponding thioethers. The formation of a thiolate anion with a base significantly enhances the reaction rate.
The general mechanism is depicted below:
Caption: General Sɴ2 mechanism for 2-methoxyethylation.
Critical Parameters for Success
-
Base Selection: The choice of base is paramount and substrate-dependent.
-
Potassium Carbonate (K₂CO₃): A mild, inexpensive base ideal for alkylating acidic substrates like phenols.
-
Sodium Hydride (NaH): A powerful, non-nucleophilic base suitable for deprotonating less acidic alcohols. It requires an anhydrous aprotic solvent.
-
Sodium/Potassium Hydroxide (NaOH/KOH): Effective for phenols and some alcohols, but the presence of water can lead to side reactions.
-
-
Solvent Choice: Polar aprotic solvents such as acetone, acetonitrile (ACN), or N,N-dimethylformamide (DMF) are preferred. They solvate the counter-ion of the base (e.g., K⁺) while leaving the nucleophile "bare" and highly reactive.[3]
-
Temperature: Most reactions require heating (reflux) to proceed at a practical rate. Reaction progress should be monitored to avoid decomposition.
Safety, Handling, and Reagent Properties
DANGER: this compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.
-
Hazards: Flammable liquid and vapor. Toxic if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8]
-
Precautions:
-
Storage: Store in a cool, dry, well-ventilated area, protected from light. Recommended storage temperature is 2-8°C.[7][9]
| Property | Value | Reference |
| CAS Number | 6482-24-2 | [7] |
| Molecular Formula | C₃H₇BrO | [10] |
| Molecular Weight | 139.0 g/mol | [10] |
| Appearance | Clear colorless to yellow liquid | [7] |
| Density | 1.479 g/mL at 25 °C | [7] |
| Boiling Point | 40-41 °C at 66 mmHg | [7] |
| Flash Point | 28 °C | [7] |
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be performed in a chemical fume hood under an inert atmosphere (e.g., Nitrogen or Argon) where anhydrous conditions are required.
Caption: General experimental workflow for 2-methoxyethylation.
Protocol 1: O-Alkylation of a Phenol (e.g., 4-tert-Butylphenol)
This protocol details a robust method for the synthesis of aryl ethers via the Williamson ether synthesis.[3]
Materials:
-
4-tert-Butylphenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)
-
Acetone, anhydrous (10 mL per mmol of phenol)
-
Ethyl acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-tert-butylphenol and anhydrous acetone.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound to the flask via syringe.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(2-methoxyethoxy)-4-tert-butylbenzene.
Protocol 2: N-Alkylation of a Secondary Amine (e.g., Dibenzylamine)
This protocol describes the alkylation of a secondary amine. A slight excess of the amine or the use of a non-nucleophilic base is recommended to neutralize the HBr byproduct.
Materials:
-
Dibenzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), powdered (2.0 eq) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (ACN), anhydrous (10 mL per mmol of amine)
-
Dichloromethane (DCM), Saturated aq. NaHCO₃, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve dibenzylamine in anhydrous acetonitrile.
-
Add potassium carbonate (or DIPEA) to the solution.
-
Add this compound dropwise at room temperature.
-
Heat the mixture to 60-80°C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, filter the mixture if K₂CO₃ was used. Concentrate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired N,N-dibenzyl-2-methoxyethanamine.
Troubleshooting and Best Practices
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or wet base. 2. Wet solvent or starting materials. 3. Insufficient temperature or reaction time. | 1. Use freshly powdered, dried K₂CO₃ or a fresh bottle of NaH. 2. Use anhydrous solvents and dry starting materials thoroughly. 3. Increase temperature or prolong reaction time; monitor by TLC. |
| Side Product Formation | 1. Over-alkylation of primary/secondary amines.[4] 2. Competing elimination (E2) reaction. | 1. Use a larger excess of the amine starting material or carefully control stoichiometry (1.0-1.1 eq of alkylating agent). 2. Use a less hindered, milder base (e.g., K₂CO₃ instead of t-BuOK). |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of unreacted this compound. | 1. Drive the reaction to completion. Use a different solvent system for chromatography. 2. Ensure complete reaction. Unreacted reagent is volatile and may be removed under high vacuum. |
The 2-Methoxyethyl Group in Protecting Group Chemistry
While this compound directly installs a 2-methoxyethyl ether, a closely related protecting group is the 2-methoxyethoxymethyl (MEM) group.[11] The MEM group is used to protect alcohols and phenols and is known for its stability to a wide range of conditions, including strongly basic and organometallic reagents.[12] Deprotection of 2-methoxyethyl ethers can be challenging, often requiring strong Lewis acids (e.g., ZnBr₂) or strong protic acids, offering an orthogonal deprotection strategy in complex syntheses.[13][14]
References
- Yadav, G. D., & Bokade, V. V. (2017). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Journal of Chemical Sciences, 129(11), 1789-1797.
- iChemical. (n.d.). This compound, CAS No. 6482-24-2.
- Organic Chemistry. (2021, November 18). MEM Protecting Group Addition [Video]. YouTube.
- University of Calgary. (n.d.). Alcohol Protecting Groups.
- European Patent Office. (2022). METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER, AND METHOD FOR REFINING (2-METHOXYETHYL) VINYL ETHER.
- SynArchive. (n.d.). Protecting Groups List.
- PrepChem.com. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol.
- Google Patents. (2009). CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?
- Filo. (2023). How to prepare methoxy ethane by Williamsons ether synthesis.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
- Google Patents. (1954). US2678951A - Alkylation of phenols.
- Wikipedia. (n.d.). Protecting group.
- Allen. (n.d.). In Williamson's synthesis, methoxyethane is prepared by.
- Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Lee, A. S. Y., Yeh, H. C., & Lee, M. T. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters. Tetrahedron, 57(11), 2121-2126.
- Gaikwad, S. T., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
- Kuninobu, Y., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291.
- Smiles, J., & Taylor, D. R. (1976). Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. Journal of the Chemical Society, Perkin Transactions 1, (18), 1930-1933.
- Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry.
- Filo. (2023). Explain the preparation of methoxyethane by Willamson's synthesis. Give equation.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- LookChem. (2001). A simple and highly efficient deprotecting method for methoxymethyl and methoxyethoxymethyl ethers and methoxyethoxymethyl esters.
- Asatryan, A. M. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How to prepare methoxy ethane by Williamsons ether synthesis | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | 6482-24-2 [chemicalbook.com]
- 11. synarchive.com [synarchive.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Strategic Application of 1-Bromo-2-methoxyethane in Pharmaceutical Synthesis: A Guide for the Modern Chemist
In the intricate tapestry of pharmaceutical synthesis, the selection of precursors is a critical determinant of efficiency, yield, and the ultimate viability of a synthetic route. Among the versatile building blocks available to the contemporary medicinal chemist, 1-bromo-2-methoxyethane emerges as a reagent of significant strategic importance. Its utility lies not in complexity, but in the elegant simplicity with which it introduces the 2-methoxyethyl moiety, a functional group that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide provides an in-depth exploration of this compound as a precursor, offering both foundational knowledge and actionable protocols for its application in pharmaceutical research and development.
Unveiling the Synthetic Potential of this compound
This compound (CAS 6482-24-2) is a bifunctional molecule featuring a reactive bromine atom and a methoxy group.[1] This unique combination allows for its primary application as a methoxyethylating agent in nucleophilic substitution reactions.[2][3] The introduction of the 2-methoxyethyl group can be a deliberate strategy to enhance the physicochemical properties of a molecule, such as:
-
Improved Solubility: The ether linkage and the terminal methyl group can enhance a compound's solubility in both aqueous and organic media, which is a critical factor for bioavailability.[3]
-
Enhanced Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to other functional groups, potentially leading to a longer in vivo half-life of the drug.
-
Modulation of Lipophilicity: The addition of the 2-methoxyethyl group provides a tool to fine-tune the lipophilicity of a drug candidate, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Receptor Interaction: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially influencing the binding affinity of the molecule to its biological target.
The reactivity of this compound is primarily governed by the C-Br bond, where the bromine atom serves as an excellent leaving group in the presence of a nucleophile.[3] This facilitates the formation of new carbon-heteroatom bonds, making it a valuable tool for the synthesis of a wide range of organic compounds.[2]
Core Reactivity: The Nucleophilic Substitution Pathway
The cornerstone of this compound's utility in pharmaceutical synthesis is the S(_N)2 reaction. This is a single-step process where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new bond.
Diagram 1: General Nucleophilic Substitution (S(_N)2) Reaction of this compound
Caption: S(_N)2 reaction mechanism of this compound with a nucleophile.
The efficiency of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles, such as amines, thiolates, and phenoxides, readily react with this compound to form the corresponding methoxyethylated products.[3]
Application in Pharmaceutical Scaffolding: The Synthesis of Mepyramine (Pyrilamine)
While direct, step-by-step protocols for the synthesis of many modern pharmaceuticals using this compound are often proprietary, its application can be illustrated through the synthesis of established compounds like the first-generation antihistamine, Mepyramine (also known as Pyrilamine). Mepyramine features a 2-methoxyethyl group on one of the nitrogen atoms of its ethylenediamine core.
Diagram 2: Retrosynthetic Analysis of Mepyramine
Caption: A simplified retrosynthetic approach for Mepyramine highlighting key precursors.
The synthesis of Mepyramine involves the alkylation of an amine with a suitable electrophile. This compound serves as an ideal reagent to introduce the N-(2-methoxyethyl) moiety.
General Protocol for the N-Alkylation of an Amine with this compound
This protocol provides a general framework for the N-alkylation of a secondary amine, a key step in the synthesis of compounds like Mepyramine.
Materials:
-
Secondary amine (e.g., N-(4-methoxybenzyl)pyridin-2-amine)
-
This compound
-
Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the secondary amine (1.0 eq) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a highly reactive base that reacts violently with water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent quenching of the base and to ensure the desired deprotonation of the amine.
-
Polar Aprotic Solvent: DMF is a suitable solvent as it dissolves the reactants and the intermediate sodium salt of the amine, facilitating the S(_N)2 reaction.
-
Temperature Control: The initial deprotonation and the subsequent addition of the alkylating agent are performed at 0 °C to control the exothermicity of the reactions and to minimize potential side reactions.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the secondary amine to form the corresponding amide, which is a more potent nucleophile. For less acidic amines, a stronger base might be necessary. For more sensitive substrates, a weaker base like potassium carbonate can be used, often requiring higher reaction temperatures.
Safety and Handling of this compound
As with any reactive chemical, proper handling of this compound is paramount for laboratory safety.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value |
| CAS Number | 6482-24-2 |
| Molecular Formula | C₃H₇BrO |
| Molecular Weight | 138.99 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 108-110 °C |
| Density | 1.479 g/mL at 25 °C |
| Flash Point | 31 °C |
| Hazard Statements | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, eye protection, and face protection. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF IN EYES: Rinse cautiously with water for several minutes. |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4]
-
Keep containers tightly closed.[4]
-
Handle in a fume hood to avoid inhalation of vapors.
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its ability to efficiently introduce the 2-methoxyethyl group provides a powerful tool for medicinal chemists to modulate the properties of drug candidates and to construct complex molecular architectures. A thorough understanding of its reactivity, coupled with adherence to safe handling practices, will enable researchers to fully leverage the synthetic potential of this important building block in the pursuit of novel therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety, Handling, and Storage Recommendations for this compound.
- PubChem. (n.d.). 2-Bromoethyl methyl ether.
- iChemical. (n.d.). This compound, CAS No. 6482-24-2.
- Marrian, D. H., Hill, S. J., Sanders, J. K., & Young, J. M. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 30(10), 660–662. [Link]
- Schulze, F. R., Alisch, R. A., Buschauer, A., & Schunack, W. (1994). [Synthesis and combined H1-/H2 antagonist activity of mepyramine, pheniramine and cyclizine derivatives with cyanoguanidine, urea and nitroethenediamine partial structures]. Archiv der Pharmazie, 327(7), 455–462. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80972, 2-Bromoethyl methyl ether.
- Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE.
- MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1013. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
Application Notes and Protocols for Protecting Group Strategies Involving the 2-Methoxyethyl (MEM) Group
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of the 2-Methoxyethyl (MEM) Protecting Group
In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount for achieving complex molecular architectures.[1][2][3] The 2-methoxyethyl (MEM) group, an acetal-type protecting group for alcohols and phenols, stands out as a versatile and reliable tool in the synthetic chemist's arsenal.[4][5] Introduced by E.J. Corey and co-workers in 1976, the MEM group offers a unique combination of stability and selective lability, making it invaluable for intricate synthetic routes.[4][5][6]
MEM-protected alcohols are stable under a wide array of reaction conditions, including exposure to strong bases (e.g., n-BuLi, LDA), Grignard reagents, nucleophiles, and various reducing and oxidizing agents.[4][5][6] This robustness allows for extensive chemical manipulations on other parts of a molecule without disturbing the protected hydroxyl functionality. What truly distinguishes the MEM group is its susceptibility to cleavage under specific acidic conditions, particularly with Lewis acids, which provides a strategic advantage for orthogonal deprotection schemes.[4][5][6] This allows for the selective removal of the MEM group in the presence of other acid- or base-labile protecting groups, a critical consideration in the synthesis of complex natural products and active pharmaceutical ingredients.[4][7]
This guide provides a comprehensive overview of the MEM protecting group, detailing its application, mechanisms of protection and deprotection, and step-by-step protocols to empower researchers in their synthetic endeavors.
Chemical Properties and Stability Profile
The MEM ether is formed by reacting an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a non-nucleophilic base.[8][9] The resulting acetal linkage is significantly less reactive than the parent alcohol.[6] The stability of the MEM group under various conditions is summarized below.
| Reagent Class | Stability | Examples |
| Strong Bases | Stable | n-BuLi, LDA, NaH |
| Organometallics | Stable | Grignard Reagents (RMgBr), Organolithiums (RLi) |
| Nucleophiles | Stable | Enolates, Amines |
| Reducing Agents | Stable | LiAlH₄, NaBH₄ |
| Oxidizing Agents | Stable | PCC, Swern Oxidation Conditions |
| Mildly Acidic Conditions | Stable | Acetic Acid (at room temperature) |
| Strong Protic and Lewis Acids | Labile | TFA, HCl, ZnBr₂, TiCl₄, CeCl₃·7H₂O |
| Table 1: Stability of MEM Ethers to Common Synthetic Reagents.[4][6] |
Protection of Alcohols as MEM Ethers: Mechanism and Protocol
The protection of a hydroxyl group as a MEM ether typically proceeds through an SN1-like mechanism. The Lewis basic ether oxygen in MEM-Cl can be activated, leading to the formation of an oxonium ion, which is then trapped by the nucleophilic alcohol.[4] Alternatively, under strongly basic conditions, the alcohol is first deprotonated to form a more nucleophilic alkoxide, which then displaces the chloride from MEM-Cl in an SN2 fashion.[6]
Reaction Mechanism: Protection of an Alcohol
Caption: Mechanisms for MEM protection of alcohols.
Experimental Protocol: General Procedure for MEM Protection of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 equiv)
-
2-Methoxyethoxymethyl chloride (MEM-Cl, 1.2-1.5 equiv)
-
Nitrogen or Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 equiv) at room temperature.[4]
-
Stir the solution for 5-10 minutes.
-
Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2-1.5 equiv) dropwise to the reaction mixture at 25 °C.[5]
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure MEM-protected alcohol.[5][6]
Deprotection of MEM Ethers: Strategies and Mechanisms
The cleavage of the MEM group is a key step that leverages its unique electronic properties. The presence of the additional ether oxygen atom makes the acetal more labile to Lewis acids compared to simpler acetals like methoxymethyl (MOM) ethers.[6] This feature allows for selective deprotection under milder conditions.
Lewis Acid-Catalyzed Deprotection
This is the most distinctive and often preferred method for MEM group removal due to its mildness and selectivity. Lewis acids chelate to both oxygen atoms of the MEM group, facilitating the cleavage of the C-O bond.
Mechanism of Lewis Acid-Catalyzed Deprotection: The bidentate coordination of a Lewis acid (e.g., ZnBr₂, TiCl₄, CeCl₃) to the MEM ether oxygen atoms weakens the acetal linkage, leading to its cleavage and the release of the free alcohol.[6][7]
Caption: Lewis acid-mediated cleavage of a MEM ether.
Common Lewis Acids for MEM Deprotection:
| Lewis Acid | Typical Conditions | Notes | Reference |
| Zinc bromide (ZnBr₂) | CH₂Cl₂, rt | Widely used, effective and mild. | [6] |
| Titanium tetrachloride (TiCl₄) | CH₂Cl₂, low temp | Stronger Lewis acid, can be used for more resistant substrates. | [6] |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Acetonitrile, reflux | Mild, neutral conditions, high chemoselectivity. | [7] |
| Trimethylsilyl iodide (TMSI) | CH₂Cl₂, low temp | Highly effective but can be harsh. | [6] |
Table 2: Common Lewis Acids for MEM Deprotection.
Experimental Protocol: Deprotection of a MEM Ether using Zinc Bromide
Materials:
-
MEM-protected alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Zinc bromide (ZnBr₂, 2.0-3.0 equiv)
-
Standard glassware
Procedure:
-
Dissolve the MEM-protected compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂, 2.0-3.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC until the starting material is consumed. Reaction times can vary from minutes to several hours.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
Brønsted Acid-Catalyzed Deprotection
MEM ethers can also be cleaved by strong protic acids, similar to other acetal protecting groups like MOM or THP. However, more forcing conditions are generally required for MEM deprotection compared to these other groups, which can be exploited for selective removal.[6]
Mechanism of Brønsted Acid-Catalyzed Deprotection: The reaction proceeds via protonation of one of the ether oxygens, followed by elimination of the alcohol to form a resonance-stabilized oxonium ion. This intermediate is then hydrolyzed to release the free alcohol.[6]
Caption: Brønsted acid-catalyzed deprotection of a MEM ether.
Common Protic Acids for MEM Deprotection:
-
Trifluoroacetic acid (TFA) in DCM[6]
-
Aqueous formic acid (HCO₂H-H₂O)[6]
-
Hydrochloric acid (HCl) in methanol or a mixture with water[4]
Orthogonal Deprotection Strategies
A significant advantage of the MEM group is its role in orthogonal protection schemes.[4] Its unique lability towards Lewis acids allows for its selective removal in the presence of other protecting groups.
-
MEM vs. Silyl Ethers (TBS, TIPS): Silyl ethers are typically cleaved with fluoride sources (e.g., TBAF), which do not affect MEM ethers. Conversely, mild Lewis acidic conditions for MEM deprotection often leave silyl ethers intact.
-
MEM vs. Benzyl Ethers (Bn): Benzyl ethers are removed by hydrogenolysis, conditions under which MEM ethers are stable.
-
MEM vs. Acetal/Ketal Groups (THP, MOM): While all are acid-labile, the MEM group's enhanced sensitivity to Lewis acids allows for its selective cleavage. For instance, cerium(III) chloride has been shown to cleave MEM ethers in the presence of THP and MOM groups.[7]
Caption: Orthogonal deprotection of MEM, TBS, and Bn ethers.
Conclusion and Future Outlook
The 2-methoxyethyl (MEM) protecting group is a powerful asset in modern organic synthesis.[4] Its robust nature, coupled with a unique and selective deprotection profile, provides chemists with the flexibility needed to navigate complex synthetic pathways. The protocols and data presented herein offer a solid foundation for the successful application of MEM protection chemistry in research and drug development. As synthetic targets become increasingly complex, the strategic and nuanced use of protecting groups like MEM will continue to be a cornerstone of synthetic innovation.
References
- MEM Protecting Group: MEM Protection & Deprotection Mechanism – - Total Synthesis. [Link]
- Methoxymethyl ether - Wikipedia. [Link]
- 2-Methoxyethoxymethyl chloride - Wikipedia. [Link]
- A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile - American Chemical Society. [Link]
- VI Protecting Groups and Orthogonal Protection Str
- Protection of Alcohols. [Link]
- Protecting group - Wikipedia. [Link]
- Protection of OH group of alcohol. [Link]
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 9. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]
Formation of 2-Methoxyethylmagnesium Bromide: A Detailed Technical Guide for Researchers
This comprehensive guide provides a detailed experimental protocol and in-depth scientific rationale for the preparation of the Grignard reagent, 2-methoxyethylmagnesium bromide, from 1-bromo-2-methoxyethane. This application note is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a robust and reliable method for the synthesis of this valuable organometallic intermediate.
Introduction: The Significance of Grignard Reagents
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds. Discovered by Victor Grignard in 1900, this class of reagents has become indispensable for the construction of complex molecular architectures. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic. This "umpolung" (reversal of polarity) of the carbon atom from an electrophilic center in the starting alkyl halide to a nucleophilic one in the Grignard reagent is the cornerstone of its synthetic utility.
The target of this protocol, 2-methoxyethylmagnesium bromide, is a useful building block, introducing a 2-methoxyethyl group into various molecules. The presence of the ether functionality within the Grignard reagent requires careful consideration of reaction conditions to avoid potential side reactions, although ethers are generally stable to Grignard reagents and are in fact the solvents of choice.
The Underlying Chemistry: Mechanism and Rationale
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. The mechanism, while complex, is understood to involve single electron transfer (SET) from the magnesium surface to the alkyl halide, generating a radical anion which then fragments to form an alkyl radical and a halide ion. The alkyl radical subsequently reacts with a magnesium radical cation (Mg•+) to form the organomagnesium species.
Caption: Mechanism of Grignard reagent formation.
The choice of an ether solvent, typically diethyl ether or tetrahydrofuran (THF), is critical for several reasons:
-
Solvation and Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium center of the Grignard reagent, forming a stable complex. This solvation is crucial for both the formation and the stability of the reagent.
-
Aprotic Nature: Ethers are aprotic solvents, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent. The presence of even trace amounts of water or other protic compounds will lead to the protonation of the Grignard reagent, forming the corresponding alkane and rendering it useless for the desired reaction.
For a substrate like this compound, which possesses an internal ether linkage, THF is often the preferred solvent. Its higher boiling point (66 °C) compared to diethyl ether (34.6 °C) allows for a wider range of reaction temperatures, and its superior solvating ability can be beneficial for the formation of Grignards from less reactive or more complex alkyl halides.
Materials and Apparatus
Reagents and Chemicals
| Reagent/Chemical | Grade | Supplier | Notes |
| This compound | ≥98% | (e.g., Sigma-Aldrich, Acros Organics) | Should be freshly distilled if purity is questionable. |
| Magnesium turnings | High purity, for Grignard synthesis | (e.g., Sigma-Aldrich, Strem Chemicals) | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | (e.g., Sigma-Aldrich, Acros Organics) | Should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere. |
| Iodine | Crystal, reagent grade | (e.g., Sigma-Aldrich, Fisher Scientific) | Used as an initiator. |
| 1,2-Dibromoethane | Reagent grade | (e.g., Sigma-Aldrich, Acros Organics) | Alternative initiator. |
| Saturated aqueous ammonium chloride (NH₄Cl) | For quenching the reaction. | ||
| Diethyl ether | Anhydrous, reagent grade | For extraction. | |
| Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) | Anhydrous | For drying the organic layer. |
Apparatus
-
Three-necked round-bottom flask (size dependent on scale)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper or septum
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Schlenk line or similar apparatus for handling air-sensitive reagents
-
Syringes and needles (oven-dried)
-
Separatory funnel
-
Standard glassware for workup and purification
Crucial Note on Glassware: All glassware must be scrupulously cleaned and oven-dried (e.g., at 120 °C for several hours) or flame-dried under a stream of inert gas immediately before use to remove any adsorbed moisture.
Experimental Workflow
Caption: Experimental workflow for Grignard reagent formation.
Detailed Experimental Protocol
Safety First: This reaction is exothermic and involves flammable solvents and a water-reactive reagent. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) must be worn at all times. An ice bath should be readily available to control the reaction temperature if necessary.
Preparation and Initiation
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), a pressure-equalizing dropping funnel, and a glass stopper. Purge the entire system with a steady stream of nitrogen or argon for at least 15-20 minutes.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. If the magnesium is old or oxidized, it may be necessary to activate it. This can be done by gently crushing the turnings with a dry glass rod (taking care not to break the flask) to expose a fresh metal surface, or by adding a small crystal of iodine. The iodine will react with the magnesium surface, removing the passivating magnesium oxide layer. The disappearance of the iodine color is an indication of activation. Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of ethylene bubbles indicates activation.
-
Initial Reagent Addition: Add a small portion of the anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Initiation: Add a small amount (approx. 5-10%) of the this compound solution from the dropping funnel to the magnesium suspension. The reaction should initiate, which is typically indicated by a gentle bubbling from the magnesium surface, a slight warming of the flask, and the appearance of a cloudy or grayish color. If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary. Be prepared to cool the flask with an ice bath if the reaction becomes too vigorous.
Formation of the Grignard Reagent
-
Controlled Addition: Once the reaction has been successfully initiated, begin the dropwise addition of the remaining this compound solution from the dropping funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should be sufficient to sustain the reflux. If the reaction slows down, gentle heating with a heating mantle or oil bath can be applied. Conversely, if the reflux becomes too vigorous, slow the addition rate and/or cool the flask with an ice bath.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to ensure all the magnesium has reacted. This can take anywhere from 30 minutes to a few hours. The completion of the reaction is often indicated by the cessation of bubbling and the disappearance of most of the magnesium metal.
Quenching and Workup (For isolation of a derivative after reaction)
Note: The Grignard reagent is typically used in situ for subsequent reactions. The following is a general workup procedure after the Grignard has reacted with an electrophile.
-
Cooling: Cool the reaction mixture in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the reaction mixture with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide product. The use of a weak acid like NH₄Cl is preferred over strong acids, which can cause side reactions with certain products.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more diethyl ether to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified by distillation or chromatography as appropriate.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | - Wet glassware or solvent- Passivated magnesium surface | - Ensure all glassware is rigorously dried and use freshly distilled anhydrous solvent.- Activate magnesium by crushing, adding iodine, or a small amount of 1,2-dibromoethane. |
| Reaction starts but then stops | - Insufficiently activated magnesium- Low concentration of alkyl halide | - Add another small crystal of iodine.- Ensure the rate of addition is not too slow initially. |
| Reaction becomes too vigorous | - Addition of alkyl halide is too fast- High concentration of reagents | - Immediately slow down or stop the addition.- Cool the reaction flask with an ice-water bath. |
| Low yield of Grignard reagent | - Presence of moisture- Wurtz coupling side reaction | - Re-check all sources for moisture.- Use a more dilute solution of the alkyl halide. |
Safety and Handling
-
Flammability: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Reactivity with Water: Grignard reagents react violently with water. Avoid all contact with moisture.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to a runaway reaction if not properly controlled.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with oxygen and moisture from the air.
-
Quenching: The quenching process is also exothermic and should be performed slowly and with cooling.
References
- Chem LibreTexts. (n.d.).
- Quora. (2018, January 5).
- Study.com. (n.d.).
- Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
- Wikipedia. (n.d.). Grignard reaction. [Link]
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. [Link]
- Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent?[Link]
- Wikipedia. (n.d.). Grignard reagent. [Link]
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
- Sciencemadness Wiki. (2019, April 1). Grignard reagent. [Link]
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
- BYJU'S. (n.d.). Grignard Reagent. [Link]
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
- Jasperse, J. (n.d.). Grignard Reaction.
- JoVE. (2017, February 22).
- American Chemical Society. (n.d.). Grignard Reaction. [Link]
- YouTube. (2024, March 17). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. [Link]
- Quora. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?[Link]
- Quora. (2022, February 19).
- askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?[Link]
- University of Wisconsin-Madison. (n.d.).
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- YouTube. (2024, June 7). Grignard reaction safety. [Link]
- Google Patents. (n.d.).
- Mettler Toledo. (n.d.).
- University of California, Irvine. (n.d.). Experiment 1: Grignard Reaction. [Link]
- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. [Link]
- Organic Syntheses. (n.d.). Procedure. [Link]
- Organic Syntheses. (n.d.). Benzaldehyde, 2-methoxy-. [Link]
- Organic Syntheses. (n.d.). Procedure. [Link]
- ResearchGate. (2025, August 6). *ChemInform Abstract: Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium
role of 1-Bromo-2-methoxyethane in the synthesis of heterocyclic compounds
An Application and Protocol Guide to the Synthesis of Heterocyclic Compounds Using 1-Bromo-2-methoxyethane
For research, scientific, and drug development professionals, the strategic construction of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound (CAS: 6482-24-2) has emerged as a versatile and indispensable C2-synthon for introducing the 2-methoxyethyl moiety, facilitating the synthesis of crucial heterocyclic systems such as morpholines and 1,4-oxazepanes. Its unique structure, featuring a reactive bromine atom ripe for nucleophilic substitution and a stable methoxy group, allows for a range of synthetic transformations.[1][2]
This guide provides an in-depth exploration of the role of this compound in heterocyclic synthesis, detailing the underlying reaction mechanisms, causality behind experimental choices, and field-proven protocols.
Core Principles of Reactivity
This compound is primarily employed as an alkylating agent. The electron-withdrawing effect of the bromine atom renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The chemistry is dominated by the SN2 mechanism, where a nucleophile displaces the bromide leaving group.[1] This fundamental reactivity is the entry point for constructing more complex heterocyclic frameworks.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO | [1] |
| Molecular Weight | 138.99 g/mol | [3] |
| Boiling Point | 40-41 °C / 66 mmHg | [4][5] |
| Density | 1.479 g/mL at 25 °C | [1] |
Safety Note: this compound is a lachrymator and causes skin and eye irritation.[3] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Application in Morpholine Synthesis
Morpholine and its derivatives are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science, valued for their physicochemical properties and biological activities.[6][7] A robust method for synthesizing N-substituted morpholines involves the dialkylation of primary amines with a reagent that can introduce the two necessary ethylene oxide units. This compound serves as a key reagent in a related, stepwise approach.
Mechanism: N-Alkylation Followed by Intramolecular Cyclization
The synthesis of a 4-substituted morpholine from a primary amine (R-NH₂) typically proceeds via a two-step sequence that can often be performed in one pot.
-
Initial N-Alkylation: The primary amine acts as a nucleophile, attacking this compound to form a secondary amine intermediate, N-(2-methoxyethyl)-R-amine. This step requires a base to neutralize the HBr byproduct.
-
Demethylation & Cyclization: The methoxy group is subsequently cleaved, often under harsh acidic conditions (e.g., HBr), to reveal a terminal hydroxyl group.
-
Intramolecular Williamson Ether Synthesis: In the presence of a strong base, the newly formed alcohol is deprotonated. The resulting alkoxide performs an intramolecular SN2 attack on the carbon bearing a leaving group (introduced in a separate step, often by reacting the alcohol with an activating agent), closing the six-membered ring to form the morpholine product.
A more direct and common industrial approach involves the reaction of a primary amine with di(2-chloroethyl) ether. However, for specialized derivatives, building the scaffold step-wise using reagents like this compound offers more control. An analogous, highly efficient modern method involves the reaction of 1,2-amino alcohols with ethylene sulfate, which highlights the strategic importance of the amino alcohol intermediate.[7][8]
Conceptual Workflow for Morpholine Synthesis
Caption: Conceptual workflow for morpholine synthesis.
Application in 1,4-Oxazepane Synthesis
The seven-membered 1,4-oxazepane ring is another privileged scaffold in medicinal chemistry, often targeting the central nervous system.[9] The synthesis of this ring system is more challenging than that of six-membered rings due to less favorable entropic and enthalpic factors for ring closure.[10]
Mechanism: Intramolecular Cyclization Strategy
A common strategy for constructing the 1,4-oxazepane core involves the intramolecular cyclization of a suitable open-chain precursor.[11] this compound is an ideal reagent for building this precursor.
-
Precursor Synthesis: A starting material containing a nucleophilic amine and a hydroxyl group separated by a two-carbon linker (e.g., 2-aminoethanol) is N-alkylated with this compound. This forms an intermediate with the complete backbone required for the 1,4-oxazepane ring.
-
Intramolecular Cyclization: The terminal methoxy group is converted to a better leaving group (e.g., tosylate or mesylate) or cleaved to a hydroxyl which is then activated. Alternatively, and more directly, if the precursor is synthesized from a molecule like 2-(2-aminoethoxy)ethanol, the hydroxyl group is already in place. Deprotonation with a strong base generates an alkoxide, which then displaces an intramolecular leaving group to form the seven-membered ring.
Causality Behind Experimental Choices: To overcome the kinetic barrier to forming a seven-membered ring, high-dilution conditions are often essential.[10] By maintaining a very low concentration of the precursor, the probability of intermolecular reactions (polymerization) is minimized, thereby favoring the desired intramolecular cyclization pathway.
Protocol 1: Synthesis of N-(2-Methoxyethyl)piperazine
This protocol details the mono-N-alkylation of a pre-existing heterocycle, piperazine, with this compound.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Eq. |
| Piperazine | 110-85-0 | 4.3 g | 5.0 |
| This compound | 6482-24-2 | 1.39 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.76 g | 2.0 |
| Acetonitrile (MeCN) | 75-05-8 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add piperazine (4.3 g, 50 mmol) and acetonitrile (50 mL). Stir until the piperazine is dissolved.
-
Add potassium carbonate (2.76 g, 20 mmol) to the solution.
-
Add this compound (1.39 g, 10 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-methoxyethyl)piperazine.
Rationale: An excess of piperazine is used to favor mono-alkylation over dialkylation. Potassium carbonate is a mild, non-nucleophilic base suitable for scavenging the HBr generated, and acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.
Application in the Synthesis of Benzo-fused 1,4-Oxazepines
Aryl-fused 1,4-oxazepines are of significant interest due to their diverse pharmacological activities.[11] The synthesis often involves the cyclization of an N-substituted 2-aminophenol derivative.
General Synthetic Workflow
Caption: General workflow for Benzo[b][4][12]oxazepine synthesis.
Protocol 2: Synthesis of 4-Benzyl-2,3,4,5-tetrahydrobenzo[f][4][12]oxazepine (A Representative Cyclization)
This protocol illustrates a key intramolecular cyclization step, which is the logical downstream transformation after a precursor has been synthesized using a reagent like this compound. While this specific example starts from a different precursor, the cyclization logic is directly applicable.
Materials and Reagents:
| Reagent | CAS No. | Molar Eq. |
| N-Benzyl-2-(2-hydroxyethoxy)aniline | (Varies) | 1.0 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve N-benzyl-2-(2-hydroxyethoxy)aniline (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Slowly add DIAD (1.5 eq) dropwise over 30 minutes. A color change and/or precipitation may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction for the consumption of starting material by TLC.
-
Upon completion, quench the reaction by adding a few milliliters of water.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-benzyl-2,3,4,5-tetrahydrobenzo[f][4][12]oxazepine.
Rationale (Mitsunobu Reaction): This protocol utilizes the Mitsunobu reaction for intramolecular cyclization. This reaction provides a powerful and often high-yielding method for forming C-O bonds under mild conditions. It avoids the need to convert the hydroxyl group into a halide or sulfonate ester, streamlining the synthetic sequence. The reaction proceeds by activating the hydroxyl group with the PPh₃/DIAD adduct, making it susceptible to intramolecular SN2 attack by the phenolic oxygen.
Summary of Applications
| Heterocyclic System | Synthetic Strategy | Key Role of this compound | Typical Conditions |
| N-Substituted Morpholines | Stepwise construction from primary amines | Introduction of a C2-O-C1 unit | Base (K₂CO₃, NaH), Solvent (MeCN, DMF) |
| N-Alkyl Heterocycles | Direct N-alkylation | Attaches a 2-methoxyethyl side chain | Base (K₂CO₃), Solvent (MeCN, Acetone) |
| 1,4-Oxazepanes | Intramolecular cyclization of precursor | Forms part of the open-chain precursor | High dilution, Strong base (NaH, KOtBu) |
| Benzo[f][4][12]oxazepines | N-alkylation followed by cyclization | N-alkylation of 2-aminophenol | Base-mediated alkylation; Cyclization (e.g., Mitsunobu) |
References
- Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
- Morpholine synthesis. Organic Chemistry Portal. [Link]
- Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights.
- Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
- Figure 2. Various approaches for synthesis of morpholine The various....
- (PDF) Morpholines. Synthesis and Biological Activity.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
- Synthesis and Characterization of Some New Morpholine Derivatives.
- III. Intramolecular Addition (Cyclization) Reactions. Chemistry LibreTexts. [Link]
- Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene.
- Synthesis of substituted benzo[b][4][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Green Synthesis of Morpholines via Selective Monoalkyl
- This compound: A Look at its Biological Activities and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Role of this compound in Modern Pharmaceutical Synthesis. Peptide-steroid. [Link]
- Elimination reaction of 1-bromo-2-phenylcyclopentane. Chemistry Stack Exchange. [Link]
- 2-Bromoethyl methyl ether. PubChem. [Link]
- Ethane, 1-bromo-2-methoxy-. NIST WebBook. [Link]
- Amines and Heterocycles. Cengage. [Link]
- Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6482-24-2 [chemicalbook.com]
- 5. getchem.com [getchem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Morpholine synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis Considerations for Reactions with 1-Bromo-2-methoxyethane
Abstract
1-Bromo-2-methoxyethane is a vital alkylating agent in the pharmaceutical and fine chemical industries, primarily used for introducing the 2-methoxyethyl moiety into molecules. The transition from laboratory-scale procedures to large-scale industrial production involving this reagent requires meticulous planning and risk assessment. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the critical considerations for the scale-up of reactions involving this compound. It covers thermodynamic and kinetic analysis, process safety management, a detailed scale-up protocol for a Williamson ether synthesis, and waste management strategies.
Introduction: Profiling this compound
This compound (CAS 6482-24-2) is a versatile organic intermediate recognized for its role in synthesizing a variety of organic compounds, particularly in pharmaceutical development.[1][2] Its structure facilitates nucleophilic substitution reactions, making it an effective reagent for introducing the 2-methoxyethyl group.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₇BrO | [2] |
| Molecular Weight | 139.0 g/mol | [2] |
| Boiling Point | 114 °C (lit.) | [4] |
| Density | 1.479 g/mL at 25 °C (lit.) | [3] |
| Flash Point | 28.3 °C | [5] |
| Melting Point | -32 °C (lit.) | [4] |
Note: These values are approximate. Always consult the Safety Data Sheet (SDS) from your supplier for specific data.
The primary application of this compound is in nucleophilic substitution reactions, most notably the Williamson ether synthesis, where it reacts with alkoxides to form ethers.[6][7][8]
Core Scale-Up Considerations: A Multifaceted Approach
Scaling a reaction from the benchtop to a production environment introduces complexities that can impact safety, efficiency, and product quality. A thorough understanding of the following factors is paramount.
Thermodynamic and Kinetic Landscape
Exothermicity and Heat Management: Williamson ether syntheses are typically exothermic.[6][7] While manageable on a small scale, the heat generated during a large-scale reaction can lead to a dangerous temperature and pressure increase if not properly controlled. Reaction calorimetry is essential to quantify the heat of reaction (ΔHrxn) and determine the maximum temperature of the synthesis reaction (MTSR). This data informs the design of the reactor's cooling system and the safe addition rate of reagents.
Reaction Kinetics: The rate of reaction dictates the rate of heat evolution. A kinetic study helps in designing a controlled addition profile for this compound. A semi-batch process, where the alkyl halide is added incrementally to the nucleophile, is a common and effective strategy for managing the exotherm on a larger scale.
Process Safety Management (PSM)
A robust PSM program is non-negotiable for scale-up operations.
Hazard Identification and Risk Assessment: A comprehensive Hazard and Operability (HAZOP) study is critical. Key hazards associated with this compound include:
-
Flammability: With a flash point of 28.3°C, it is a flammable liquid.[5] All equipment must be properly grounded and bonded to prevent static discharge, and ignition sources must be eliminated from the processing area.[9][10]
-
Toxicity: this compound is toxic if swallowed and may cause respiratory irritation.[9] Operations must be conducted in well-ventilated areas, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5]
-
Incompatibility: It can react violently with strong oxidizing agents and strong bases.[9][10]
Emergency Procedures: A detailed emergency response plan must be established. This includes protocols for managing spills, fires, and thermal runaways. Appropriate fire extinguishing media (CO₂, dry chemical, or foam) and spill containment materials should be readily available.[10]
Materials, Solvents, and Purification
Reagent and Solvent Quality: The purity of raw materials is more critical at scale. Impurities can catalyze side reactions, impacting yield and introducing challenging purification steps. Solvents should be carefully selected not only for their reaction performance but also for their safety profile and ease of removal and recovery at an industrial scale.
Purification Strategy: While laboratory-scale purifications often rely on chromatography, this is often not economically viable for large-scale production. Distillation is a more common industrial purification method for ethers.[11][12] For instance, volatile ethers with boiling points below 100°C can be effectively separated from non-volatile impurities by distillation.[11]
Waste Management and Environmental Considerations
The disposal of brominated organic waste is a significant environmental and regulatory concern.[13] Halogenated waste streams must be segregated and disposed of according to local and national regulations.[13] Potential disposal methods for bromine-containing waste include neutralization with reducing agents like sodium bisulfite or sodium thiosulfate, adsorption onto activated carbon, or incineration at a licensed hazardous waste facility.[14] Furthermore, bromine recycling from industrial processes is an increasingly important aspect of a circular economy, reducing environmental impact and improving process economics.[15]
Detailed Protocol: Scale-Up of a Williamson Ether Synthesis
This protocol details the synthesis of 2-butoxynaphthalene, a fragrance ingredient, as a representative scale-up of a Williamson ether synthesis.[16]
Reaction: 2-Naphthol + 1-Bromobutane → 2-Butoxynaphthalene
While this example uses 1-bromobutane, the principles are directly applicable to reactions with this compound.
Equipment and Reagents
-
Jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and addition funnel
-
Heating/cooling circulator
-
Nitrogen source for inerting
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
1-Bromobutane (as a surrogate for this compound to illustrate the general procedure)
-
Ethanol (solvent)
-
Ice-cold water
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen blanket.
-
Alkoxide Formation: Charge the reactor with 2-naphthol and ethanol. While stirring, slowly add a solution of sodium hydroxide to deprotonate the 2-naphthol, forming the sodium naphthoxide nucleophile.[16] This is an exothermic step; control the temperature with the reactor jacket.
-
SN2 Reaction: Heat the reaction mixture to reflux. Slowly add 1-bromobutane via the addition funnel over a period of 1-2 hours to control the exotherm.[16]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture. Quench the reaction by transferring the contents to a separate vessel containing ice-cold water to precipitate the solid product.[16]
-
Purification: Collect the crude solid product by filtration. Wash the filter cake with cold water to remove inorganic salts. The product can be further purified by recrystallization or distillation.
Visualization of Key Processes
Williamson Ether Synthesis Workflow
Caption: General workflow for the Williamson ether synthesis.
Process Safety Management Logic
Caption: Cyclical logic of process safety management.
Conclusion
The successful scale-up of reactions involving this compound is a multidisciplinary endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By proactively addressing the challenges of exothermicity, reagent handling, purification, and waste disposal, researchers and chemical engineers can ensure a safe, efficient, and robust manufacturing process.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Safety, Handling, and Storage Recommendations for this compound.
- Merck Millipore. (n.d.). Safety Data Sheet - this compound.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Bromo-2-(2-methoxyethoxy)ethane.
- Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Amick, E. H. (1951). Ether purification by distillation and adsorption. U.S. Patent No. 2,556,248.
- ChemicalBook. (2025, September 27). This compound - Safety Data Sheet.
- Pilloud, F. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.
- Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- DewWool. (n.d.). Ether Preparation.
- Wang, J., et al. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC.
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 1-Bromo-2-butyne.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of 1-Methoxy-4-bromo-2-naphthoic Acid.
- LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis reaction.
- Chem-Impex. (n.d.). This compound.
- BLD Pharm. (n.d.). This compound.
- TCI Chemicals. (n.d.). 1-Bromo-2-(2-methoxyethoxy)ethane (stabilized with Na2CO3).
- LibreTexts. (n.d.). 12. The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Unacademy. (n.d.). NEET UG : Methods of preparation of ethers, chemistry.
- ChemicalBook. (2025, December 3). This compound.
- LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 6482-24-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Ether Preparation | DewWool [dewwool.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 12. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 13. scienceready.com.au [scienceready.com.au]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 15. chimia.ch [chimia.ch]
- 16. community.wvu.edu [community.wvu.edu]
Application Note: Elucidating Solvent Effects on the Reactivity of 1-Bromo-2-methoxyethane
Abstract
1-Bromo-2-methoxyethane is a primary alkyl halide whose reactivity is profoundly influenced by the choice of solvent. Unlike simple haloalkanes, the presence of a methoxy group at the β-position introduces the possibility of anchimeric assistance, or neighboring group participation (NGP), which can dramatically accelerate reaction rates and alter mechanistic pathways. This application note provides a comprehensive guide to understanding and experimentally investigating the solvent effects on the competing substitution (Sₙ1, Sₙ2, NGP) and elimination (E1, E2) reactions of this substrate. Detailed protocols for kinetic analysis in both polar protic and polar aprotic solvents are provided, alongside an in-depth discussion of the underlying chemical principles.
Introduction: Beyond a Simple Alkyl Halide
At first glance, this compound appears to be a standard primary alkyl halide, for which the Sₙ2 mechanism is expected to dominate in the presence of a good nucleophile.[1][2] However, the ether oxygen atom positioned two carbons away from the reaction center fundamentally changes its chemical behavior. This oxygen can function as an internal nucleophile, leading to a reaction pathway involving a cyclic oxonium ion intermediate.[1][3] This phenomenon, known as anchimeric assistance, results in a significant rate enhancement compared to analogous substrates lacking the neighboring group, such as 1-bromopropane.[3]
The choice of solvent is paramount as it dictates the feasibility and rate of these competing pathways. Solvents do more than just dissolve reactants; they actively participate in the reaction by stabilizing or destabilizing reactants, transition states, and intermediates through intermolecular forces.[4][5] Understanding how to leverage solvent properties is critical for controlling reaction outcomes, optimizing yields, and elucidating mechanisms in synthetic chemistry and drug development.
Theoretical Framework: The Role of the Solvent
The reactivity of this compound is a delicate balance between several mechanistic possibilities, each favored by different solvent conditions.
Key Solvent Properties
-
Polarity: Measured by the dielectric constant (ε), polarity refers to a solvent's ability to separate charge. Highly polar solvents are effective at stabilizing charged species, such as the carbocation and leaving group in an Sₙ1 reaction, thereby lowering the activation energy.[4][6][7]
-
Proticity: Solvents are classified as protic or aprotic.
-
Polar Protic Solvents (e.g., water, ethanol, methanol, acetic acid) contain O-H or N-H bonds and can act as hydrogen bond donors.[8][9] They excel at stabilizing both cations and anions. While they are ideal for Sₙ1 reactions, they significantly hinder Sₙ2 reactions by forming a "cage" of hydrogen bonds around the nucleophile, reducing its reactivity.[9][10][11]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) possess dipole moments but lack O-H or N-H bonds.[8][10] They can solvate cations but leave anions relatively "naked" and highly reactive, making them the preferred choice for Sₙ2 reactions.[11][12]
-
Competing Reaction Pathways
The interplay between the substrate, nucleophile/base, and solvent determines which pathway prevails.
-
Sₙ2 (Substitution Nucleophilic Bimolecular): A one-step, concerted mechanism where a strong nucleophile attacks the carbon center as the leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents.[1][12]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): A two-step mechanism involving the formation of a carbocation intermediate. For a primary halide like this compound, this pathway is typically very slow due to the high instability of a primary carbocation.[1] However, it is favored by polar protic solvents.[7]
-
NGP (Neighboring Group Participation): The methoxy group attacks the electrophilic carbon, displacing the bromide to form a three-membered cyclic oxonium ion intermediate. This is the rate-determining step. Subsequent attack by an external nucleophile (or solvent) on one of the ring carbons opens the ring to give the final product. This pathway exhibits first-order kinetics (rate = k[substrate]) and is dramatically faster than the Sₙ1 reaction of a comparable primary alkyl halide.[1][3] It is particularly prominent in polar protic solvents with weak nucleophiles.
-
E2 (Elimination Bimolecular): A concerted, one-step mechanism requiring a strong base to remove a proton from the β-carbon as the leaving group departs. It competes with the Sₙ2 reaction and is favored by strong, sterically hindered bases.[12][13]
-
E1 (Elimination Unimolecular): A two-step mechanism that proceeds through the same carbocation intermediate as the Sₙ1 reaction. It competes with Sₙ1 and is favored by heat and weak bases in polar protic solvents.[10][13]
Figure 1: Competing reaction pathways for this compound under various solvent and reagent conditions.
Data Presentation: Expected Reactivity Trends
The choice of solvent system directly controls the dominant reaction mechanism and observed rate for this compound.
Table 1: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) at 25°C | Classification | Expected Role |
|---|---|---|---|
| Water (H₂O) | 78.5 | Polar Protic | Favors NGP/Sₙ1; acts as nucleophile |
| Methanol (CH₃OH) | 32.7 | Polar Protic | Favors NGP/Sₙ1; acts as nucleophile |
| Ethanol (C₂H₅OH) | 24.5 | Polar Protic | Favors NGP/Sₙ1; acts as nucleophile |
| Acetic Acid (CH₃COOH) | 6.2 | Polar Protic | Favors NGP/Sₙ1; acts as nucleophile |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Favors Sₙ2 |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | Favors Sₙ2 |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | Favors Sₙ2 |
| Hexane (C₆H₁₄) | 1.9 | Non-Polar | Poor solvent; very slow or no reaction |
Table 2: Predicted Mechanism and Relative Rates
| Solvent System | Reagent | Dominant Mechanism | Expected Relative Rate | Primary Product(s) |
|---|---|---|---|---|
| 80% Ethanol / 20% Water | Solvolysis | NGP-assisted Sₙ1 | Very Fast | 1-Ethoxy-2-methoxyethane, 1-Hydroxy-2-methoxyethane |
| Methanol | Solvolysis | NGP-assisted Sₙ1 | Fast | 1,2-Dimethoxyethane |
| DMSO | Sodium Azide (NaN₃) | Sₙ2 | Fast (depends on [N₃⁻]) | 1-Azido-2-methoxyethane |
| Acetone | Sodium Iodide (NaI) | Sₙ2 | Moderate | 1-Iodo-2-methoxyethane |
| Ethanol | Sodium Ethoxide (NaOEt) | E2 / Sₙ2 | Fast | Methoxyethene, 1-Ethoxy-2-methoxyethane |
| Hexane | Sodium Azide (NaN₃) | No Reaction | Negligible | Starting material (due to insolubility) |
Experimental Protocols
The following protocols provide robust methods for quantifying the solvent effect on the reactivity of this compound.
Protocol 1: Kinetic Analysis of Solvolysis (NGP/Sₙ1 Pathway) in a Polar Protic Solvent
Objective: To determine the first-order rate constant for the solvolysis of this compound in an ethanol/water mixture.
Principle: The solvolysis reaction produces one equivalent of hydrobromic acid (HBr) for every mole of substrate that reacts. The reaction rate can be determined by titrating the HBr produced over time with a standardized base.
Materials:
-
This compound
-
Absolute ethanol
-
Deionized water
-
Standardized 0.02 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Constant temperature water bath (set to 40°C)
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
Procedure:
-
Reaction Solvent Preparation: Prepare 100 mL of an 80:20 (v/v) ethanol/water solution in a volumetric flask.
-
Reaction Initiation: Place 50 mL of the reaction solvent in a 125 mL Erlenmeyer flask and allow it to equilibrate in the 40°C water bath for 15 minutes. Add ~0.5 mL of this compound to the flask, stopper it, swirl vigorously to mix, and immediately start a timer. This is t=0.
-
Titration of Aliquots:
-
Immediately withdraw a 5.00 mL aliquot from the reaction mixture and transfer it to a 125 mL Erlenmeyer flask containing 20 mL of acetone (to quench the reaction).
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.02 M NaOH solution until a faint pink endpoint persists for 30 seconds. Record the volume of NaOH used. This is the t=0 reading.
-
Repeat the aliquot withdrawal and titration process at regular intervals (e.g., 10, 20, 30, 45, 60, 90 minutes).
-
-
Infinity Point (t∞): After the final time point, loosely stopper the reaction flask and heat it in a 60°C water bath for 1-2 hours to drive the reaction to completion. Cool the flask to 40°C and titrate a final 5.00 mL aliquot to determine V∞, the volume of NaOH required at the completion of the reaction.
-
Data Analysis:
-
The first-order rate law for this reaction is: ln(V∞ - Vt) = -kt + ln(V∞ - V₀)
-
Plot ln(V∞ - Vt) on the y-axis against time (t) on the x-axis.
-
The plot should be a straight line, confirming first-order kinetics. The rate constant, k , is the negative of the slope.
-
Self-Validation: To quantify the effect of anchimeric assistance, run a parallel experiment using 1-bromopropane under identical conditions. The rate constant for this compound will be significantly larger, demonstrating the participation of the neighboring methoxy group.
Figure 2: Experimental workflow for determining the solvolysis rate constant via titration.
Protocol 2: Kinetic Analysis of Sₙ2 Reaction in a Polar Aprotic Solvent
Objective: To determine the second-order rate constant for the reaction of this compound with sodium iodide in acetone.
Principle: In acetone, iodide is a strong nucleophile and the reaction proceeds via an Sₙ2 mechanism. The reaction produces sodium bromide (NaBr), which is insoluble in acetone and precipitates out, driving the reaction forward. The rate can be monitored by observing the formation of this precipitate.
Materials:
-
This compound
-
1-chlorobutane, 2-bromobutane (for comparison)
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes and a test tube rack
-
Constant temperature water bath (set to 50°C)
Procedure:
-
Reaction Setup: Label a series of test tubes. To each, add 2 mL of the 15% NaI in acetone solution.
-
Comparative Analysis:
-
To separate test tubes containing the NaI solution, add 4-5 drops of:
-
This compound
-
1-chlorobutane (control, slower reaction)
-
2-bromobutane (control, secondary halide)
-
-
-
Observation at Room Temperature: Mix the contents of each test tube and observe for the formation of a white precipitate (NaBr). Record the time it takes for the precipitate to first appear.
-
Observation at Elevated Temperature: If no reaction is observed within 5-10 minutes at room temperature, place the test tubes in the 50°C water bath. Continue to observe and record the time to precipitation.
-
Data Analysis:
-
This is a qualitative to semi-quantitative analysis. The reactivity is inversely proportional to the time required for precipitate formation.
-
Rank the substrates in order of reactivity (fastest to slowest). The expected order is: this compound > 2-bromobutane > 1-chlorobutane.
-
Note: For a quantitative determination of the second-order rate constant, aliquots must be removed, quenched, and analyzed by a chromatographic method (e.g., GC or HPLC) to measure the disappearance of the starting material over time.
-
Conclusion
The reactivity of this compound is a compelling case study in the power of solvent effects and neighboring group participation in organic chemistry. While it is a primary alkyl halide, its behavior deviates significantly from simpler analogs due to anchimeric assistance from the β-methoxy group. In polar protic solvents, it undergoes rapid solvolysis via an NGP-assisted, Sₙ1-like mechanism. In contrast, polar aprotic solvents, when combined with a strong nucleophile, promote the expected Sₙ2 pathway. By carefully selecting the solvent, researchers can control the reaction mechanism, enhance reaction rates, and achieve desired synthetic outcomes. The protocols detailed herein provide a reliable framework for experimentally investigating these phenomena, offering valuable insights for reaction optimization and mechanistic studies.
References
- Solvent effects - Wikipedia. Wikipedia. [Link]
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. [Link]
- Anchimeric Assistance. Scribd. [Link]
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
- Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
- Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
- SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]
- Haloalkanes and Haloarenes - NCERT.
- Solvent Effects on Transition States and Reaction Rates.
- Solvent effects for SN2, SN1, E2, and E1. YouTube. [Link]
- Alkyl Halide Reactivity.
- Anchimeric Assistance. Dalal Institute. [Link]
- Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]
- SN1 vs SN2. KPU Pressbooks. [Link]
- Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. YouTube. [Link]
- SN1 vs SN2. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
Application Note: Strategic Base Selection for Williamson Ether Synthesis Utilizing 1-Bromo-2-methoxyethane
Abstract
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of C-O bonds. However, its efficiency is highly dependent on the careful selection of reagents and conditions, particularly when using substrates prone to side reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic selection of bases for the synthesis of ethers using 1-bromo-2-methoxyethane. We will explore the critical competition between the desired SN2 pathway and the undesired E2 elimination, offering detailed protocols and a rationale-driven approach to maximize ether yield and purity.
Introduction: The Challenge of this compound
This compound is a valuable bifunctional reagent used to introduce the 2-methoxyethoxy moiety into various molecular scaffolds.[1][2] Its utility stems from its primary alkyl bromide structure, which is generally an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[3][4] The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is the most common method for this transformation.[5]
The reaction is initiated by deprotonating an alcohol (R-OH) with a suitable base to form a potent nucleophile, the alkoxide (R-O⁻). This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide and forming the desired ether.[6][7]
However, a significant challenge arises from the structure of the substrate. The presence of protons on the carbon adjacent (β-position) to the bromide-bearing carbon introduces the potential for a competing E2 elimination reaction.[8][9] The alkoxide, being a strong base, can abstract a β-proton, leading to the formation of an undesirable byproduct, methoxyethene.[5][10] Therefore, the choice of base is not merely about deprotonating the alcohol; it is a critical parameter that dictates the ratio of substitution to elimination.
The SN2 vs. E2 Mechanistic Crossroads
The success of the ether synthesis hinges on favoring the SN2 pathway over the E2 pathway. Several factors influence this competition, including the substrate, the nucleophile/base, the solvent, and the temperature.[11] Since the substrate is fixed as this compound (a primary halide, which inherently favors SN2), our primary control points are the base and reaction conditions.[4][12]
-
SN2 (Substitution - Desired): The alkoxide acts as a nucleophile, attacking the carbon atom bonded to the bromine. This is a concerted, single-step mechanism.[13][14]
-
E2 (Elimination - Undesired): The alkoxide acts as a base, abstracting a proton from the adjacent carbon, leading to the formation of a double bond and expulsion of the bromide leaving group.[15][16]
Below is a diagram illustrating this critical competition.
Caption: The SN2 vs. E2 competition in ether synthesis.
A Guide to Strategic Base Selection
The ideal base for this synthesis should efficiently and irreversibly deprotonate the starting alcohol without promoting the E2 elimination side reaction. We categorize suitable bases based on their properties and rationale for their use.
3.1. Preferred Class: Strong, Non-Nucleophilic Bases
This class of bases is optimal for generating the alkoxide nucleophile. Their primary function is proton abstraction, and they are poor nucleophiles themselves, often due to steric hindrance or inherent electronic properties.[17][18]
-
Sodium Hydride (NaH): NaH is an excellent choice for deprotonating a wide range of alcohols.[13][19] It is a powerful, non-nucleophilic base (the conjugate acid is H₂, pKa ~35), ensuring complete and irreversible deprotonation of the alcohol (pKa ~16-18).[3][20] The reaction produces hydrogen gas, which bubbles out of the solution, driving the alkoxide formation to completion.[3]
-
Potassium Hydride (KH): Similar to NaH, KH offers the same advantages of being a strong, non-nucleophilic base. It is often more reactive than NaH.
3.2. Conditional Class: Sterically Hindered Alkoxides
Bases like potassium tert-butoxide (KOtBu) are strong and sterically bulky. While they are excellent for promoting E2 reactions on secondary or tertiary halides, their use here requires careful consideration.[7][18] When used to deprotonate a simple, unhindered primary alcohol, the resulting primary alkoxide is not sterically hindered and will favor the SN2 reaction. However, if the alcohol itself is bulky, the resulting bulky alkoxide nucleophile can increase the proportion of the E2 side product.[4][21]
3.3. Limited Use Class: Weaker Bases
Bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally not strong enough to fully deprotonate a simple aliphatic alcohol. The resulting equilibrium between the alcohol and alkoxide can lead to slower reactions and lower yields. These bases are more suitable when the starting alcohol is more acidic, such as a phenol.[8]
Data Summary: Comparison of Common Bases
| Base | Formula | pKa (Conj. Acid) | Type | Key Advantages | Considerations |
| Sodium Hydride | NaH | ~35[20] | Strong, Non-Nucleophilic | Irreversible deprotonation; H₂ byproduct drives reaction.[3] | Pyrophoric; requires anhydrous conditions and inert atmosphere. |
| Potassium Hydride | KH | ~35 | Strong, Non-Nucleophilic | More reactive than NaH. | Pyrophoric; requires anhydrous conditions and inert atmosphere. |
| Potassium tert-butoxide | KOtBu | ~19 | Strong, Hindered | Highly soluble in organic solvents. | Can favor E2 if the resulting alkoxide is sterically demanding.[21] |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Weak | Easy to handle; less hazardous. | Generally insufficient for deprotonating simple alcohols. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of a generic ether from an alcohol (R-OH) and this compound.
Workflow Overview
Caption: General experimental workflow for ether synthesis.
Protocol A: Ether Synthesis using Sodium Hydride (NaH)
This protocol is the recommended method for most standard, non-acidic alcohols.
Materials:
-
Alcohol (R-OH, 1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)[22]
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser. Dissolve the alcohol in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
SN2 Reaction: Cool the reaction mixture back to 0 °C. Add this compound (1.1 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir. The reaction temperature can be gently heated (e.g., 50-70 °C) to increase the rate, but this may also slightly increase elimination.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or distillation.
-
Analysis: Characterize the purified ether product by NMR, IR, and MS to confirm its structure and purity.
Protocol B: Ether Synthesis using Potassium tert-butoxide (KOtBu)
This protocol is a viable alternative, particularly if handling NaH is not desirable. It is best suited for unhindered primary alcohols.
Materials:
-
Alcohol (R-OH, 1.0 eq)
-
Potassium tert-butoxide (KOtBu, 1.1 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous THF in a flame-dried flask with a magnetic stirrer.
-
Alkoxide Formation: Cool the solution to 0 °C. Add solid potassium tert-butoxide (1.1 eq) in one portion. Stir the mixture at 0 °C for 30-60 minutes.
-
SN2 Reaction: While maintaining the temperature at 0 °C, add this compound (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir until completion.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding deionized water.
-
Extraction & Purification: Follow steps 6-8 as described in Protocol A.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Incomplete deprotonation (wet reagents/solvents).2. Insufficient reaction time or temperature. | 1. Ensure all reagents and solvents are anhydrous. Flame-dry glassware.2. Increase reaction time or gently heat the reaction mixture. |
| Significant Elimination Byproduct | 1. Reaction temperature is too high.2. Base/alkoxide is too sterically hindered. | 1. Run the reaction at a lower temperature (0 °C to room temp).2. Use NaH with a non-bulky alcohol. Avoid bulky alkoxide nucleophiles. |
| Incomplete Reaction | 1. Poor quality of NaH (partially oxidized).2. Insufficient equivalents of base or alkyl halide. | 1. Use fresh NaH or wash the dispersion with anhydrous hexanes before use.2. Re-check stoichiometry; consider using slightly more base/halide (e.g., 1.2-1.5 eq). |
Conclusion
The successful synthesis of ethers from this compound via the Williamson ether synthesis is critically dependent on the strategic selection of the base. By understanding the delicate balance between the desired SN2 and the competing E2 pathways, researchers can optimize reaction conditions to maximize yields. For most applications, strong, non-nucleophilic bases like sodium hydride provide an effective and reliable method for generating the requisite alkoxide, ensuring a high conversion to the desired ether product. Careful control of temperature and the use of anhydrous conditions are paramount to achieving a successful and reproducible synthesis.
References
- Wikipedia. Williamson ether synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Lumen Learning. 9.5. Williamson ether synthesis. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Student Doctor Network. Can William ether synthesis be done with secondary halides?. [Link]
- Grokipedia. Non-nucleophilic base. [Link]
- YouTube.
- Wikipedia. Non-nucleophilic base. [Link]
- SpringerLink. Green synthetic route for perfumery compound (2-methoxyethyl)
- Khan Academy.
- OrgoSolver. SN1, SN2, E1, E2: How to Choose the Mechanism. [Link]
- DC Fine Chemicals. Guanidines: powerful bases for organic synthesis. [Link]
- Khan Academy. Williamson ether synthesis (video). [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- European Patent Office. METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER.... [Link]
- YouTube. E2 vs. Sn2 Mechanism: Examples. [Link]
- PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol. [Link]
- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11. [Link]
- Google Patents. Para-(2-methoxyl) ethylphenol synthesis method.
- Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- TigerWeb. Ether Synthesis. [Link]
- Chemistry LibreTexts. 8.9: Nucleophilic substitution in the Lab. [Link]
- Organic Syntheses.
- Pearson.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. forums.studentdoctor.net [forums.studentdoctor.net]
- 10. byjus.com [byjus.com]
- 11. orgosolver.com [orgosolver.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Ether Synthesis [tigerweb.towson.edu]
- 17. grokipedia.com [grokipedia.com]
- 18. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. echemi.com [echemi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. This compound | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Advanced Catalytic Methods for Reactions Involving 1-Bromo-2-methoxyethane
Introduction: The Synthetic Utility and Catalytic Challenges of a Versatile Building Block
1-Bromo-2-methoxyethane, a simple yet versatile bifunctional molecule, serves as a key building block for introducing the 2-methoxyethyl moiety into a wide range of organic structures. This motif is prevalent in pharmaceuticals, agrochemicals, and materials science, where it can enhance solubility, modulate biological activity, or act as a stable protecting group. While classical nucleophilic substitution reactions provide a straightforward route for its application, modern organic synthesis demands milder, more efficient, and broadly compatible methods. This guide focuses on advanced catalytic strategies that unlock the full potential of this compound.
The primary challenge in harnessing this reagent lies in the nature of its carbon-bromine bond. As a primary, unactivated C(sp³)-Br bond, it is significantly less reactive in many catalytic cycles—particularly palladium-catalyzed cross-couplings—compared to its aryl or vinyl halide counterparts. The oxidative addition step, which initiates the catalytic cycle, is often sluggish for such substrates and can be plagued by competing side reactions like β-hydride elimination (though not a risk for this specific substrate) and catalyst deactivation.[1]
This document provides detailed protocols and the scientific rationale for several key catalytic transformations involving this compound, designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic tool.
Section 1: Palladium-Catalyzed C(sp³)–C(sp²) Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast library of boronic acid derivatives.[2] Extending this powerful reaction to unactivated alkyl bromides like this compound required significant advances in catalyst design.
Expertise & Experience: Overcoming the Oxidative Addition Barrier
The rate-limiting step for coupling C(sp³)-electrophiles is typically the oxidative addition to the Pd(0) center.[1] Early catalyst systems were often ineffective. The breakthrough came with the development of bulky, electron-rich phosphine ligands.
-
Causality of Ligand Choice: Ligands such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) are crucial. Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species (L-Pd(0)). Their strong electron-donating ability increases the electron density on the palladium center, making it more nucleophilic and facilitating its insertion into the C-Br bond.[3]
-
Role of the Base: The base in a Suzuki coupling serves to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4] For substrates like this compound, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over alkoxides to minimize potential elimination or other side reactions. The presence of water can also be beneficial in accelerating the transmetalation step.[5]
Data Presentation: Representative Conditions for Alkyl-Aryl Suzuki Coupling
| Parameter | Condition | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | Forms the active Pd(0) species in situ. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligand to promote oxidative addition. |
| Boronic Acid | Aryl- or Heteroaryl-B(OH)₂ (1.2-1.5 equiv) | The nucleophilic partner. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1) | Aprotic organic solvent with water to aid base and boronate solubility. |
| Temperature | 80–110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 1-(2-methoxyethyl)-4-nitrobenzene from this compound and 4-nitrophenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
SPhos (Spheros) (0.03 mmol, 3.0 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, SPhos, 4-nitrophenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon (repeat 3 times).
-
Add degassed toluene and degassed water via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound via syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously for 12-18 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 2: C(sp³)–N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, offering vast scope for both the amine and halide coupling partners.[6] Similar to C-C couplings, its application to unactivated alkyl halides was a significant challenge requiring specialized catalyst systems.
Expertise & Experience: Catalyst and Base Selection
-
Catalyst System: The mechanism proceeds through a Pd(0)/Pd(II) cycle analogous to other cross-couplings.[7] For C(sp³)-N bond formation, highly active catalysts are required. Pre-formed catalysts or in situ systems using bulky biarylphosphine ligands are standard. The choice of ligand is critical to facilitate both the oxidative addition and the final C-N reductive elimination step.[8]
-
Base Selection: The base deprotonates the amine (or a Pd-amine complex) to generate the active nucleophile. Strong, non-nucleophilic alkoxide bases like sodium t-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required to achieve sufficient reactivity for the amination of alkyl halides.[9] It is imperative to use anhydrous conditions, as water can hydrolyze the base and poison the catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-2-methoxyethan-1-amine from this compound and benzylamine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)
-
XPhos (0.02 mmol, 2.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by benzylamine and then this compound.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 90 °C.
-
Stir the reaction for 12-24 hours. Monitor by GC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Buchwald-Hartwig Experimental Workflow
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination experiment.
Section 3: C(sp³)–O Bond Formation: Catalytic Etherification
While the Williamson ether synthesis is the classical method for forming ether linkages, it often requires stoichiometric amounts of a strong base and can be limited by the nucleophilicity of the alcohol.[10] Catalytic methods, particularly copper- or palladium-catalyzed variants, can proceed under milder conditions and with a broader substrate scope.
Expertise & Experience: A Catalytic Approach to the Williamson Synthesis
The reaction of an alcohol (or phenol) with this compound can be significantly accelerated using a catalyst. This is particularly useful for less nucleophilic alcohols, such as phenols.
-
Catalyst Rationale: While palladium can be used, copper(I) salts (e.g., CuI) are often effective and more economical catalysts for C-O coupling reactions. The catalyst coordinates to the alkoxide, enhancing its nucleophilicity, and may also interact with the alkyl halide.[11] The use of a ligand, such as a diamine, can stabilize the copper catalyst and accelerate the reaction.
-
Base and Conditions: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is typically sufficient to deprotonate the alcohol or phenol in situ without causing decomposition of the substrate or product. Aprotic polar solvents like DMF or acetonitrile are ideal for promoting the Sₙ2-type reaction.[12]
Experimental Protocol: Copper-Catalyzed Etherification of a Phenol
Objective: To synthesize 1-methoxy-4-(2-methoxyethoxy)benzene from 4-methoxyphenol and this compound.
Materials:
-
This compound (1.1 mmol, 1.1 equiv)
-
4-Methoxyphenol (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol, CuI, and Cs₂CO₃.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Add anhydrous DMF via syringe.
-
Add this compound via syringe.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Section 4: C(sp³)–CN Bond Formation: Palladium-Catalyzed Cyanation
The introduction of a nitrile group is a valuable transformation, as nitriles are precursors to amines, carboxylic acids, and amides. Palladium-catalyzed cyanation offers a milder alternative to traditional methods using highly toxic reagents.[13]
Expertise & Experience: Managing Cyanide in Catalysis
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source in palladium catalysis. It is a solid, relatively stable, and less acutely toxic than alkali metal cyanides. It serves as both the cyanide source and a Lewis acid that can activate the Pd-halide bond.[14] Non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are also gaining prominence.[13]
-
Catalyst Deactivation: A major challenge in cyanation is catalyst deactivation. Cyanide anions can bind strongly to the palladium center, forming stable, inactive complexes and halting the catalytic cycle.[13] Using a cyanide source with low solubility (like Zn(CN)₂) or employing ligands that are strongly bound to palladium can mitigate this poisoning effect.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or DMAc to facilitate the dissolution of the cyanide source and promote the reaction. Additives are sometimes used to enhance catalytic turnover.
Experimental Protocol: Palladium-Catalyzed Cyanation
Objective: To synthesize 3-methoxypropanenitrile from this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Zinc Cyanide (Zn(CN)₂) (0.6 mmol, 0.6 equiv, provides 1.2 equiv of CN⁻)
-
Pd₂(dba)₃ (0.02 mmol, 2.0 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol, 4.0 mol%)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (4 mL)
Procedure:
-
In an inert atmosphere glovebox, add Zn(CN)₂, Pd₂(dba)₃, and dppf to a dry Schlenk tube.
-
Add anhydrous DMAc, followed by this compound.
-
Seal the tube and heat in an oil bath at 120 °C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into an aqueous solution of sodium bicarbonate and stir for 30 minutes to quench any remaining cyanide and precipitate zinc salts.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully.
-
Purify the product by distillation or column chromatography.
References
- Sonogashira Coupling of Terminal Alkynes with Aryl or Vinyl Halides.NROChemistry. [Link]
- Negishi Coupling.NROChemistry. [Link]
- Sonogashira coupling.Wikipedia. [Link]
- The Williamson Ether Synthesis.Master Organic Chemistry. [Link]
- Buchwald–Hartwig amin
- Negishi coupling.Wikipedia. [Link]
- Kumada coupling.Wikipedia. [Link]
- Williamson ether synthesis – Knowledge and References.Taylor & Francis. [Link]
- Anderson, K. W., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Negishi coupling.chemeurope.com. [Link]
- Sonogashira Coupling.Organic Chemistry Portal. [Link]
- Heck Reaction.Organic Chemistry Portal. [Link]
- Rajendra, M. A., et al. Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides.Synlett. [Link]
- Intramolecular Heck reaction.Wikipedia. [Link]
- Kumada Coupling.NROChemistry. [Link]
- A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides.
- Williamson ether synthesis.Wikipedia. [Link]
- Negishi Coupling.OpenOChem Learn. [Link]
- Fors, B. P., et al. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.Journal of the American Chemical Society. [Link]
- Suzuki Coupling.Organic Chemistry Portal. [Link]
- Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Magano, J., & Dunetz, J. R. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Williamson Ether Synthesis.
- Catalytic etherification of phenols to alkyl aryl ethers.
- Williamson ether synthesis (video).Khan Academy. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons.YouTube. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube. [Link]
- Kumada Coupling.Organic Chemistry Portal. [Link]
- The Heck, Suzuki, and Olefin Metathesis Reactions.Master Organic Chemistry. [Link]
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. [Link]
- Heck Reaction.Chemistry LibreTexts. [Link]
- Sonogashira Coupling.Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- The Suzuki Reaction.Myers Research Group, Harvard University. [Link]
- Recent Advances in Cross-Coupling Reactions with Alkyl Halides.OUCI. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.DSpace@MIT. [Link]
- Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Halides.The Royal Society of Chemistry. [Link]
- Process for the etherification of phenols.
- Catalytic Upgrading of Phenolic Oil by Etherification with Methanol.
- Nickel/Bis(oxazoline)-Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic α-Bromoketones.
- Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.The Journal of Organic Chemistry. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Khan Academy [khanacademy.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. US4675454A - Catalytic etherification of phenols to alkyl aryl ethers - Google Patents [patents.google.com]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromo-2-methoxyethane Alkylation Reactions
Welcome to the technical support center for 1-Bromo-2-methoxyethane alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to improve your reaction yields and minimize impurities.
I. Understanding the Reaction: The SN2 Pathway
Alkylation using this compound primarily proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this concerted, single-step reaction, a nucleophile (such as an alcohol, amine, or thiol) attacks the electrophilic carbon of this compound, displacing the bromide leaving group.[1] The success of this reaction is highly dependent on several key factors, including the nucleophilicity of your substrate, steric hindrance, the choice of base and solvent, and the reaction temperature.[2]
II. Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound.
1. What is the primary factor influencing the success of my alkylation reaction?
The dominant factor is the interplay between the desired SN2 substitution and the competing E2 elimination side reaction. Since this compound is a primary alkyl halide, SN2 is generally favored over E2.[3] However, poor reaction setup, particularly the choice of a strong, bulky base and high temperatures, can significantly increase the rate of the E2 reaction, leading to lower yields of the desired product.[4][5]
2. How does the choice of base impact the reaction outcome?
The base is critical for deprotonating your nucleophile (e.g., an alcohol to an alkoxide), thereby increasing its nucleophilicity. However, a base that is too strong or sterically hindered will preferentially abstract a proton from the beta-carbon of this compound, leading to the formation of an alkene via E2 elimination.[4][6]
3. What is the optimal solvent for this reaction?
Polar aprotic solvents are the preferred choice for SN2 reactions.[7][8][9][10][11] These solvents, such as DMF, DMSO, and acetonitrile, can dissolve ionic nucleophiles while not solvating the anion as strongly as polar protic solvents. This "naked" nucleophile is more reactive and leads to a faster SN2 reaction rate.[7][9][11] Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the electrophilic carbon.[8][9]
4. What are the common side products and how can I minimize them?
The most common side product is the E2 elimination product, methoxyethene. To minimize its formation, use a non-hindered, moderately strong base and maintain the lowest effective reaction temperature.[4][5] Over-alkylation can also be an issue, especially in N-alkylation of primary amines, as the secondary amine product is often more nucleophilic than the starting material.[12] Slow, dropwise addition of this compound can help to mitigate this.[12]
5. Is this compound suitable for both O- and N-alkylation?
Yes, this compound is a versatile alkylating agent for both oxygen and nitrogen nucleophiles. The general principles of optimizing SN2 reactions apply to both. For N-alkylation, careful control of stoichiometry and the use of a suitable base are crucial to prevent over-alkylation.[12][13][14] In some cases, reductive amination can be a more selective method for N-alkylation.[15]
6. How should I handle and store this compound?
This compound is a flammable liquid and is toxic if swallowed.[16] It should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[17][18] Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.[16][17][19][20] It is incompatible with strong oxidizing agents and strong bases.[19][20]
III. Troubleshooting Guide
This section provides a systematic approach to resolving common issues in your this compound alkylation reactions.
Problem 1: Low or No Product Yield
Low conversion of your starting material can be frustrating. The following decision tree and detailed explanations will help you diagnose and solve the issue.
Troubleshooting Decision Tree for Low Yield
-
Incomplete Deprotonation of the Nucleophile: For alcohols and other weakly acidic nucleophiles, deprotonation is essential to increase their nucleophilicity. If your base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.
-
Solution: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH). Ensure you are using at least one equivalent of the base.
-
-
Inappropriate Solvent Choice: As discussed in the FAQs, polar protic solvents can significantly slow down SN2 reactions.
-
Reaction Temperature is Too Low: While high temperatures can favor elimination, a temperature that is too low will result in a very slow reaction rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
-
-
Poor Quality of this compound: Alkyl halides can degrade over time.
-
Solution: Use a fresh bottle of the reagent or purify the existing stock by distillation.
-
Problem 2: Significant Formation of Elimination Byproduct
The presence of the E2 elimination product is a clear indication that your reaction conditions are favoring this pathway.
Troubleshooting Decision Tree for High Elimination
-
Base is Too Strong or Sterically Hindered: Strong, bulky bases like potassium tert-butoxide are excellent for promoting E2 reactions.[4]
-
Solution: Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a less hindered alkoxide.
-
-
Reaction Temperature is Too High: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[5]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly above is often a good starting point.
-
Problem 3: Difficulty in Product Purification
Even with a good yield, purification can be a challenge.
-
Similar Polarity of Product and Starting Material: If your starting nucleophile and the alkylated product have similar polarities, separation by column chromatography can be difficult.
-
Solution:
-
Reaction to Completion: Ensure the reaction has gone to completion to minimize the amount of starting material in the crude product.
-
Derivative Formation: If possible, temporarily modify the polarity of the product or starting material through a simple reaction (e.g., protection/deprotection) to facilitate separation.
-
Alternative Chromatography: Consider other chromatographic techniques like preparative HPLC or using a different stationary phase.
-
-
-
Presence of Inorganic Salts: The base and its conjugate acid can complicate work-up and purification.
-
Solution:
-
Aqueous Work-up: Perform an aqueous work-up to remove water-soluble inorganic salts.
-
Filtration: If the salts are insoluble in your reaction solvent, they can be removed by filtration before concentrating the reaction mixture.
-
-
IV. Data Presentation
The following tables provide a general guide for selecting reaction parameters.
Table 1: Effect of Base on SN2 vs. E2 Selectivity
| Base | Type | Typical Use | Effect on this compound Alkylation |
| Potassium tert-butoxide | Strong, Hindered | Promotes E2 elimination[4] | High risk of elimination, low SN2 yield |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Deprotonation of alcohols and other weak acids | Good for generating the nucleophile, low E2 risk |
| Potassium Carbonate (K₂CO₃) | Weak, Non-nucleophilic | Mild base for alkylations | Favors SN2, low E2 risk |
| Cesium Carbonate (Cs₂CO₃) | Weak, Non-nucleophilic | Similar to K₂CO₃, often gives higher yields | Favors SN2, low E2 risk |
Table 2: Effect of Solvent on SN2 Reaction Rate
| Solvent Type | Example(s) | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases rate | Solvates the cation, leaving the nucleophile "naked" and more reactive. [7][9][11] |
| Polar Protic | Water, Ethanol, Methanol | Decreases rate | Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[8][9] |
| Nonpolar | Hexane, Toluene | Low rate | Reactants often have poor solubility. |
V. Experimental Protocols
The following is a general protocol for the O-alkylation of a phenol with this compound. This should be adapted and optimized for your specific substrate.
General O-Alkylation Workflow
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
This compound (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the phenol and anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0°C. Add this compound dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride at 0°C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
VI. References
-
Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. [Link]
-
Chemistry Steps. The E2 Reaction Mechanism. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Quora. (2017, July 19). Why does polar aprotic solvent favour SN2 reactions generally?[Link]
-
Elimination Reactions. University of Illinois Springfield. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
ACS Publications. (2018, August 2). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
-
Portland State University. Chapter 8 Notes - Alkyl Halides. [Link]
-
Khan Academy. E2 mechanism: kinetics and substrate. [Link]
-
Google Patents. Purification of ethers.
-
Dalal Institute. Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. [Link]
-
LookChem. General procedures for the purification of Esters. [Link]
-
DewWool. Ether Preparation. [Link]
-
University of Calgary. Ch 5 : E2 mechanism. [Link]
-
YouTube. (2021, December 9). Synthesis of Ethers from Alcohols. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
National Institutes of Health. (2020, January 23). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one with Brominated Enones. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Jetir.Org. PHASE TRANSFER CATALYSTS. [Link]
-
MedCrave online. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. [Link]
-
National Institutes of Health. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chapter 8 Notes [web.pdx.edu]
- 4. The E2 Reaction Mechanism [chemistrysteps.com]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. Khan Academy [khanacademy.org]
- 7. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 8. reddit.com [reddit.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. quora.com [quora.com]
- 11. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. echemi.com [echemi.com]
- 18. pfaltzandbauer.com [pfaltzandbauer.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Purification of Products from 1-Bromo-2-methoxyethane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 1-bromo-2-methoxyethane (CAS 6482-24-2). As a versatile primary alkyl halide, this compound is a crucial intermediate in organic synthesis, particularly for introducing the 2-methoxyethyl group into molecules via nucleophilic substitution.[1][2] However, isolating the desired product in high purity requires careful consideration of potential side reactions and the implementation of robust purification strategies.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and resolve common purification challenges.
Section 1: Understanding the Chemistry: Common Reactions and Potential Impurities
This compound readily participates in nucleophilic substitution reactions.[1][3][4] Understanding the primary and competing reaction pathways is the first step in designing an effective purification strategy.
Key Reactions:
-
Williamson Ether Synthesis: This is one of the most common applications, where an alkoxide or phenoxide displaces the bromide to form a new ether. This SN2 reaction is most efficient with primary alkyl halides like this compound.[5][6]
-
Grignard Reagent Formation & Subsequent Reactions: While less common for this specific substrate due to the ether linkage, it can be used to form 2-methoxyethylmagnesium bromide, a potent nucleophile for creating new carbon-carbon bonds.[7]
-
Amine Alkylation: Reaction with primary or secondary amines to form N-(2-methoxyethyl) substituted amines.
Common Impurities & Byproducts:
| Impurity/Byproduct | Originating Reaction(s) | Reason for Formation | Recommended Initial Removal Step |
| Unreacted this compound | All | Incomplete reaction; poor stoichiometry. | Distillation or Chromatography |
| Unreacted Nucleophile (e.g., Phenol, Alcohol) | Williamson Ether Synthesis | Incomplete reaction; poor stoichiometry. | Acid/Base Extraction |
| Methoxyethene | All | E2 Elimination, a competing side reaction favored by strong, sterically hindered bases and high temperatures.[8][9][10] | Distillation (if volatile) |
| 1,4-Dioxane | Synthesis/Storage | Can form under high-temperature conditions.[9] | Distillation |
| Wurtz Coupling Products | Grignard Reactions | Dimerization of the Grignard reagent with the starting alkyl halide.[11][12] | Chromatography |
| Magnesium Salts (e.g., Mg(OH)Br) | Grignard Reactions | Formed during the quenching of the reaction.[13] | Aqueous Acidic Wash/Extraction |
Section 2: Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during product isolation and purification, presented in a question-and-answer format.
Workflow 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[14] It is often the first purification step after quenching the reaction.
Q1: My product yield is unexpectedly low after performing an aqueous work-up and extraction. What went wrong?
A1: Low yield after extraction can stem from several issues. The key is to ensure your desired product partitions overwhelmingly into the organic phase while impurities are washed into the aqueous phase.
-
Probable Cause 1: Incorrect pH of the Aqueous Layer. If your product or a key impurity has an acidic or basic functional group, the pH of the aqueous wash is critical. For example, to remove a basic impurity like an unreacted amine, you should wash the organic layer with a dilute acid (e.g., 5% HCl).[15] This converts the amine into its water-soluble cationic salt, pulling it out of the organic layer. Conversely, to remove an acidic impurity like unreacted phenol, a basic wash (e.g., 5% NaOH) is required.
-
Probable Cause 2: Insufficient Extraction. A single extraction is often not enough. It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Typically, extracting the aqueous layer three times with an appropriate organic solvent is standard practice.[7][16]
-
Probable Cause 3: Emulsion Formation. An emulsion is a stable dispersion of one liquid in another, preventing the clear separation of organic and aqueous layers.[15] This physically traps your product, leading to loss.
Q2: I have a persistent emulsion between the organic and aqueous layers. How can I break it?
A2: Emulsions are common and frustrating. The goal is to disrupt the stability of the dispersed droplets.
-
Solution 1: Add Brine. The most common solution is to wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer makes it more polar, which helps to force the separation of the less polar organic droplets.[15]
-
Solution 2: Mechanical Separation. Gently swirl the separatory funnel instead of shaking vigorously. If an emulsion has already formed, sometimes allowing it to stand for an extended period can lead to separation. For very persistent emulsions, centrifugation can be effective.
-
Solution 3: Filtration. Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Workflow 2: Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar to nonpolar organic compounds, separating them based on their differential adsorption to a solid stationary phase (usually silica gel) while being carried by a liquid mobile phase (the eluent).[17][18]
Q3: My compounds are not separating on the silica gel column; they are all eluting together.
A3: This is a classic chromatography problem, typically related to the choice of eluent.
-
Probable Cause 1: Eluent is Too Polar. If the solvent system is too polar, all compounds, including your product and impurities, will have a high affinity for the mobile phase and will be washed through the column quickly with little to no interaction with the silica gel. This results in poor separation.
-
Solution: Optimize the Eluent with TLC. Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for your desired compound. A good starting point for many ether products is a mixture of ethyl acetate and a nonpolar hydrocarbon like hexanes or petroleum ether.[19][20] Start with a low polarity mixture (e.g., 5% Ethyl Acetate/95% Hexanes) and gradually increase the polarity.
-
Probable Cause 2: Column Overloading. If you load too much crude material onto the column, the stationary phase becomes saturated, and separation cannot occur effectively. As a rule of thumb, the amount of crude mixture should be about 1-5% of the mass of the silica gel used.[20]
Q4: I have two spots on TLC that are very close together. How can I improve the separation on my column?
A4: Separating compounds with similar polarities (and thus similar Rf values) requires maximizing the column's resolving power.
-
Solution 1: Use a Slower, Shallower Gradient. Instead of a large step-change in solvent polarity (e.g., from 5% to 20% ethyl acetate), use a very gradual gradient or run the column isocratically (with a single solvent mixture) if the Rf values are sufficiently different.[21] A slower flow rate can also improve resolution.
-
Solution 2: Change the Solvent System. Sometimes, changing the components of the eluent can alter the selectivity of the separation. For example, if you are using ethyl acetate/hexanes, try switching to a system like diethyl ether/hexanes or dichloromethane/hexanes.[19] The different solvent interactions can sometimes pull apart compounds that co-elute in another system.
-
Solution 3: Ensure Proper Packing. A poorly packed column with channels or cracks will lead to terrible separation. Pack the column as a slurry of silica gel in the initial, least polar eluent and ensure the top surface is flat and undisturbed when loading your sample.[18]
Diagram: Troubleshooting Logic for Column Chromatography A visual guide to diagnosing common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
Workflow 3: Distillation
Distillation is an excellent method for purifying liquid products, especially on a large scale, provided there is a significant difference in boiling points between the product and impurities.[22]
Q5: I am trying to purify my product by distillation, but the recovery is very low.
A5: Product loss during distillation can occur for several reasons, often related to the physical properties of your compound and the distillation setup.
-
Probable Cause 1: Azeotrope Formation. Your product may form a minimum-boiling azeotrope with a solvent or impurity (like water), meaning the mixture boils at a lower temperature than either pure component, and the vapor has a constant composition.[23] This makes separation by conventional distillation impossible. Extractive distillation, where a high-boiling solvent is added to alter the relative volatilities, may be required.[23]
-
Probable Cause 2: Product is Too Volatile. If your product has a low boiling point, it can be lost as vapor during the work-up or from the receiving flask. Ensure your receiving flask is well-cooled in an ice bath to minimize evaporative losses.[22]
-
Probable Cause 3: Thermal Decomposition. If your product is thermally sensitive, heating it for a prolonged period during distillation can cause it to decompose. In this case, vacuum distillation is the preferred method, as it allows the compound to boil at a much lower temperature.
Section 3: Specific Protocols and FAQs
This section provides step-by-step guidance for a common reaction scenario involving this compound.
Q6: What is a reliable, general work-up and purification protocol for a Williamson Ether Synthesis reaction between a phenol and this compound?
A6: This protocol assumes the reaction has been run to completion using a base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile or DMF.
Protocol: Williamson Ether Synthesis Work-up
-
Cool and Filter: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the inorganic salts (e.g., K₂CO₃ and KBr).[24]
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.
-
Liquid-Liquid Extraction:
-
Dissolve the resulting crude oil in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash with 5% aqueous NaOH (2 x 20 mL per 100 mL of organic solution) to remove any unreacted phenol.
-
Wash with water (1 x 20 mL) and then with brine (1 x 20 mL) to remove residual base and dissolved water.[15][24]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter or decant the dried solution away from the drying agent.
-
Concentrate the solution under reduced pressure to yield the crude ether product.
-
-
Final Purification:
-
If the product is a liquid: Purify by fractional or vacuum distillation, depending on the boiling point and thermal stability.
-
If the product contains close-boiling or similarly polar impurities: Purify by flash column chromatography on silica gel, using a pre-determined eluent system (e.g., a gradient of ethyl acetate in hexanes).[24]
-
If the product is a solid: Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[25]
-
Diagram: General Purification Workflow A standard workflow from crude reaction mixture to purified product.
Caption: A generalized workflow for product purification.
References
- Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane. Benchchem.
- This compound | 6482-24-2. ChemicalBook.
- Cas 6482-24-2,this compound. LookChem.
- Liquid–liquid extraction. Wikipedia.
- A Technical Guide to the Laboratory Preparation of Bromoethane: Mechanism and Protocol. Benchchem.
- Alcohol to Ether using Williamson synthesis (O-Alkylation).
- preventing elimination side reactions of bromoethane. Benchchem.
- Liquid-Liquid Extraction: An Overview. Syrris.
- Purification of ethers. Google Patents.
- This compound. Chem-Impex.
- Dehydration of 2-methoxyethanol by extractive distillation. Google Patents.
- solid-liquid extraction. Columbia University.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.
- 2-Bromoethyl methyl ether. PubChem.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane. Google Patents.
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Application Note: Purification of 6-Bromo-2-methoxy-1-naphthaldehyde by Recrystallization. Benchchem.
- How do I use two different solvent systems for column chromatography?. ResearchGate.
- This compound. ChemicalBook.
- Application Notes and Protocols for the Use of 1-Bromo-2-methylhexane in Grignard Reactions. Benchchem.
- Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price.
- The Grignard Reaction.
- This compound Cas 6482-24-2. GetChem Co., Ltd.
- Technical Support Center: Workup Procedures for Bromoethyne Reactions. Benchchem.
- The Role of this compound in Modern Pharmaceutical Synthesis.
- How can I purify two different-substituted aromatic compounds?. ResearchGate.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis Reaction Mechanism. YouTube.
- In Williamson's synthesis, methoxyethane is prepared by. Allen.
- What is the product of the reaction of bromoethane with each of the following nucleophiles? a. CH3CH2CH2O-. Pearson.
- Chemical/Laboratory Techniques: Column Chromatography. YouTube.
- 11.8: Williamson Ether Synthesis. Chemistry LibreTexts.
- troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene. Benchchem.
- Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube.
- Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube.
- Chemistry.pdf. NCERT.
- 2-Bromoacetamide synthesis and purification methods. Benchchem.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cas 6482-24-2,this compound | lookchem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. syrris.com [syrris.com]
- 15. columbia.edu [columbia.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgsyn.org [orgsyn.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Chromatography [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. US5151160A - Dehydration of 2-methoxyethanol by extractive distillation - Google Patents [patents.google.com]
- 24. organic-synthesis.com [organic-synthesis.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Bromo-2-methoxyethane
Welcome to the technical support center for 1-Bromo-2-methoxyethane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes involving this versatile reagent. Here, we will delve into the nuances of steric hindrance and provide actionable troubleshooting strategies and frequently asked questions to optimize your reactions.
The Challenge: Understanding Steric Hindrance with this compound
This compound (BrCH₂CH₂OCH₃) is a valuable building block in organic synthesis, prized for its ability to introduce the methoxyethyl group into molecules.[1][2][3] This moiety can enhance the solubility, bioavailability, and pharmacokinetic properties of drug candidates.[3] While it is a primary alkyl halide, which typically favors Sₙ2 reactions, the presence of the methoxy group on the adjacent carbon can introduce subtle yet significant steric and electronic effects that influence its reactivity.[4][5]
Steric hindrance arises when the spatial arrangement of atoms or groups at or near a reacting site impedes a chemical reaction.[6] In the case of this compound, while the primary carbon bearing the bromine is relatively unhindered, the approach of a nucleophile can be influenced by the size and nature of the nucleophile itself, as well as the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Sₙ2 reaction with this compound is proceeding much slower than expected. What are the likely causes?
A1: Several factors related to steric hindrance could be at play:
-
Bulky Nucleophile: The most common culprit is the use of a sterically demanding nucleophile. The larger the nucleophile, the more difficult it is for it to approach the electrophilic carbon for the backside attack required in an Sₙ2 reaction.[7][8]
-
Solvent Effects: The choice of solvent can impact the effective size of the nucleophile. Protic solvents can solvate the nucleophile, increasing its steric bulk and reducing its reactivity.
-
Crowded Substrate: If the molecule you are reacting with this compound is itself sterically congested near the reaction site, this will further hinder the approach of the electrophile.
Q2: I am observing a significant amount of an elimination (E2) byproduct. How can I favor the substitution (Sₙ2) pathway?
A2: The competition between substitution and elimination is a classic challenge in organic synthesis.[9] To favor substitution:
-
Nucleophile Choice: Use a strong, but less basic nucleophile. Highly basic nucleophiles, especially when sterically hindered, are more likely to act as a base and abstract a proton, leading to elimination.[10] For example, halides (I⁻, Br⁻), cyanide (CN⁻), or thiolates (RS⁻) are generally good nucleophiles and weaker bases compared to alkoxides (RO⁻).[11]
-
Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[12]
-
Base Strength: If a basic nucleophile is required, opt for a less sterically hindered one. For instance, sodium ethoxide is less bulky than potassium tert-butoxide.[10]
Q3: Can this compound participate in Sₙ1 reactions?
A3: As a primary alkyl halide, this compound is a poor substrate for Sₙ1 reactions. The formation of a primary carbocation is energetically unfavorable.[4] Reactions with this substrate will predominantly proceed via an Sₙ2 or E2 mechanism.
Q4: Are there any known side reactions with Grignard reagent formation?
A4: Yes, when preparing a Grignard reagent from this compound, the ether linkage can potentially be problematic. The Grignard reagent, being a strong base and nucleophile, could potentially react with another molecule of this compound.[13][14] However, the primary concern is ensuring anhydrous conditions to prevent the Grignard reagent from being quenched by water.[15][16]
Troubleshooting Guides for Common Reactions
Scenario 1: Williamson Ether Synthesis with a Bulky Alkoxide
The Williamson ether synthesis is a common application for this compound, involving the reaction of an alkoxide with the alkyl halide to form an ether.[17][18][19]
Problem: Low yield of the desired methoxyethyl ether when using a sterically hindered secondary or tertiary alkoxide. The major byproduct is an alkene resulting from the elimination of HBr from this compound.[20]
Causality: The bulky alkoxide acts as a strong base rather than a nucleophile, abstracting a proton from the carbon adjacent to the bromine, leading to an E2 elimination reaction.[20]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Recommended Protocol Adjustments
| Parameter | Standard Condition | Optimized for Hindered Alkoxide | Rationale |
| Temperature | Reflux | 0°C to Room Temperature | Lower temperatures favor the Sₙ2 pathway over the E2 pathway.[12] |
| Solvent | Ethanol, THF | DMF, DMSO | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |
| Base for Alkoxide Formation | NaH, KH | Cs₂CO₃ | Cesium carbonate is a milder base that can be effective in promoting alkylation while minimizing elimination.[21] |
Scenario 2: N-Alkylation of a Sterically Hindered Amine
Problem: Slow or incomplete reaction when attempting to alkylate a secondary amine that has bulky substituents near the nitrogen atom.
Causality: The steric bulk around the nitrogen atom hinders the approach of the this compound, slowing down the Sₙ2 reaction rate.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for slow N-alkylation reactions.
Recommended Protocol Adjustments
| Parameter | Standard Condition | Optimized for Hindered Amine | Rationale |
| Temperature | Room Temperature | 80-120°C | Increased kinetic energy helps overcome the activation barrier imposed by steric hindrance.[22] |
| Solvent | Acetonitrile | DMF, DMAc | Higher boiling point solvents allow for higher reaction temperatures. |
| Base | Triethylamine | K₂CO₃, Cs₂CO₃ | Inorganic bases are often effective and non-nucleophilic, preventing competition with the amine.[22] |
| Alternative Electrophile | This compound | 2-Methoxyethyl tosylate | Tosylates are better leaving groups than bromides, increasing the reactivity of the electrophile. |
Experimental Protocols
General Protocol for Sₙ2 Reaction with this compound
Materials:
-
This compound
-
Nucleophile (e.g., sodium phenoxide for Williamson ether synthesis)
-
Anhydrous solvent (e.g., DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Standard workup reagents (e.g., water, organic solvent for extraction, brine, drying agent like MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
Stir the mixture until the nucleophile is fully dissolved.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at the desired temperature (e.g., room temperature or 0°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Conclusion
Successfully navigating the challenges of steric hindrance in reactions with this compound requires a careful consideration of the interplay between the substrate, nucleophile, and reaction conditions. By systematically troubleshooting and optimizing these parameters, researchers can significantly improve reaction outcomes and efficiently synthesize their target molecules. This guide provides a foundational framework for addressing common issues, but as with all chemical research, empirical validation of these strategies is paramount.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Pharmaceutical Synthesis.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- LookChem. (n.d.). Cas 6482-24-2,this compound.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Quality Chemical. (n.d.). Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price.
- Hulet, R. (2020). 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- Chemistry LibreTexts. (2023). C. Elimination vs. Substitution.
- University of California, Irvine. (n.d.). Grignard Reaction.
- Reddit. (2018). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?.
- Organic Chemistry Tutor. (2022). Substitution vs Elimination Reactions Made Easy!. YouTube.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Wikipedia. (n.d.). Grignard reagent.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Pearson+. (2024). SN1 substitution and E1 elimination frequently compete.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. leapchem.com [leapchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. adichemistry.com [adichemistry.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. organicchemistrytutor.com [organicchemistrytutor.com]
- 19. byjus.com [byjus.com]
- 20. youtube.com [youtube.com]
- 21. 6482-24-2 | this compound | Naloxegol Related | Ambeed.com [ambeed.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 1-Bromo-2-methoxyethane Substitution
Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions of 1-Bromo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, enabling you to make informed decisions to maximize your yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the substitution of this compound?
A1: The substitution reaction of this compound, a primary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][2] The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile.[3][4]
Q2: What is the most significant competing side reaction, and how is it influenced by temperature?
A2: The most common and significant side reaction is the E2 (bimolecular elimination) reaction, which leads to the formation of methoxyethene.[5] Elevated temperatures generally favor elimination over substitution.[5][6] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy, making them more favorable at higher temperatures.[7][8]
Q3: What is a good starting temperature for optimizing this reaction?
A3: A prudent starting point for this reaction is room temperature (approximately 25 °C). This moderate temperature is often sufficient to promote the SN2 reaction without significantly encouraging the competing E2 elimination pathway.[9] Subsequent optimization can then involve incremental increases or decreases in temperature based on initial results.
Q4: How does the choice of solvent impact the optimal reaction temperature?
A4: The solvent choice is critical. Polar aprotic solvents such as acetone, DMSO, or DMF are generally preferred for SN2 reactions.[10][11] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.[10][12] In a more reactive solvent system, a lower temperature may be sufficient to achieve a good reaction rate. Conversely, in less ideal solvents like polar protic solvents (e.g., ethanol or water), which can solvate and deactivate the nucleophile through hydrogen bonding, higher temperatures may be necessary, which in turn increases the risk of elimination.[13][14]
Q5: How can I monitor the progress of the reaction to determine the optimal temperature?
A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction's progress.[5][15] By taking aliquots at regular intervals, you can track the consumption of the starting material and the formation of the desired product and any side products. This allows for a semi-quantitative assessment of the reaction rate and selectivity at different temperatures.
II. Troubleshooting Guide: Low Yield and Side Product Formation
| Problem | Potential Cause (Temperature-Related) | Troubleshooting Steps & Explanation |
| Low Yield of Substitution Product | Reaction Temperature is Too Low: The reaction rate is excessively slow, leading to incomplete conversion of the starting material. | Solution: Gradually increase the reaction temperature in 10-15 °C increments. According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature.[16][17][18][19] Monitor the reaction closely to find the "sweet spot" where the rate is acceptable without promoting significant side reactions. |
| Reaction Temperature is Too High: The competing E2 elimination reaction is favored, consuming the starting material to form the undesired alkene. | Solution: Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more potent nucleophile or a more effective polar aprotic solvent to enhance the SN2 rate without resorting to high temperatures.[5][20] | |
| Significant Formation of Methoxyethene (E2 Product) | Elevated Reaction Temperature: As previously mentioned, higher temperatures provide the necessary activation energy for the E2 pathway and are thermodynamically favored due to an increase in entropy.[7][8][21] | Solution: Perform the reaction at the lowest effective temperature that allows for a reasonable SN2 reaction rate.[5] Consider running the reaction at 0 °C or even lower if the nucleophile is sufficiently reactive. |
| Reaction Stalls Before Completion | Decomposition of Reactants or Products at Elevated Temperatures: Prolonged heating can lead to the degradation of the starting material, nucleophile, or the desired product. | Solution: After an initial optimization, if high temperatures are still required, consider a time-course study to determine the point of maximum product formation before significant degradation occurs. Additionally, ensure all reagents and solvents are of high purity and anhydrous to prevent unforeseen side reactions.[5] |
III. Experimental Protocol: Temperature Optimization
This protocol provides a systematic approach to determining the optimal reaction temperature for the nucleophilic substitution of this compound.
Objective: To identify the temperature that maximizes the yield of the SN2 substitution product while minimizing the formation of the E2 elimination byproduct.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, or a thiolate)
-
Anhydrous polar aprotic solvent (e.g., acetone or DMF)
-
Reaction vessels (e.g., round-bottom flasks)
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Temperature control system (e.g., oil bath with a temperature controller, or ice bath)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
TLC plates and developing chamber
-
GC-MS for analysis
Procedure:
-
Reaction Setup: In parallel, set up a series of identical reactions. To each flame-dried reaction vessel under an inert atmosphere, add the solvent, followed by the nucleophile (typically 1.1-1.2 equivalents).
-
Temperature Equilibration: Bring each reaction mixture to its designated temperature (e.g., 0 °C, 25 °C, 40 °C, and 60 °C).
-
Initiation: Add this compound (1.0 equivalent) to each reaction vessel simultaneously while stirring vigorously.
-
Monitoring: At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction. Quench the aliquot (e.g., with a saturated aqueous solution of ammonium chloride) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze each aliquot by TLC and GC-MS to determine the relative ratio of starting material, substitution product, and elimination product.
-
Data Evaluation: Plot the concentration of the desired product versus time for each temperature. The optimal temperature will be the one that gives the highest yield of the substitution product in a reasonable timeframe with the least amount of the elimination byproduct.
Workflow for Temperature Optimization:
Caption: Workflow for optimizing reaction temperature.
IV. The Underlying Science: Causality and Mechanistic Insights
The choice of reaction temperature is a delicate balance between reaction rate and selectivity. This is primarily governed by the principles of chemical kinetics and thermodynamics.
The Arrhenius Equation and Reaction Rate:
The rate of a chemical reaction is directly proportional to the rate constant, k, which is temperature-dependent as described by the Arrhenius equation:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
This equation demonstrates that the rate constant, and therefore the reaction rate, increases exponentially with temperature.[16][17][18][19] For the SN2 substitution of this compound, increasing the temperature will accelerate the reaction.
Competition Between Substitution (SN2) and Elimination (E2):
While higher temperatures increase the rate of the desired SN2 reaction, they often favor the competing E2 elimination reaction to a greater extent.[6] There are two main reasons for this:
-
Activation Energy: Elimination reactions often have a slightly higher activation energy than their corresponding substitution reactions. Increasing the temperature provides a larger fraction of molecules with sufficient energy to overcome the higher activation barrier of the E2 pathway.[7]
-
Thermodynamics and Entropy: Elimination reactions typically result in an increase in the number of molecules in the system (one reactant molecule yields two or more product molecules). This leads to an increase in entropy (ΔS > 0). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a positive ΔS term makes the reaction more spontaneous at higher temperatures.[8]
Visualizing the Temperature Effect:
Caption: Temperature's influence on SN2 vs. E2 pathways.
By understanding these fundamental principles, you can intelligently manipulate the reaction temperature to achieve your desired outcome in the nucleophilic substitution of this compound.
V. References
-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?
-
Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect SN2 Reactions.
-
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
-
Benchchem. Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane.
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
-
BYJU'S. SN1 and SN2 Reaction of Haloalkanes.
-
YouTube. (2022, April 11). E2 Elimination vs. Sn2 Substitution.
-
Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide.
-
Solubility of Things. Arrhenius equation and its significance.
-
Benchchem. Technical Support Center: Optimization of Nucleophilic Substitution Reactions.
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
-
Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?
-
Reaction Rates and Temperature; Arrhenius Theory.
-
Chemistry LibreTexts. (2020, July 7). 7.4: The SN2 Reaction.
-
YouTube. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions.
-
Khan Academy. The Arrhenius equation.
-
Wikipedia. Arrhenius equation.
-
YouTube. (2025, October 21). How Does Temperature Increase Reaction Rate (Arrhenius Equation)? - Chemistry For Everyone.
-
Filo. (2023, November 17). When (cis)-1-bromo-2 methylcyclohexane is treated with methanol and heat,..
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
-
Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
-
Scribd. Factors Affecting SN1 & SN2 Reactions.
-
Filo. (2025, March 5). When (cis)-1-bromo-2 methylcyclohexane is treated with methanol and heat,..
-
YouTube. (2023, October 12). Everything you Need to Know About SN2 Reaction in 10 Minutes: Kinetics, Mechanism, Inversion, TS...
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction.
-
Benchchem. A Comparative Guide to the Kinetics of Bromoethane Nucleophilic Substitution Reactions.
-
Benchchem. Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane.
-
Benchchem. Navigating Nucleophilic Substitution: A Comparative Analysis of SN1 and SN2 Reaction Rates for 2-Bromo-4,4-dimethylhexane.
-
Pearson+. Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w...
-
NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions.
-
Chemistry LibreTexts. (2022, September 12). 1.24: Nucleophilic Substitution, SN2, SN1.
-
Pearson. (2024, June 14). SN1 substitution and E1 elimination frequently compete in the sam...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Khan Academy [khanacademy.org]
- 18. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. reddit.com [reddit.com]
- 21. m.youtube.com [m.youtube.com]
troubleshooting low conversion in Williamson ether synthesis
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis reactions. Instead of a rigid manual, we present a series of targeted guides in a question-and-answer format to address the specific, practical challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis failed completely or gave a very low yield. What are the most common culprits?
Low conversion is a frequent issue, and it almost always traces back to one of four areas: (1) an unfavorable substrate combination leading to a competing side reaction, (2) incomplete deprotonation of the alcohol, (3) incorrect solvent choice, or (4) the presence of water in the reaction.
The Williamson ether synthesis is a classic S\textsubscript{N}2 reaction, where an alkoxide nucleophile attacks an alkyl electrophile.[1][2] The most significant competing reaction is E2 elimination, which is favored by sterically hindered substrates and strong, bulky bases.[3][4] A systematic review of your reactants and conditions is the first step to diagnosis.
Q2: How do I know if the E2 elimination side reaction is the primary issue?
The E2 elimination pathway becomes dominant when the S\textsubscript{N}2 pathway is sterically hindered.[5][6] You should suspect elimination is the problem if:
-
You are using a secondary or tertiary alkyl halide. Tertiary alkyl halides almost exclusively yield elimination products, while secondary halides often give a mixture of ether and alkene.[4][6][7]
-
Your alkoxide is sterically bulky (e.g., potassium tert-butoxide).[5]
-
You are running the reaction at a high temperature, as higher temperatures tend to favor elimination over substitution.[4][8]
The primary byproducts of this side reaction are an alkene and the regenerated alcohol.[3] If you can identify an alkene in your crude product analysis (e.g., by ¹H NMR or GC-MS), this is a strong indicator that E2 elimination is outcompeting your desired S\textsubscript{N}2 reaction.
Q3: I'm trying to synthesize an unsymmetrical ether. How do I decide which half should be the alkoxide and which should be the alkyl halide?
This is a critical decision that directly impacts your yield. The guiding principle is to always choose the combination that makes the alkyl halide the least sterically hindered .[9][10]
The reaction proceeds via an S\textsubscript{N}2 mechanism, which requires the nucleophile to perform a "backside attack" on the carbon bearing the leaving group.[1][6][11] Steric bulk around this carbon atom acts like a physical barrier, slowing or preventing the reaction.[6]
For example, to synthesize tert-butyl methyl ether, you have two theoretical pathways:
-
Path A: Potassium tert-butoxide + Methyl Iodide
-
Path B: Sodium methoxide + tert-Butyl Bromide
Path A is the correct choice. It involves a primary (methyl) halide, which is ideal for S\textsubscript{N}2. Path B uses a tertiary halide, which will fail completely and produce isobutylene via E2 elimination.[6][9]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to identifying and resolving specific issues.
Issue 1: Problems with Substrates & Reagents
The choice of alcohol, alkylating agent, and base are fundamentally linked.
My reaction isn't working with a secondary alkyl halide. What can I do?
Secondary alkyl halides are challenging because the rates of S\textsubscript{N}2 and E2 are competitive.[4][6] To favor substitution (your desired ether product), you should:
-
Use a less sterically hindered base: A strong but non-bulky base like sodium hydride (NaH) is preferable to potassium tert-butoxide.[12]
-
Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can significantly favor the S\textsubscript{N}2 pathway.[8] You may need to accept a longer reaction time as a trade-off.
-
Use a better leaving group: The reactivity order for halides is I > Br > Cl. Using an alkyl iodide or an alkyl tosylate instead of a chloride can increase the rate of the S\textsubscript{N}2 reaction, potentially outcompeting elimination.[6][9]
| Alkyl Halide Type | Primary Mechanism | Expected Main Product | Troubleshooting Notes |
| Methyl / Primary | S\textsubscript{N}2 | Ether | Highest yields are expected. Low yield suggests issues with base, solvent, or conditions.[3][6] |
| Secondary | S\textsubscript{N}2 / E2 Competition | Mixture of Ether and Alkene | Favored by lower temperatures and non-bulky bases. Yields are often moderate.[1][6] |
| Tertiary | E2 | Alkene | This substrate is unsuitable for Williamson ether synthesis. The synthetic plan must be reversed.[5][7] |
| Aryl / Vinyl | No Reaction (S\textsubscript{N}2) | No Product | S\textsubscript{N}2 requires a backside attack, which is impossible on an sp²-hybridized carbon.[2][6] |
Issue 2: Problems with the Base and Nucleophile Formation
The first step of the synthesis is the quantitative deprotonation of the alcohol to form the alkoxide nucleophile. Incomplete deprotonation is a common source of failure.
How do I choose the correct base?
The base must be strong enough to fully deprotonate the alcohol. Its conjugate acid must have a higher pKa than the alcohol itself. For simple aliphatic alcohols (pKa ~16-18), strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[6][7] For more acidic phenols (pKa ~10), milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[13]
| Base | Common Form | pKa of Conjugate Acid | Suitable For | Notes |
| Sodium Hydride | NaH | ~36 (H₂) | Alcohols, Phenols | Excellent, non-nucleophilic choice. The H₂ byproduct bubbles away, driving the reaction forward.[2][6] |
| Potassium Hydride | KH | ~36 (H₂) | Alcohols, Phenols | More reactive than NaH. Often used when NaH is sluggish.[13] |
| Sodium Amide | NaNH₂ | ~38 (NH₃) | Alcohols | Very strong base, but can sometimes act as a competing nucleophile. |
| Potassium Hydroxide | KOH | ~15.7 (H₂O) | Phenols, sometimes 1° Alcohols | Sufficient for phenols. May establish an equilibrium with less acidic alcohols. |
| Potassium Carbonate | K₂CO₃ | ~10.3 (HCO₃⁻) | Phenols | A mild base suitable only for relatively acidic starting materials.[13] |
I'm using a phenol and getting a messy reaction with multiple products. Why?
Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][13] While O-alkylation is usually favored, C-alkylation can become a significant side reaction, especially under certain conditions, leading to a mixture of products.[14][15] To favor the desired O-alkylation, consider using polar aprotic solvents which can better solvate the counter-ion and leave the oxygen more nucleophilic.
Issue 3: Problems with the Solvent and Reaction Conditions
The solvent plays a critical role in mediating the reaction.
What is the best type of solvent for this reaction?
Polar aprotic solvents are strongly recommended. [1][8] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal.[13][16] These solvents can solvate the cation (e.g., Na⁺) but do not strongly solvate the alkoxide anion. This leaves the nucleophile "naked" and highly reactive, accelerating the S\textsubscript{N}2 reaction.[8]
Protic solvents (like water or ethanol) should be avoided as they will solvate the alkoxide through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction.[1][4]
| Solvent | Type | Impact on Williamson Synthesis |
| DMF, DMSO, Acetonitrile | Polar Aprotic | Highly Recommended. Maximizes nucleophile reactivity and reaction rate.[1][13] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ethereal) | Good. A common and effective choice, especially when using NaH.[6] |
| Toluene | Apolar | Can be used, but generally leads to slower reaction rates. |
| Ethanol, Water | Protic | Avoid. Solvates and deactivates the alkoxide nucleophile.[1][4] |
My reaction seems very slow. Should I just increase the heat?
While a typical Williamson reaction is conducted at 50-100 °C, indiscriminately increasing the temperature can be counterproductive.[1][16] As mentioned, higher temperatures favor the competing E2 elimination reaction.[4] Before raising the temperature, ensure that:
-
Your base is strong enough for complete deprotonation.
-
You are using an appropriate polar aprotic solvent.
-
Your reagents are pure and, crucially, anhydrous . Water will quench the strong base and hydrolyze the alkyl halide.[17]
It is often better to run the reaction for a longer time (e.g., 8 hours or overnight) at a moderate temperature than to force it with excessive heat.[16] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[17]
Visualizing the Troubleshooting Process
A logical workflow can help pinpoint the source of low conversion.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis under Anhydrous Conditions
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Preparation: Thoroughly flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a vacuum. Allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Alkoxide Formation:
-
To the flask, add the alcohol (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF, to make a ~0.5 M solution).
-
Under a positive pressure of inert gas, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the complete formation of the alkoxide.
-
-
Ether Formation:
-
Slowly add the alkyl halide (1.05 eq) to the solution of the alkoxide via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress using TLC.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with water and then with brine. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the pure ether.
-
Protocol 2: Small-Scale Test Reaction to Optimize Conditions
Before committing to a large-scale reaction, especially with valuable materials, run small-scale trials in parallel to test different parameters (e.g., comparing NaH vs. K₂CO₃, or DMF vs. THF). Use GC-MS or LC-MS to determine the relative conversion in each trial to identify the optimal conditions quickly.
References
- Wikipedia. Williamson ether synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'. [Link]
- Chemistry Notes. Williamson ether synthesis: simple mechanism, 3 examples. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
- A.Collegepressbox. Mastering The Williamson Ether Synthesis. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- TailoredRead.
- ACS Publications. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]
- Chemistry LibreTexts. Nucleophilic substitution in the Lab. [Link]
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. [Link]
- Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]
- Khan Academy - YouTube. Williamson ether synthesis | Organic chemistry. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tailoredread.com [tailoredread.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Mastering The Williamson Ether Synthesis [api.collegepressbox.com]
- 13. jk-sci.com [jk-sci.com]
- 14. homework.study.com [homework.study.com]
- 15. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 16. byjus.com [byjus.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Byproducts in 1-Bromo-2-methoxyethane Reactions by GC-MS
Welcome to the technical support center for the analysis of 1-Bromo-2-methoxyethane reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of byproducts in their reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your analytical work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when using this compound in chemical synthesis and analyzing the reaction outcomes.
Q1: What are the most common side reactions and byproducts I should expect when using this compound?
A1: this compound is a primary alkyl halide, making it a good substrate for S_N2 reactions. However, competing elimination reactions (E2) can occur, especially in the presence of strong or sterically hindered bases.[1][2][3][4][5] The most common byproduct is the E2 elimination product, methoxyethene . Another potential side reaction is hydrolysis if water is present in the reaction mixture, which would lead to the formation of 2-methoxyethanol . In some cases, depending on the nucleophile and reaction conditions, you might also observe products from rearrangements or further reactions of your desired product.
Q2: Why is GC-MS the preferred method for analyzing these reaction mixtures?
A2: GC-MS is a powerful analytical technique that is exceptionally well-suited for this application for several reasons:
-
Separation of Volatile Compounds: Gas chromatography provides excellent separation of the volatile and semi-volatile components typically found in these reaction mixtures, including the starting material, solvent, desired product, and byproducts.[6]
-
High Sensitivity: Mass spectrometry offers high sensitivity, allowing for the detection of even trace amounts of byproducts.
-
Structural Elucidation: The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a "chemical fingerprint." This fragmentation pattern is invaluable for identifying unknown byproducts.[7][8][9][10][11]
Q3: I see an unexpected peak in my chromatogram. How can I tentatively identify it?
A3: Tentative identification of an unknown peak involves a systematic approach:
-
Analyze the Mass Spectrum: Look for the molecular ion peak (M+), which will give you the molecular weight of the compound. For compounds containing bromine, you will see a characteristic M+ and M+2 isotopic pattern in an approximate 1:1 ratio due to the presence of 79Br and 81Br isotopes.[8][9]
-
Examine Fragmentation Patterns: Key fragment ions can provide structural clues. For example, the loss of a methoxy group (-OCH3, 31 Da) or a bromo group (-Br, 79/81 Da) are common fragmentation pathways for derivatives of this compound.[10]
-
Database Search: Utilize a mass spectral library such as the NIST or Wiley library to search for matches to your unknown spectrum.[12]
-
Consider Reaction Stoichiometry: Think about the reactants, reagents, and potential side reactions to propose likely structures for the unknown peak.
Section 2: Troubleshooting Guide for GC-MS Analysis
This section provides solutions to specific problems you may encounter during the GC-MS analysis of your this compound reaction mixtures.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks, especially for polar byproducts like 2-methoxyethanol, are showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing is often caused by active sites within the GC system that interact with polar analytes.[13]
-
Cause & Solution:
-
Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues or have active silanol groups. Solution: Replace the liner with a new, deactivated one.[14][15]
-
Column Contamination: The front end of the GC column can become contaminated over time. Solution: Trim the first 10-20 cm of the column.[13][16]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volume, leading to peak distortion. Solution: Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut on the column ends.[13][16]
-
-
Issue 2: Co-elution of Peaks
-
Question: My desired product and a byproduct are not fully separating, resulting in overlapping peaks. How can I improve the resolution?
-
Answer: Co-elution occurs when two or more compounds have very similar retention times under the current analytical conditions.
-
Cause & Solution:
-
Inadequate Temperature Program: The oven temperature program may not be optimized for your specific mixture. Solution: Decrease the initial ramp rate of the oven temperature program to increase the separation between early eluting peaks.
-
Incorrect Column Phase: The polarity of your GC column's stationary phase may not be suitable for the analytes. Solution: Consider using a column with a different polarity. For general-purpose screening of these types of compounds, a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a good starting point, but for better separation of polar compounds, a mid-polarity column like a cyanopropyl-based phase could be beneficial.[17][18][19]
-
-
Issue 3: Low Sensitivity or No Peaks Detected
-
Question: I'm not seeing any peaks for my expected byproducts, even though I suspect they are present. What should I check?
-
Answer: A lack of signal can be due to a variety of issues ranging from sample preparation to instrument settings.[14][15]
-
Cause & Solution:
-
Sample Concentration: The concentration of the byproducts may be below the detection limit of your instrument. Solution: Concentrate your sample or inject a larger volume (if your method allows).
-
Injector Problems: A leak in the injector septum or a clogged syringe can prevent the sample from reaching the column. Solution: Replace the septum and clean or replace the syringe.[14][15]
-
Incorrect MS Parameters: The mass spectrometer may not be set to scan for the appropriate mass range. Solution: Ensure your scan range includes the expected molecular weights of your byproducts.
-
-
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for the GC-MS analysis of this compound reaction mixtures.
Protocol 1: Sample Preparation
-
Quench the Reaction: At your desired time point, take an aliquot of the reaction mixture (e.g., 100 µL) and quench it by adding it to a vial containing 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction (if necessary): If your reaction mixture is in a solvent that is not compatible with your GC column, perform a liquid-liquid extraction. Add deionized water to the quenched sample, vortex, and allow the layers to separate.
-
Drying: Transfer the organic layer to a clean vial and dry it over a small amount of anhydrous sodium sulfate.
-
Dilution: Filter the dried organic layer into a GC vial. Dilute the sample as necessary to be within the linear range of your instrument. A typical starting dilution is 1:100.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (a compound not present in your sample with similar chemical properties) to your sample before injection.
Protocol 2: GC-MS Method Parameters
The following table outlines a robust starting point for your GC-MS method. These parameters may need to be optimized for your specific application and instrument.
| Parameter | Value | Justification |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. Provides good peak shape for non-polar and moderately polar analytes.[20] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation of the analytes. |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks, especially for concentrated samples.[16] |
| Injection Volume | 1 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column that provides a good balance between analysis time and resolution. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose program that allows for the separation of a wide range of compounds with varying boiling points. The initial hold helps to focus the analytes at the head of the column. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analytes as they transfer from the GC to the MS. |
| Ion Source Temp | 230 °C | A standard temperature that promotes efficient ionization without causing excessive fragmentation.[21] |
| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces reproducible fragmentation patterns, ideal for library searching. |
| Ionization Energy | 70 eV | The standard energy for EI that produces consistent and well-characterized mass spectra. |
| Mass Scan Range | m/z 35 - 400 | A wide enough range to detect the molecular ions and fragment ions of the expected products and byproducts. |
Section 4: Visualizing Workflows and Byproduct Formation
GC-MS Analytical Workflow
The following diagram illustrates the typical workflow for analyzing a reaction mixture by GC-MS.
Caption: A typical workflow for GC-MS analysis of reaction byproducts.
Potential Reaction Pathways of this compound
This diagram illustrates the main reaction pathways for this compound, leading to the desired product and common byproducts.
Sources
- 1. byjus.com [byjus.com]
- 2. reddit.com [reddit.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 15. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. scribd.com [scribd.com]
- 18. gcms.cz [gcms.cz]
- 19. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
- 20. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
Navigating the SN2/E2 Crossroads: A Technical Guide for Reactions of 1-Bromo-2-methoxyethane
Prepared by the Applications Science Team
Welcome to the technical support center for navigating the competitive SN2 and E2 reaction pathways with 1-bromo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into controlling the outcome of your reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and optimize your synthetic strategies.
The Challenge: SN2 vs. E2 with a Primary Alkyl Halide
This compound is a primary alkyl halide, a class of substrates that typically favors the SN2 pathway due to minimal steric hindrance at the alpha-carbon.[1][2][3] However, the presence of a beta-methoxy group introduces electronic and steric factors that can influence the competition with the E2 elimination pathway. The strength of the base employed is a critical determinant in directing the reaction towards either substitution or elimination.[4][5][6]
dot
Caption: Decision workflow for SN2 vs. E2 with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reaction of this compound, providing explanations and actionable solutions.
Q1: My reaction with a strong base gave a mixture of products, with a significant amount of the elimination product. How can I favor the SN2 product?
A1: This is a common challenge. While primary alkyl halides generally favor SN2, strong bases can promote E2 elimination.[2][4] To favor the SN2 pathway:
-
Choose a Good Nucleophile that is a Weak Base: Anions like iodide (I⁻), cyanide (CN⁻), or azide (N₃⁻) are excellent nucleophiles but relatively weak bases, minimizing the E2 pathway.[7]
-
Use a Less Hindered Strong Base: If a strong base is necessary, opt for a smaller one like ethoxide (EtO⁻) or hydroxide (HO⁻) over a bulky base like potassium tert-butoxide (t-BuOK).[4]
-
Lower the Reaction Temperature: Higher temperatures generally favor elimination over substitution.[8] Running the reaction at a lower temperature can significantly increase the SN2/E2 ratio.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF tend to favor SN2 reactions.[7][9]
Q2: I used a bulky base, but my E2 yield is lower than expected. What could be the issue?
A2: Even with a bulky base, several factors can hinder the E2 reaction:
-
Steric Hindrance at the Beta-Carbon: While this compound is a primary halide, the methoxy group at the beta-position can exert some steric influence, potentially affecting the approach of a very bulky base to the beta-hydrogens.
-
Reaction Temperature: While higher temperatures favor elimination, an excessively high temperature might lead to side reactions and decomposition.
-
Base Strength and Concentration: Ensure your base is not degraded and is used in a sufficient concentration to drive the reaction.
Q3: Can the methoxy group participate in the reaction?
A3: Yes, the potential for neighboring group participation (NGP) by the methoxy group exists, although it is less common for primary systems compared to secondary ones. NGP would proceed through a cyclic oxonium ion intermediate and would result in a rearranged product. This is generally not a major pathway under standard SN2/E2 conditions but is a possibility to consider, especially under solvolytic conditions.
Q4: How do I accurately determine the ratio of my SN2 and E2 products?
A4: The most reliable methods for determining the product ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC Analysis: GC can separate the SN2 and E2 products based on their different boiling points and polarities.[10][11] By integrating the peak areas, you can determine the relative amounts of each product.
-
¹H NMR Spectroscopy: The proton NMR spectra of the SN2 and E2 products are distinct. The E2 product (methoxyethene) will show characteristic signals for vinylic protons in the 5-6 ppm region.[12][13] The SN2 product will lack these signals. By integrating characteristic peaks for each product, the molar ratio can be determined.[14]
Experimental Protocols
Protocol 1: Maximizing the SN2 Product with Sodium Iodide
This protocol details a typical SN2 reaction on this compound using a good nucleophile that is a weak base.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add 1.0 equivalent of this compound and 1.2 equivalents of sodium iodide.
-
Solvent: Add a sufficient volume of anhydrous acetone to dissolve the reagents.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for GC analysis. The reaction is typically complete when the starting material is no longer visible.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the sodium bromide precipitate. Evaporate the acetone under reduced pressure.
-
Purification: The crude product can be purified by distillation or column chromatography.
Protocol 2: Favoring the E2 Product with Potassium tert-Butoxide
This protocol outlines the use of a strong, bulky base to promote the E2 elimination of this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Base: To the flask, add 1.5 equivalents of potassium tert-butoxide and anhydrous THF.
-
Substrate Addition: Dissolve 1.0 equivalent of this compound in anhydrous THF in a dropping funnel. Add the substrate solution dropwise to the stirred solution of the base at room temperature.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation.
Data Summary: Expected Product Ratios
The following table provides an estimation of the major product based on the base/nucleophile used. Actual ratios will depend on specific reaction conditions such as temperature and solvent.
| Base/Nucleophile | Base Strength | Steric Hindrance | Expected Major Product |
| I⁻, CN⁻, N₃⁻ | Weak | Low | SN2 |
| CH₃COO⁻ | Weak | Low | SN2 |
| EtO⁻, HO⁻ | Strong | Low | SN2 (E2 as minor) |
| t-BuOK, DBU | Strong | High | E2 |
Mechanistic Visualization
dot
Caption: Concerted SN2 mechanism for this compound.
dot
Caption: Concerted E2 mechanism for this compound.
References
- ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2021). How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]
- Chemistry Steps. SN2 vs E2. [Link]
- ResearchGate. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
- Radboud Repository. (2025). Understanding the SN2 Versus E2 Competition. [Link]
- Chemistry Stack Exchange. (2019). Why do polar aprotic solvents favour SN2 over E2?[Link]
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
- Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- Reddit. (2022). Primary Halides and E2. [Link]
- National Institutes of Health. (2014). Understanding E2 versus SN2 Competition under Acidic and Basic Conditions. PubMed Central. [Link]
- Studley AI. (2025). SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. [Link]
- Organic Chemistry I. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
- Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1)
- YouTube. (2019). distinguish between E2 vs SN2 products with NMR spectroscopy. [Link]
- ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
- YouTube. (2020). SN2 Competition Experiments, Part 3: GC Analysis. [Link]
- ResearchGate. (2016).
- ACS Publications. (n.d.).
- YouTube. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]
- National Institutes of Health. (n.d.). An investigation by 1H NMR spectroscopy into the factors determining the beta:alpha ratio of the product in 2'-deoxynucleoside synthesis. [Link]
- OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. [Link]
- YouTube. (2019). distinguish between E2 regioisomers with NMR spectroscopy. [Link]
- National Institutes of Health. (n.d.). 2-Bromoethyl methyl ether. [Link]
- ResearchGate. (2019).
- Khan Academy. (n.d.). E2 reactions. [Link]
- Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]
- YouTube. (2022). E2 Reaction Tricks & Details You Need To Know![Link]
- YouTube. (2025).
- Chemistry LibreTexts. (2021). 8.1: E2 Reaction. [Link]
- Chemistry Stack Exchange. (2016). Stereospecific in SN2 reaction. [Link]
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
- Chemistry LibreTexts. (2022). 1.24: Nucleophilic Substitution, SN2, SN1. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in 1-Bromo-2-methoxyethane Reactions
Welcome to the technical support guide for 1-Bromo-2-methoxyethane. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this versatile, yet moisture-sensitive, reagent. Our goal is to provide you with the field-proven insights and detailed protocols necessary to ensure the success and reproducibility of your experiments.
The Challenge: Why Moisture Control is Non-Negotiable
This compound is a valuable alkylating agent and synthetic intermediate used in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from its bifunctional nature, possessing both a reactive bromo group ripe for nucleophilic substitution and an ether linkage.[1][2] However, the success of reactions involving this reagent is critically dependent on the rigorous exclusion of water.
Like many haloalkanes, this compound is susceptible to hydrolysis, a reaction where water acts as a nucleophile, cleaving the C-Br bond to form 2-methoxyethanol and hydrobromic acid. This not only consumes the starting material but also introduces impurities that can complicate purification and alter the reaction environment, leading to low yields and unexpected side products. Furthermore, in reactions employing strong bases or organometallic reagents, such as Grignard reagents, even trace amounts of moisture can be catastrophic, quenching the active species and halting the desired transformation entirely.[3][4] This guide provides a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common issues encountered during experimentation.
Q1: My reaction yield is consistently low. Could moisture be the culprit?
A: Absolutely. Low yield is the most common symptom of moisture contamination. Water can interfere in several ways:
-
Direct Hydrolysis: As the primary failure mode, water reacts with this compound to form the less reactive 2-methoxyethanol, depleting your starting material.[5][6]
-
Reagent Quenching: If your reaction involves water-sensitive reagents like Grignard reagents, organolithiums, or strong bases (e.g., NaH, LDA), even parts-per-million (ppm) levels of water will consume them before they can react with your substrate.[3][7]
-
Side Reactions: The generation of HBr from hydrolysis can catalyze undesired side reactions, leading to a complex product mixture and difficult purification.
Q2: What are the tell-tale signs of moisture contamination in my reagent or solvent?
A: Visual inspection is often unreliable. While a cloudy appearance in the typically clear, colorless-to-yellow liquid can indicate gross contamination or degradation, micro-scale contamination is invisible.[8][9][10] The most reliable method for quantifying water content in solvents is Karl Fischer titration. For confirming the integrity of the this compound reagent itself, acquiring a fresh bottle or purifying it via distillation is the best practice.
Q3: What are the official guidelines for storing this compound?
A: Proper storage is your first line of defense. The compound should be stored in a tightly sealed container to prevent moisture absorption from the atmosphere.[11][12][13] Recommended storage conditions are in a cool, dry, and well-ventilated place, protected from light, heat, and ignition sources.[11][12][14][15] Many suppliers recommend refrigeration (2-8°C).[1][2][8][16] Always store it away from incompatible materials like strong oxidizing agents and strong bases.[15]
Q4: My reaction involves forming a Grignard reagent. What specific precautions must I take with this compound?
A: Grignard reactions demand the most stringent anhydrous conditions.[3][4][17]
-
Glassware: All glassware must be rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under vacuum and cooling under a stream of inert gas (Argon or Nitrogen).[4]
-
Solvents: Ethereal solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to ensure they are anhydrous.[3][7]
-
Atmosphere: The reaction must be conducted entirely under a positive pressure of an inert atmosphere to prevent atmospheric moisture from entering the system.[4]
-
Reagent Purity: Ensure the this compound is anhydrous. If in doubt, distill it from a mild drying agent like calcium hydride.
The diagram below illustrates the detrimental effect of water on this compound, leading to the formation of an alcohol, which is inactive in many subsequent desired reactions.
Caption: Workflow for moisture-sensitive reactions.
Protocol 2: Preparation of Anhydrous Solvents
A. Anhydrous THF or Diethyl Ether (Sodium/Benzophenone Still):
-
CAUTION: This procedure involves metallic sodium, which is highly reactive. Perform only with proper training and safety precautions.
-
Pre-dry the solvent by letting it stand over activated molecular sieves (3Å or 4Å) for 24 hours.
-
In a flame-dried flask under an inert atmosphere, add metallic sodium (cut into small pieces) and a small amount of benzophenone to the pre-dried solvent.
-
Reflux the mixture. A deep blue or purple color indicates the formation of the benzophenone ketyl radical, signifying that the solvent is anhydrous. If the color fades, more sodium is needed.
-
Distill the solvent directly into the reaction flask under an inert atmosphere immediately before use.
B. Anhydrous Dichloromethane (DCM) or Acetonitrile (CaH₂ Still):
-
Add calcium hydride (CaH₂) to the solvent in a dry flask.
-
Reflux the mixture under an inert atmosphere for at least 4 hours.
-
Distill the solvent, taking care not to distill to dryness, as this can concentrate explosive peroxides (especially with ethers).
| Drying Agent | Suitable Solvents | Notes |
| Sodium/Benzophenone | THF, Diethyl Ether, Toluene, Benzene | Excellent for ethers. The blue indicator is a reliable sign of dryness. [7] |
| **Calcium Hydride (CaH₂) ** | DCM, Acetonitrile, THF, Amines | Good general-purpose drying agent. Reacts with water to produce H₂, which is flammable. |
| Activated Molecular Sieves (3Å/4Å) | Most solvents | Good for pre-drying or for less stringent requirements. Can be regenerated by heating. [18] |
| Phosphorus Pentoxide (P₄O₁₀) | Acidic solvents, hydrocarbons | Extremely efficient but forms a polymeric layer that can trap solvent. |
By implementing these rigorous anhydrous techniques, you can overcome the challenges posed by the moisture sensitivity of this compound and ensure the integrity and success of your synthetic endeavors.
References
- Safety, Handling, and Storage Recommendations for this compound. (2025-10-10). NINGBO INNO PHARMCHEM CO.,LTD.
- Safety Data Sheet - this compound. (2021-07-01). Merck Millipore.
- This compound Cas 6482-24-2. GetChem Co., Ltd.
- SAFETY DATA SHEET - this compound. (2025-12-19). Fisher Scientific.
- Bromoethyl methyl ether SDS, 6482-24-2 Safety D
- This compound | 6482-24-2. (2025-12-03). ChemicalBook.
- 1-Bromo-2-(2-methoxyethoxy)ethane (stabilized with Na2CO3). TCI Chemicals.
- Cas 6482-24-2,this compound. LookChem.
- 1-Bromo-2-(2-methoxyethoxy)ethane 95%. Sigma-Aldrich.
- 6482-24-2 | this compound | Naloxegol Rel
- 2-Bromoethyl methyl ether | C3H7BrO | CID 80972. PubChem - NIH.
- This compound. Chem-Impex.
- This compound CAS#: 6482-24-2. ChemicalBook.
- Application Notes and Protocols for the Use of 1-Bromo-2-methylhexane in Grignard Reactions. Benchchem.
- Technical Support Center: Grignard Reaction with 1-bromo-3-methylcyclohexane. Benchchem.
- An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane. Benchchem.
- Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price. Autech Industry Co.,Limited.
- Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
- Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
- This compound, CAS No. 6482-24-2. iChemical.
- This compound Cas 6482-24-2. Haihang Industry.
- This compound. Sigma-Aldrich.
- This compound. Stenutz.
- 4.2.2 Haloalkanes QP.
- Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. (2017-02-23). YouTube.
- NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Byju's.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 6482-24-2 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 6. youtube.com [youtube.com]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. This compound | 6482-24-2 [chemicalbook.com]
- 9. Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price [scochem.com]
- 10. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 11. nbinno.com [nbinno.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. echemi.com [echemi.com]
- 14. getchem.com [getchem.com]
- 15. fishersci.com [fishersci.com]
- 16. 1-Bromo-2-(2-methoxyethoxy)ethane 95 54149-17-6 [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Work-Up Procedures for 1-Bromo-2-methoxyethane Reactions
Welcome to the technical support center dedicated to the safe and effective work-up of reactions involving 1-Bromo-2-methoxyethane. As a versatile alkylating agent and precursor for organometallic reagents, this compound is fundamental in many synthetic pathways.[1] However, the success of these syntheses often hinges on a well-executed work-up procedure. This guide provides in-depth, field-proven insights into quenching reactions and troubleshooting common issues, ensuring the integrity of your products and the safety of your laboratory.
Core Principles of Reaction Quenching
Before addressing specific issues, it's crucial to understand the primary goals of a reaction quench and work-up:
-
Neutralization of Reactive Species: The foremost objective is to safely deactivate any unreacted, highly reactive reagents, such as organometallics (Grignard, organolithiums) or strong bases.[2][3]
-
Removal of Inorganic Byproducts: The process is designed to separate the desired organic product from inorganic salts (e.g., MgBr₂, LiCl) formed during the reaction and quenching steps.
-
Separation from Unreacted Reagents & Solvents: A proper work-up facilitates the removal of excess starting materials and water-soluble solvents, preparing the crude product for purification.[4]
Troubleshooting Guide: Common Work-Up Issues
This section addresses specific problems researchers may encounter during the work-up of this compound reactions in a practical, question-and-answer format.
Question: My reaction quench is violently exothermic and difficult to control. What is causing this, and how can I mitigate the risk?
Answer:
This is a common and potentially hazardous issue, especially when quenching reactions that form organometallic intermediates like Grignard or organolithium reagents from this compound.
Causality: Organometallic reagents are extremely strong bases and nucleophiles.[5][6] Their reaction with a protic quenching agent (like water, alcohol, or aqueous acid) is a rapid acid-base reaction that releases a significant amount of heat. Adding the quenching agent too quickly results in a rapid temperature spike, which can cause the solvent to boil violently, leading to pressure buildup and potential expulsion of material from the flask.[7][8]
Solution Protocol:
-
Pre-cool the Reaction Mixture: Before adding any quenching agent, cool your reaction flask to 0 °C using an ice-water bath. For highly concentrated or large-scale reactions, a dry ice/acetone bath (-78 °C) may be necessary for initial cooling.[9][10]
-
Slow, Dropwise Addition: Never pour the quenching agent into the reaction. Use a dropping funnel or a syringe pump for slow, controlled, dropwise addition.[7]
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to dissipate heat as it is generated at the point of addition.
-
Monitor the Reaction: Add the quenching agent at a rate that allows you to maintain the desired internal temperature. If you observe a rapid temperature increase or excessive gas evolution, stop the addition immediately and allow the mixture to cool before proceeding.
-
Dilute if Necessary: For very reactive mixtures, diluting with an anhydrous, inert solvent (like THF or diethyl ether) before quenching can help to manage the heat generated.[8]
Question: I'm observing a thick, persistent emulsion during my aqueous extraction. How can I break it and prevent it in the future?
Answer:
Emulsion formation is a frequent problem in the work-up of organometallic reactions, trapping the product and making phase separation difficult or impossible.
Causality: Emulsions are often caused by finely dispersed solids, typically magnesium or lithium hydroxides/salts, which form when quenching with water or a neutral salt solution like saturated ammonium chloride (NH₄Cl).[11] These solids stabilize the interface between the organic and aqueous layers.
Solutions:
-
Immediate Action (How to Break an Emulsion):
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.[12]
-
Filter Through Celite®: If solids are clearly present, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter that is stabilizing the emulsion.
-
Change the pH: Cautiously adding dilute acid (e.g., 1 M HCl) can help dissolve basic magnesium or lithium salts.[11] However, this should only be done if your desired product is stable to acid.
-
Patience and Physical Methods: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation. Gentle swirling, as opposed to vigorous shaking, can also help.
-
-
Prevention (Future Experiments):
-
Acidic Quench: Quenching directly with a dilute acid like 1 M HCl instead of water or NH₄Cl can often prevent the formation of basic salt precipitates.[11] This is the preferred method if your product is acid-stable.
-
Rochelle's Salt: For Grignard reactions, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is highly effective. The tartrate chelates the magnesium salts, keeping them dissolved in the aqueous phase and preventing emulsions.[7]
-
Question: My product yield is low after work-up, and I suspect degradation. Could the methoxyethane moiety be unstable?
Answer:
Yes, while generally robust, the ether linkage in the 2-methoxyethyl group can be susceptible to cleavage under certain conditions, leading to product loss.
Causality: Ethers can be cleaved by strong acids, particularly in the presence of a good nucleophile (like Br⁻ or I⁻ from HBr or HI) and heat.[13] While a standard 1 M HCl wash at room temperature is usually safe, prolonged exposure or using stronger acids can protonate the ether oxygen, making it a good leaving group for an Sₙ2 or Sₙ1 reaction. This would break down your molecule.
Troubleshooting & Prevention:
-
Assess Product Stability: Before choosing a work-up, determine if your final product contains other acid-sensitive functional groups.
-
Use a Milder Quench: If acid sensitivity is a concern, use saturated aqueous NH₄Cl. It is a proton source sufficient to neutralize organometallic reagents and hydrolyze metal alkoxides but is significantly less acidic (pH ~5.5) than HCl.[9][14]
-
Avoid Heat: Perform all acidic washes at room temperature or below. Do not heat the reaction mixture during or after the addition of acid.
-
Minimize Contact Time: Do not let your organic layer sit in contact with an acidic aqueous layer for extended periods. Separate the layers promptly after washing.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for a Grignard reaction involving this compound?
A1: Saturated aqueous ammonium chloride (NH₄Cl) is an excellent first choice.[9][10] It effectively protonates the intermediate alkoxide to yield the final alcohol product and decomposes the excess Grignard reagent, while being buffered enough to avoid the harsh acidity of strong acids that might degrade sensitive products.
Q2: How do I choose between a dilute HCl and a saturated NH₄Cl quench?
A2: The choice depends on two factors: product stability and emulsion tendency.
-
Use dilute HCl if: Your product is stable to acid AND you want to proactively avoid the formation of magnesium/lithium hydroxide emulsions.[11]
-
Use saturated NH₄Cl if: Your product contains acid-sensitive functional groups (like acetals, some esters, or the methoxyethyl group itself under harsh conditions) OR if you have no prior information on your product's stability.[14]
Q3: What are the critical safety precautions when quenching reactions of this compound?
A3:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Fume Hood: this compound is flammable and toxic.[17][18] All handling, reactions, and quenching procedures should be performed in a well-ventilated fume hood.
-
Control Exotherms: As detailed in the troubleshooting guide, always cool the reaction and add the quenching agent slowly and in a controlled manner.[8]
-
Inert Atmosphere: Organometallic reactions are conducted under an inert atmosphere (N₂ or Ar). While quenching, pressure can build up from evolved gases (e.g., methane from quenching unreacted methylmagnesium bromide). Ensure the system is not sealed and can vent safely.[8]
Q4: How do I effectively remove water-miscible solvents like THF or DMF during the work-up?
A4: These solvents can complicate extractions by increasing the solubility of the organic product in the aqueous layer.
-
For THF: If possible, remove the bulk of the THF on a rotary evaporator before starting the aqueous work-up. If this is not feasible, dilute the reaction mixture with a large volume of water (5-10 times the volume of the THF) before extracting with an immiscible organic solvent like ethyl acetate or diethyl ether. This will partition the THF into the aqueous layer.[4]
-
For DMF/DMSO: These high-boiling solvents cannot be easily removed by evaporation. The best method is to wash the organic layer multiple times with large volumes of water, followed by a final wash with brine to help remove residual water from the organic phase.[4]
Data & Protocols
Data Presentation
Table 1: Properties of Common Quenching Agents
| Quenching Agent | Formula | Nature | Typical Use | Key Considerations |
| Water | H₂O | Neutral, Protic | General purpose, but can cause emulsions with Mg/Li salts. | Highly exothermic with reactive organometallics. |
| Saturated NH₄Cl | NH₄Cl(aq) | Mildly Acidic | Gold standard for Grignard/organolithium quenches.[9] | Good for acid-sensitive products; may still form some precipitates. |
| Dilute HCl | HCl(aq) | Acidic | Prevents emulsions by dissolving metal salts.[11] | Risk of degrading acid-sensitive functional groups. |
| Rochelle's Salt | KNaC₄H₄O₆(aq) | Neutral, Chelating | Excellent for preventing emulsions in Grignard work-ups.[7] | Forms a soluble complex with magnesium salts. |
| Brine | NaCl(aq) | Neutral | Used as a wash to reduce the water content in the organic layer and help break emulsions.[12] | Not a primary quenching agent. |
Table 2: Safety Profile of this compound
| Property | Value | Source |
| CAS Number | 6482-24-2 | [19] |
| Molecular Formula | C₃H₇BrO | [18] |
| Flash Point | 28.3 °C | [15] |
| Hazards | Flammable liquid, Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[17][18] | H-Statements: H226, H301, H315, H319, H335 |
| Handling | Handle in a fume hood. Keep away from heat, sparks, and open flames. Wear appropriate PPE.[20] | P-Statements: P210, P301+P310, P305+P351+P338 |
Experimental Protocols
Protocol 1: Standard Work-up for a Grignard Reaction
-
Cooling: Once the reaction is deemed complete by TLC or GC-MS, cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly and dropwise, add saturated aqueous NH₄Cl solution to the stirred reaction mixture. Monitor for any exotherm or gas evolution. Continue adding until no further reaction is observed.[9]
-
Extraction: Transfer the mixture to a separatory funnel. If two layers are not distinct, add more diethyl ether or ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.[9]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Work-up for a Lithiation / Halogen-Metal Exchange Reaction
-
Cooling: Cool the reaction flask containing the organolithium species to -78 °C or 0 °C, depending on the scale and reactivity.
-
Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[10]
-
Warming: Allow the mixture to slowly warm to room temperature with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[10]
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[10]
-
Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude product.
Visualizations
Caption: General experimental workflow for quenching and work-up.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. rroij.com [rroij.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound synthesis - chemicalbook [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Poisoning in 1-Bromo-2-methoxyethane Cross-Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning issues encountered during cross-coupling reactions involving 1-bromo-2-methoxyethane.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the primary reasons for this?
A1: Low yields with this compound are a common challenge and can often be attributed to catalyst poisoning or deactivation. The primary factors to investigate are:
-
Substrate-Related Inhibition : The methoxy group in your substrate is a Lewis base. The oxygen's lone pair of electrons can coordinate to the palladium catalyst, forming an inactive or less active complex. This is a form of substrate-inhibited catalyst deactivation.
-
Impurities in Reagents and Solvents : Trace impurities in your starting materials, solvents, or base can act as potent catalyst poisons. Common culprits include sulfur compounds, halides, and water.[1][2]
-
Atmospheric Contamination : The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate degassing or a poor inert atmosphere can lead to the formation of inactive palladium oxides and the degradation of phosphine ligands.[4]
-
Inappropriate Reaction Conditions : Suboptimal choices for the ligand, base, solvent, or temperature can exacerbate catalyst deactivation pathways.[3][5] Coordinating solvents, for example, can compete with ligands for binding to the palladium center, affecting catalyst stability and reactivity.[6][7][8]
Q2: What are the most common signs of catalyst poisoning in my reaction?
A2: The most immediate sign is a stalled reaction or low conversion rates.[9] Other common indicators include:
-
Formation of Palladium Black : The appearance of a black precipitate is a classic sign of catalyst decomposition, where the active, soluble palladium species aggregates into inactive, bulk palladium metal.[9][10]
-
Inconsistent Results : High variability in yield between seemingly identical reaction setups can point to sporadic contamination.
-
Reaction Starts but Does Not Go to Completion : If the reaction initiates but then halts, it suggests that the catalyst was initially active but became deactivated over time as it was consumed by a poison present in the reaction mixture.
Q3: How does the methoxy group in this compound specifically contribute to catalyst deactivation?
A3: The oxygen atom in the methoxy group possesses lone pairs of electrons, making it a potential ligand for the palladium center. This intramolecular coordination can lead to the formation of a stable, five-membered ring chelate with the palladium after oxidative addition. This chelated palladium(II) intermediate can be less reactive in the subsequent transmetalation step of the catalytic cycle, thereby slowing down or halting the overall reaction. This is a form of self-inhibition by the substrate.
Q4: Are certain types of ligands more robust against poisoning when using substrates like this compound?
A4: Yes, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often preferred.[11]
-
Steric Hindrance : The bulkiness of ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) can sterically discourage the coordination of the methoxy group to the palladium center.[11]
-
Stronger Coordination : These ligands bind strongly to the palladium, making it less likely for weaker coordinating species like the methoxy group or solvent molecules to displace them and deactivate the catalyst.[12]
-
N-Heterocyclic Carbenes (NHCs) : NHC ligands are strong σ-donors and can form very stable complexes with palladium, which can also resist deactivation.[11]
In-Depth Troubleshooting Guides
Systematic Diagnosis of Catalyst Poisoning
When encountering low yields, a systematic approach is crucial to identify the root cause. Use the following workflow to diagnose the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05862B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
preventing decomposition of 1-Bromo-2-methoxyethane during storage
Technical Support Center: 1-Bromo-2-methoxyethane
Welcome to the Technical Support Center for this compound (CAS 6482-24-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile reagent. Our goal is to provide you with the technical insights and practical solutions needed to ensure the stability and purity of this compound, thereby safeguarding the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I've noticed a yellow to brownish discoloration in my bottle of this compound. What causes this, and is the reagent still usable?
Answer:
Discoloration is a primary indicator of decomposition. The yellow or brown hue typically arises from the formation of degradation products, which can include hydrobromic acid (HBr) and various polymeric or oxidized species. The primary culprits behind this degradation are exposure to light, heat, and atmospheric oxygen.
-
Mechanism Insight: this compound, like many alkyl halides and ethers, is susceptible to several decomposition pathways.[1]
-
Peroxide Formation: As an ether, it can react with atmospheric oxygen via a free-radical mechanism, particularly when exposed to light or heat, to form unstable and potentially explosive peroxides.[2][3][4][5] This process, known as autoxidation, is a common issue with ethers and can be accelerated by contaminants.[3]
-
Hydrolysis: Trace amounts of moisture can lead to slow hydrolysis, generating 2-methoxyethanol and hydrobromic acid (HBr). The liberated HBr is corrosive and can catalyze further degradation.
-
Elimination Reactions: Over time and especially if exposed to heat or basic contaminants, this compound can undergo elimination (dehydrohalogenation) to form methoxyethene and HBr.
-
-
Usability Assessment: The presence of significant discoloration suggests that the purity of the reagent has been compromised. Using it without purification could lead to inconsistent reaction yields, unexpected side products, and difficulty in product purification. For sensitive applications, such as in pharmaceutical development, using a discolored reagent is strongly discouraged. We recommend performing a purity check using Gas Chromatography-Mass Spectrometry (GC-MS) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy before use.[6]
Question 2: What are the optimal storage conditions to prevent the decomposition of this compound?
Answer:
Proper storage is the most critical factor in maintaining the long-term stability of this compound. The key is to mitigate exposure to agents that promote degradation: light, heat, oxygen, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C.[7] | Lower temperatures slow down the rates of all potential decomposition reactions, including peroxide formation, hydrolysis, and elimination.[8][9][10] |
| Light | Store in an amber or opaque bottle, away from direct light.[11][12][13] | UV light can provide the energy to initiate free-radical chain reactions, accelerating both peroxide formation and the degradation of the C-Br bond.[2][14][15] |
| Atmosphere | Keep the container tightly sealed.[11][16] For long-term storage, purge the headspace with an inert gas like nitrogen or argon.[2] | This minimizes contact with atmospheric oxygen, which is essential for peroxide formation, and prevents the ingress of moisture.[3][4] |
| Container | Tightly sealed, appropriate container (e.g., amber glass bottle).[11][13] | Prevents leakage and exposure to the atmosphere. |
| Purity | Ensure the reagent is free from contaminants, especially metals and bases. | Contaminants can catalyze decomposition pathways.[4] |
Question 3: My bottle of this compound has been on the shelf for over a year. How can I check for peroxides, and what is a safe level?
Answer:
Given that this compound is an ether, routine testing for peroxides is a critical safety measure, especially for older containers or those that have been previously opened.[2][3] Peroxides can be shock-sensitive and may detonate upon heating or friction, posing a significant explosion hazard.[4][12]
Experimental Protocol: Peroxide Detection
Two common methods for peroxide testing are:
-
Semi-Quantitative Test Strips:
-
Procedure: Use test strips specifically designed for organic solvents. Dip the strip into the this compound for the time specified by the manufacturer. Compare the resulting color to the chart provided to determine the approximate peroxide concentration.[2]
-
Advantages: Quick, easy, and provides a concentration estimate.
-
-
Iodide Detection Method (Qualitative):
-
Procedure:
-
In a test tube, mix 1-3 mL of the this compound with an equal volume of glacial acetic acid.
-
Add a few drops of a freshly prepared 5% aqueous potassium iodide (KI) solution.
-
Shake the mixture.
-
-
Interpretation: The formation of a yellow to brown color indicates the presence of peroxides.[2][3] The peroxides oxidize the iodide (I⁻) to iodine (I₂), which imparts the color.
-
Safe Peroxide Levels:
-
< 20 ppm: Generally considered safe for use.
-
20-100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm or visible crystal formation: Extremely dangerous. Do not handle the container. Do not attempt to open the cap, as friction can cause detonation.[4] Contact your institution's Environmental Health & Safety (EH&S) department immediately for proper disposal.[12]
Question 4: I have heard about stabilizers being added to similar chemicals. Is this an option for this compound?
Answer:
Yes, stabilizers are commonly used to inhibit decomposition in reactive chemicals. For this compound, there are two main types of stabilizers that can be considered, targeting different degradation pathways.
-
Acid Scavengers: Some commercial sources supply this compound stabilized with a small amount of a weak base, such as sodium bicarbonate or sodium carbonate.[11][17]
-
Mechanism: This is to neutralize any hydrobromic acid (HBr) that may form through hydrolysis or elimination. HBr can act as a catalyst for further decomposition, so its removal is beneficial for stability.
-
-
Free-Radical Inhibitors: To prevent peroxide formation, a free-radical scavenger like Butylated Hydroxytoluene (BHT) can be added in small concentrations (typically 50-250 ppm).[4]
-
Mechanism: BHT is a phenolic antioxidant that readily donates a hydrogen atom to peroxy radicals, terminating the free-radical chain reaction of autoxidation.[4] This effectively prevents the accumulation of peroxides.
-
If you are purifying this compound by distillation, be aware that these non-volatile stabilizers will be removed. The freshly distilled, unstabilized material will be highly susceptible to degradation and should be used promptly or stored under an inert atmosphere with a freshly added stabilizer if long-term storage is intended.[4]
Logical & Workflow Diagrams
Below are diagrams illustrating the key decomposition pathways and the recommended workflow for handling and storage.
Caption: Primary degradation pathways for this compound.
Caption: Workflow for safe storage and handling of this compound.
References
- University of California, Santa Barbara, Department of Chemistry and Biochemistry.
- JoVE.Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025). [Link]
- Stanford Environmental Health & Safety.Information on Peroxide-Forming Compounds.[Link]
- University of Louisville, Department of Environmental Health and Safety.Peroxide Forming Chemicals.[Link]
- University of California, Los Angeles, Environmental Health & Safety.Peroxide Forming Chemicals.[Link]
- GetChem Co., Ltd.this compound Cas 6482-24-2.[Link]
- NINGBO INNO PHARMCHEM CO.,LTD.Safety, Handling, and Storage Recommendations for this compound. (2025). [Link]
- PubChem, National Institutes of Health.2-Bromoethyl methyl ether.[Link]
- LookChem.Cas 6482-24-2, this compound.[Link]
- Reddit.r/chemistry - Why does the addition of halogens to alkenes need to be in the dark? (2023). [Link]
- Google Patents.US7842743B2 - Stabiliser composition for halide-containing polymers.
- Quora.What happens when light is added to hexane and bromine? (2017). [Link]
- University of Colorado Boulder, Department of Chemistry.Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides.[Link]
- University of Calgary, Department of Chemistry.Alkyl Halides.[Link]
- NIST.Ethane, 1-bromo-2-methoxy- - the NIST WebBook.[Link]
- Knockhardy Publishing.HALOALKANES (HALOGENOALKANES).[Link]
- Chemistry Stack Exchange.What is the effect of temperature on the reaction of a halohydrin with a base (NaH)? (2024). [Link]
- Lightstone, F. C., et al.A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. PNAS. [Link]
- YouTube.
- Khan Academy.E2 reactions (video)
- Master Organic Chemistry.
- Stenutz.this compound.[Link]
- Physics & M
- PubMed.
- YouTube.Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. (2017). [Link]
- Save My Exams.Halogens & Alkanes | Edexcel IGCSE Chemistry Revision Notes 2017. (2026). [Link]
- YouTube.Effect of Temperature on Elimination and Substitution Reactions. (2023). [Link]
- Wikipedia.Grignard reagent.[Link]
- PubMed.
- YouTube.
Sources
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 4. louisville.edu [louisville.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. google.com [google.com]
- 10. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. nbinno.com [nbinno.com]
- 14. reddit.com [reddit.com]
- 15. quora.com [quora.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. lookchem.com [lookchem.com]
Technical Support Center: Strategies for Regioselective Alkylation with 1-Bromo-2-methoxyethane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for regioselective alkylation strategies. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 1-bromo-2-methoxyethane in their synthetic workflows. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of regioselective reactions.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the regioselectivity of alkylation reactions involving ambident nucleophiles and this compound.
Q1: What is an ambident nucleophile and why does it pose a challenge for alkylation?
An ambident nucleophile is a chemical species that possesses two or more distinct nucleophilic centers, either of which can attack an electrophile.[1] This duality presents a significant synthetic challenge because the reaction can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.[2] The goal of a regioselective strategy is to control the reaction to favor the formation of one specific isomer over the others.[3]
Q2: How is this compound classified as an electrophile, and how does this influence its reactivity?
This compound is a versatile alkyl halide used as an intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[4][5] Based on the Hard and Soft Acids and Bases (HSAB) principle, alkyl bromides are considered "soft" electrophiles.[6] The HSAB principle posits that soft acids react preferentially with soft bases, and hard acids with hard bases.[3] In an ambident nucleophile, the less electronegative atom (like carbon) is typically the softer nucleophilic center, while a more electronegative atom (like oxygen or nitrogen) is the harder center. Therefore, this compound will tend to react with the softer center of a nucleophile.[6][7]
Caption: The core challenge: an ambident nucleophile reacting with an electrophile to form multiple products.
Part 2: Troubleshooting Specific Substrate Classes
This section provides targeted advice for controlling regioselectivity with common classes of ambident nucleophiles.
Phenols: O-Alkylation (Williamson Ether Synthesis) vs. C-Alkylation (Friedel-Crafts type)
The alkylation of phenoxides is a classic example where competition between O- and C-alkylation occurs.[8] While the desired reaction is often the Williamson Ether Synthesis to form a phenyl ether (O-alkylation), competitive C-alkylation at the ortho and para positions of the aromatic ring can be a significant side reaction.[9][10]
Q3: My phenol alkylation with this compound is giving low yields of the desired ether and a mixture of ring-alkylated byproducts. How can I improve O-selectivity?
This is a common issue stemming from the ambident nature of the phenoxide ion. The oxygen is the hard nucleophilic center, and the ortho/para carbons are the soft centers. To favor O-alkylation, you must create conditions that enhance the reactivity of the oxygen atom.
Key Factors & Solutions:
-
Solvent Choice: The solvent plays a critical role. Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, reducing its nucleophilicity and promoting C-alkylation.[3] Using a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF) minimizes this hydrogen bonding, leaving the oxygen more available to attack the electrophile.[11][12]
-
Counterion: The nature of the counterion associated with the phenoxide matters. Smaller, harder cations like Li⁺ coordinate more tightly with the hard oxygen center, potentially hindering its reactivity. Larger, softer cations like K⁺ or Cs⁺ result in a "freer," more reactive oxygen anion, thus favoring O-alkylation.
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique for promoting selective O-alkylation.[12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides. This process effectively removes solvating water molecules from the oxygen, dramatically increasing its nucleophilicity and leading to cleaner O-alkylation.[13][14]
| Condition | Favors O-Alkylation (Ether) | Favors C-Alkylation (Ring) | Rationale |
| Solvent | Polar Aprotic (DMF, THF, Acetonitrile) | Protic (Ethanol, Water) | Protic solvents solvate the hard oxygen center via H-bonding, reducing its nucleophilicity.[3][12] |
| Base/Counterion | K₂CO₃, Cs₂CO₃ (forms K⁺, Cs⁺) | NaOH, LiOH (forms Na⁺, Li⁺) | Larger, softer cations result in a more reactive, "naked" oxygen anion. |
| Technique | Phase-Transfer Catalysis (PTC) | Homogeneous conditions | PTC effectively transports the unsolvated phenoxide to the organic phase, enhancing O-reactivity.[12] |
Indoles: N-Alkylation vs. C3-Alkylation
Indole and its derivatives are important heterocyclic scaffolds. The indole anion is an ambident nucleophile with reactive sites at the nitrogen (N1) and the C3 position.[15] The C3 position is intrinsically more nucleophilic in the neutral indole, often leading to undesired C-alkylation.[16]
Q4: I am trying to synthesize an N-alkylated indole but am primarily isolating the C3-alkylated isomer. What conditions favor N-alkylation?
Achieving selective N-alkylation requires deprotonating the indole to form the indolide anion and then carefully controlling the reaction conditions to favor attack by the nitrogen atom.
Key Factors & Solutions:
-
Base and Anion Formation: To ensure N-alkylation, you must first form the indolide anion. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is the standard and most effective method.[17][18] Weaker bases may not fully deprotonate the indole, leaving residual neutral indole to react at the C3 position.
-
Counterion and Solvent System: The regioselectivity of indolide alkylation is highly dependent on the counterion.[15]
-
For N-Alkylation: Using a potassium salt (e.g., from KH) in THF has been shown to result in exclusive N-alkylation. The larger potassium ion associates less tightly with the nitrogen, allowing it to act as the primary nucleophile.[15]
-
For C3-Alkylation: Lithium and magnesium salts tend to increase the proportion of C3-alkylation. These smaller, harder cations coordinate more strongly with the nitrogen, effectively blocking it and promoting reaction at the C3 position.[15]
-
-
Protecting Groups: If direct N-alkylation proves difficult, a protecting group strategy can be employed.[19][20] For example, the indole nitrogen can be protected (e.g., as a tosyl or Boc derivative), forcing functionalization at other positions. Subsequent removal of the protecting group would then allow for selective N-alkylation.[21]
Caption: A typical workflow for a regioselective alkylation experiment.
Materials:
-
4-Nitrophenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate, Hexanes, Brine, Water (for workup and chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.0 eq), powdered anhydrous K₂CO₃ (2.0 eq), and TBAB (0.1 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous acetonitrile via syringe to create a slurry (approx. 0.2 M concentration with respect to 4-nitrophenol). Add this compound (1.2 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C with vigorous stirring. The solid K₂CO₃ and the biphasic nature of the reaction require efficient mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the 4-nitrophenol starting material. The reaction is typically complete within 4-12 hours. [11]5. Workup: Once complete, cool the reaction to room temperature. Filter off the inorganic solids and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure O-alkylated product.
General Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive base (e.g., hydrated K₂CO₃).2. Insufficient temperature.3. Decomposed alkylating agent. | 1. Use freshly powdered, anhydrous base.2. Gradually increase temperature while monitoring for side products.<[17]br>3. Check the purity of this compound; distill if necessary. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Incorrect solvent choice.2. Non-optimal base/counterion.3. Reaction run under thermodynamic instead of kinetic control (or vice-versa). | 1. For O/N-alkylation, switch to a polar aprotic solvent (DMF, THF).<[12][17]br>2. For O/N-alkylation, try a larger counterion (K⁺ or Cs⁺). For C-alkylation, consider Li⁺ or Mg²⁺.<[15]br>3. For kinetic control, use a strong, non-nucleophilic base at low temperature with short reaction times. [22] |
| Formation of Elimination Byproducts | 1. Base is too strong or sterically hindered.2. High reaction temperature. | 1. Switch to a weaker base (e.g., K₂CO₃ instead of an alkoxide).2. Run the reaction at the lowest effective temperature. |
| Di-alkylation or Poly-alkylation | 1. Stoichiometry of the alkylating agent is too high.2. Nucleophile is too reactive after the first alkylation. | 1. Use a stoichiometric amount or slight excess (1.05-1.2 eq) of this compound.2. Add the alkylating agent slowly to a solution of the nucleophile to maintain a low instantaneous concentration. |
References
- Maharaja College, Ara. (2025, November 7). Ambident Nucleophiles and Regioselectivity.
- Dalal Institute. Ambident Nucleophiles and Regioselectivity.
- CORA. Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites.
- Tang, W. (n.d.).
- ResearchGate. Heterocyclic ambident nucleophiles. III.
- PMC - NIH. (2019, May 2).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 16:131.
- Wikipedia. Williamson ether synthesis.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Regioselectivity control in alkylation reactions of indolyl ambident anion.
- BenchChem. (2025).
- BenchChem. (2025).
- NIH. (2018, June 11). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine.
- Organic Chemistry Portal. Protecting Groups.
- ResearchGate. (2025, August 7). (PDF)
- Wikipedia. Protecting group.
- Francis Academic Press.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- BYJU'S. Williamson Ether Synthesis reaction.
- YouTube. (2022, October 11).
- Phase transfer c
- ACS Publications. Protection (and Deprotection)
- PMC - NIH. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- Google Patents.
- ResearchGate. C‐alkylation versus N‐alkylation.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Frontiers. (2022, February 23).
- YouTube. (2018, August 29). Williamson Ether Synthesis.
- PTC Organics, Inc.
- Beilstein Journals. (2023, April 27). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- Reddit. (2011, September 18).
- Industrial Phase-Transfer C
- Research Explorer The University of Manchester. (2024, January 2).
- ResearchGate.
- Chem-Impex. This compound.
- ResearchGate. (2025, August 9).
- MDPI.
- Chemistry Steps. The Regiochemistry of Alkene Addition Reactions.
- PharmaXChange.info. (2011, February 25).
- ChemistryViews. (2012, November 21).
- ChemicalBook. (2025, December 3). This compound.
- Google Patents.
- Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in.
- Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- PubMed. (2024, January 2).
- PNNL. (2017, June 19).
- OSTI.GOV. (1988, December 19).
Sources
- 1. maharajacollege.ac.in [maharajacollege.ac.in]
- 2. DSpace [cora.ucc.ie]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 6482-24-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of phenol by alcohols in the presence of aluminum phenolate (Journal Article) | OSTI.GOV [osti.gov]
- 11. byjus.com [byjus.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. Regioselectivity control in alkylation reactions of indolyl ambident anion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 19. jocpr.com [jocpr.com]
- 20. Protective Groups [organic-chemistry.org]
- 21. Protecting group - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Sluggish Reactions of 1-Bromo-2-methoxyethane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Bromo-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile alkyl halide. Sluggish reaction rates are a common bottleneck in synthesis, leading to decreased efficiency and lower yields. Here, we provide in-depth troubleshooting guides, FAQs, and optimized protocols to accelerate your reactions and achieve your desired outcomes.
Troubleshooting Guide: Why is My Reaction Slow?
This section addresses the most common issues encountered during experiments with this compound in a direct question-and-answer format. We focus on the underlying chemical principles to empower you to make informed decisions.
Q1: My nucleophilic substitution reaction with this compound is incredibly slow. What are the primary factors I should investigate?
A1: The slow rate of your reaction is likely governed by one or more of the core factors that control bimolecular nucleophilic substitution (SN2) reactions, which is the predominant pathway for a primary alkyl halide like this compound.[1][2] The key is to understand that the SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[3][4] The rate of this step is sensitive to several variables.
Here is a logical workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for a sluggish SN2 reaction.
The four critical areas to examine are:
-
The Substrate & Leaving Group: The carbon-bromine (C-Br) bond must be broken in the rate-determining step.[5] While bromide is a good leaving group, it is not the best.
-
The Nucleophile: The strength, concentration, and steric bulk of your nucleophile are paramount. The rate of an SN2 reaction is directly dependent on the nucleophile's concentration and inherent reactivity.[2][6]
-
The Solvent: The medium in which the reaction occurs plays a crucial role in stabilizing or destabilizing the reactants and the transition state.[7][8]
-
The Temperature: Organic reactions often have a significant activation energy barrier that must be overcome.[9][10]
Q2: I'm using a standard solvent like ethanol. Could this be the problem, and how do I choose a better one?
A2: Yes, your choice of solvent is a very likely culprit. Protic solvents like ethanol, methanol, or water significantly slow down SN2 reactions. This is because their acidic protons form a hydrogen-bonding cage around the nucleophile (solvation).[8] This cage stabilizes the nucleophile, lowering its energy and making it less reactive. To attack the substrate, the nucleophile must shed some of these solvent molecules, which requires energy and slows the reaction.[8]
Solution: Switch to a polar aprotic solvent . These solvents (e.g., acetone, DMF, DMSO) possess dipoles that can dissolve the reactants but lack acidic protons.[7][11] They effectively solvate the cation (e.g., Na⁺, K⁺) but leave the nucleophilic anion relatively "naked" and highly reactive. This dramatically increases the rate of SN2 reactions.[3]
Q3: My nucleophile is neutral (like an amine or water). How can I make it more reactive to speed things up?
A3: Neutral nucleophiles are inherently weaker than their anionic counterparts because they do not have a strong negative charge to donate.[6][11] Water, for instance, is a very poor nucleophile, and reactions with it are often extremely slow.[12]
Solutions:
-
Deprotonate the Nucleophile: Convert the neutral nucleophile into its more reactive conjugate base. For an alcohol (ROH), use a strong base like sodium hydride (NaH) to form the highly nucleophilic alkoxide (RO⁻). For an amine, a non-nucleophilic base can increase the concentration of the free, unprotonated amine.
-
Increase Nucleophile Concentration: Since the SN2 reaction is second order, doubling the concentration of the nucleophile will double the reaction rate.[2] Use the nucleophile in stoichiometric excess if possible.
-
Choose a Better Nucleophile: If the protocol allows, switch to a stronger nucleophile. Within the same period of the periodic table, nucleophilicity increases with basicity. For example, RO⁻ is a stronger nucleophile than F⁻.
Q4: I'm hesitant to increase the temperature because of potential side reactions. What are the risks?
A4: Your caution is well-founded. While increasing the temperature provides more kinetic energy to overcome the activation barrier, it can also promote competing reaction pathways, primarily the E2 (elimination) reaction .[1][13] This is because elimination reactions often have a higher activation energy than substitution and thus benefit more from increased temperature.
Risk Mitigation:
-
Moderate Temperature Increase: Increase the temperature in controlled increments (e.g., 10-20 °C) and monitor the reaction closely by TLC or GC-MS for the appearance of alkene byproducts.[14]
-
Use a Non-Basic Nucleophile: To favor substitution over elimination, use a good nucleophile that is a weak base.[14] For example, I⁻, Br⁻, RS⁻, and N₃⁻ are excellent nucleophiles but weak bases. In contrast, bulky, strong bases like tert-butoxide strongly favor elimination.
-
Solvent Choice: Polar protic solvents can favor elimination. Sticking to polar aprotic solvents helps favor the SN2 pathway.
The relationship between these key factors in an SN2 reaction is visualized below.
Caption: Key factors that can be optimized to accelerate an SN2 reaction.
Frequently Asked Questions (FAQs)
Q1: Can I catalyze the reaction?
A1: While SN2 reactions are not typically "catalyzed" in the traditional sense of a substance being regenerated, you can use additives that dramatically accelerate the rate. A classic example is the Finkelstein reaction . If your nucleophile is not an iodide ion, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly speed things up, especially in a solvent like acetone.[15] The iodide, being an excellent nucleophile, displaces the bromide to form 1-iodo-2-methoxyethane in situ. Iodide is a much better leaving group than bromide, making the subsequent substitution by your primary nucleophile much faster.[6][16]
Q2: My reaction seems to start but then stalls. What could be the cause?
A2: A stalled reaction can often be traced to a few issues:
-
Reagent Degradation: The nucleophile might be unstable under the reaction conditions or consumed by a side reaction.
-
Product Inhibition: In some cases, a product formed (e.g., a salt byproduct) might precipitate and coat the surface of a reactant, preventing further reaction.[15]
-
Equilibrium: The reaction might be reversible and has simply reached equilibrium.
-
Deactivation: The leaving group anion (Br⁻) that is generated might be "poisoning" a catalyst or interfering with the reaction in some way.[17]
Q3: How do I effectively monitor the reaction to know if my changes are working?
A3: Effective monitoring is crucial. Do not simply set up the reaction and wait for the full time.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, take small aliquots from the reaction mixture over time. GC-MS can separate the components and give you a ratio of starting material to product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a quick ¹H NMR of a reaction aliquot can clearly show the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Data Summary and Protocols
To illustrate the practical application of these principles, we compare a baseline protocol with an optimized, accelerated version.
| Parameter | Protocol 1: Baseline (Sluggish) | Protocol 2: Accelerated | Rationale for Change |
| Substrate | This compound | This compound | - |
| Nucleophile | Sodium Ethoxide (1.1 eq) | Sodium Ethoxide (1.1 eq) | - |
| Solvent | Ethanol | Anhydrous Acetone | Switches from a protic solvent (slows SN2) to a polar aprotic solvent (accelerates SN2).[8] |
| Additive | None | Sodium Iodide (0.1 eq) | Catalytic iodide initiates a Finkelstein reaction, converting the bromide to a more reactive iodide in situ.[15] |
| Temperature | 25 °C (Room Temp) | 50 °C | A moderate temperature increase provides more energy to overcome the activation barrier without significantly promoting elimination.[10] |
| Expected Rate | Very Slow | Fast | The combination of an optimal solvent, a catalytic promoter, and increased temperature dramatically enhances the reaction rate. |
Experimental Protocols
Protocol 1: Baseline Nucleophilic Substitution with Sodium Ethoxide
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium ethoxide (1.1 equivalents).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask. Stir until the sodium ethoxide is fully dissolved.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature (25 °C).
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress every 2-4 hours by TLC, observing for the consumption of the starting material. The reaction is expected to be slow, potentially requiring >24 hours.
Protocol 2: Accelerated Nucleophilic Substitution with Sodium Ethoxide
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.1 equivalents) and sodium iodide (0.1 equivalents).
-
Solvent Addition: Under a nitrogen atmosphere, add 50 mL of anhydrous acetone via syringe. Stir the suspension.
-
Substrate Addition: Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 50 °C using an oil bath.
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC.[18] The formation of a sodium bromide precipitate, which is insoluble in acetone, may also be observed, indicating the reaction is proceeding.[15] The reaction is expected to be significantly faster, potentially reaching completion in 2-4 hours.
-
Work-up: Upon completion, cool the mixture, filter off the precipitated salts, and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by distillation or column chromatography.
By systematically addressing the factors of solvent, nucleophile strength, temperature, and leaving group ability, you can transform a sluggish and inefficient reaction into a rapid and high-yielding synthetic step.
References
[19] ChemicalBook. (n.d.). This compound | 6482-24-2. Retrieved January 8, 2026, from [20] Chem-Impex. (n.d.). This compound. Retrieved January 8, 2026, from [5] University of Calgary. (n.d.). Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. Chem 2310. Retrieved January 8, 2026, from [9] Quora. (2021, November 9). Why is the rate of reaction of organic compounds slow?. Retrieved January 8, 2026, from [13] ACS Publications. (n.d.). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. Retrieved January 8, 2026, from [1] Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). [Source Name]. Retrieved January 8, 2026, from [7] Numerade. (n.d.). Solved: List six factors affecting rate of substitution. Retrieved January 8, 2026, from Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved January 8, 2026, from [18] University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 8, 2026, from [16] LearningSimply. (2014, July 26). E1 Rate of Reactions of Alkyl Halides [Video]. YouTube. Retrieved January 8, 2026, from [10] Chemistry For Everyone. (2025, March 17). Why Do Organic Compounds Have Slow Reaction Rates?. Retrieved January 8, 2026, from [6] The Chemistry Tutor. (2023, December 4). Factors That Affect The Rate of Nucleophilic Substitution Reactions [Video]. YouTube. Retrieved January 8, 2026, from [17] Reddit. (2025, February 27). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. Retrieved January 8, 2026, from [3] BenchChem. (n.d.). A Comparative Guide to the Kinetics of Bromoethane Nucleophilic Substitution Reactions. Retrieved January 8, 2026, from [14] BenchChem. (n.d.). Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane. Retrieved January 8, 2026, from [2] Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved January 8, 2026, from [8] KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved January 8, 2026, from [4] The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. Retrieved January 8, 2026, from [15] BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Substitution of 1-bromo-3-methylcyclohexane. Retrieved January 8, 2026, from [12] Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and water. Retrieved January 8, 2026, from
Sources
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. youtube.com [youtube.com]
- 7. atlas.org [atlas.org]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. How To [chem.rochester.edu]
- 19. This compound | 6482-24-2 [chemicalbook.com]
- 20. chemimpex.com [chemimpex.com]
Validation & Comparative
A Head-to-Head Comparison: 1-Bromo-2-methoxyethane vs. 2-Methoxyethyl Tosylate in Nucleophilic Substitution
A Senior Application Scientist's Guide to Selecting the Optimal 2-Methoxyethylating Agent
For researchers engaged in the synthesis of novel chemical entities, the introduction of a 2-methoxyethyl group is a common and often crucial transformation. This moiety can enhance solubility, modulate biological activity, or serve as a versatile protecting group. The two most prominent reagents for this task are 1-bromo-2-methoxyethane and 2-methoxyethyl tosylate. While both achieve the same net transformation, their reactivity profiles, optimal reaction conditions, and even propensity for side-reactions differ significantly. This guide provides a detailed, evidence-based comparison to inform the rational selection of the appropriate reagent for your specific synthetic challenge.
The Decisive Factor: Leaving Group Ability
The fundamental difference in reactivity between these two reagents lies in the nature of the leaving group: a bromide ion (Br⁻) versus a tosylate anion (TsO⁻). In nucleophilic substitution reactions, the leaving group's ability to depart from the electrophilic carbon center is paramount. An ideal leaving group is a weak base that is stable in solution once it has departed.
2-Methoxyethyl Tosylate possesses a superior leaving group. The tosylate anion's stability is significantly enhanced by resonance, which delocalizes the negative charge across the three oxygen atoms of the sulfonate group.[1] This high degree of stabilization means that less energy is required to break the C-O bond, leading to faster reaction rates.[1]
This compound , while effective, relies on the bromide ion as its leaving group. Although bromide is considered a good leaving group, the negative charge is localized on a single atom, making it less stable than the resonance-stabilized tosylate anion.[1] Consequently, reactions involving the bromo-compound often necessitate more forcing conditions—such as higher temperatures or stronger bases—to achieve comparable reaction rates to the tosylate.[2]
Caption: Resonance delocalization of the negative charge in the tosylate anion, rendering it a more stable and thus better leaving group than the bromide ion.
Reactivity in Practice: A Quantitative Comparison
While direct kinetic studies comparing this compound and 2-methoxyethyl tosylate under identical conditions are sparse in the literature, the well-established principles of leaving group ability allow for a reliable comparison. The superior leaving group ability of tosylate translates directly to faster reaction rates in Sₙ2 reactions.[3][4]
For example, a study comparing the reaction of various alkyl sulfonates and halides with lithium bromide showed that a tosylate substrate required 24 hours to achieve a high yield, whereas a specially designed arylsulfonate (a group with reactivity analogous to tosylate) reacted in just 1 hour under the same conditions.[3] This highlights the significant rate enhancement provided by a sulfonate leaving group.
We can extrapolate this to a typical Williamson ether synthesis, a common application for both reagents.[5][6]
| Parameter | This compound | 2-Methoxyethyl Tosylate | Rationale |
| Relative Sₙ2 Rate | Slower | Significantly Faster | The tosylate is a more stable leaving group due to resonance, lowering the activation energy of the Sₙ2 transition state.[1][2] |
| Typical Temperature | 60-100 °C (Reflux) | Room Temperature to 50 °C | The higher reactivity of the tosylate allows for the use of milder reaction conditions.[3] |
| Reaction Time | 6-24 hours | 1-8 hours | Faster reaction kinetics lead to shorter required reaction times.[3] |
| Base Requirement | Often requires a strong base (e.g., NaH) | Can often proceed with a weaker base (e.g., K₂CO₃) | A less reactive electrophile requires a more potent nucleophile, which is generated using a stronger base.[7] |
| Yield | Good to Excellent | Typically Excellent | Milder conditions and faster reactions often lead to fewer side products and higher yields. |
This table represents expected relative performance based on established chemical principles.
Experimental Protocols: A Practical Guide
The choice of reagent directly impacts the design of the experimental protocol. The tosylate's higher reactivity allows for greater flexibility and milder conditions.
Protocol 1: Synthesis of 2-Methoxyethyl Tosylate
As 2-methoxyethyl tosylate is often prepared from its corresponding alcohol, a reliable synthesis protocol is essential.[8][9]
Materials:
-
2-Methoxyethanol (1.0 eq.)
-
Pyridine or Triethylamine (1.5 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Chloride Solution (Brine)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-methoxyethanol (e.g., 38 g) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.[9]
-
Add pyridine (e.g., 12 mL) to the solution.[8]
-
Slowly add p-toluenesulfonyl chloride (e.g., 95.3 g) portion-wise, maintaining the internal temperature at 0 °C.[8][9]
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 16-20 hours.[8] Monitor reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice (e.g., 1 L) and concentrated HCl (e.g., 200 mL).[8]
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer successively with water and brine.[9]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.[8][9]
Protocol 2: Comparative Williamson Ether Synthesis
This protocol outlines a general procedure for the O-alkylation of a phenol, highlighting the key differences when using the bromo- versus the tosylate-reagent.
Caption: General workflow for the Williamson ether synthesis using a 2-methoxyethylating agent.
A. Using 2-Methoxyethyl Tosylate (Milder Conditions):
-
To a solution of a phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-methoxyethyl tosylate (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 1-8 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
B. Using this compound (Harsher Conditions):
-
To a solution of a phenol (1.0 eq.) in a polar aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) at 0 °C. (Caution: NaH is highly reactive and generates flammable H₂ gas).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 6-24 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate. Purify by column chromatography.
Decision Framework: Which Reagent to Choose?
The selection between this compound and 2-methoxyethyl tosylate is a trade-off between convenience, cost, and required reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Arylsulfonate-Based Nucleophile Assisting Leaving Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. orgchemres.org [orgchemres.org]
- 8. prepchem.com [prepchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis for the Synthetic Chemist: 1-Bromo-2-methoxyethane vs. 1-Iodo-2-methoxyethane
In the realm of organic synthesis, the choice of alkylating agent is a critical decision that can significantly influence reaction efficiency, selectivity, and overall success. Among the various options available, haloalkanes with an ether functionality, such as 1-Bromo-2-methoxyethane and 1-Iodo-2-methoxyethane, are valuable building blocks for introducing the 2-methoxyethyl group into a wide range of molecules. This guide provides a detailed comparison of these two reagents, offering insights into their respective physicochemical properties, reactivity, applications, and handling considerations to aid researchers in making an informed selection for their specific synthetic needs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of a reagent is paramount for its effective use in the laboratory. The table below summarizes the key physicochemical characteristics of this compound and 1-Iodo-2-methoxyethane.
| Property | This compound | 1-Iodo-2-methoxyethane |
| CAS Number | 6482-24-2 | 6449-75-8 |
| Molecular Formula | C3H7BrO | C3H7IO |
| Molecular Weight | 138.99 g/mol | 185.99 g/mol |
| Boiling Point | 110-112 °C | 143-145 °C |
| Density | 1.404 g/mL at 25 °C | 1.83 g/mL at 25 °C |
| Solubility | Soluble in many organic solvents. | Soluble in many organic solvents. |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
The most notable differences lie in their molecular weight, boiling point, and density, all of which are significantly higher for the iodinated compound due to the greater atomic mass of iodine compared to bromine. This difference in boiling point can be a practical consideration for reaction setup and purification, as the higher boiling point of 1-Iodo-2-methoxyethane may require higher reaction temperatures or vacuum for removal.
Caption: SN2 reaction pathway comparison.
Synthetic Applications and Experimental Protocols
Both this compound and 1-Iodo-2-methoxyethane are primarily used as electrophiles to introduce the 2-methoxyethyl group onto various nucleophiles, including amines, phenols, thiols, and carbanions. This moiety is often employed as a protecting group or as a structural component in pharmacologically active molecules.
Representative Protocol: N-Alkylation of an Amine
The following protocol details a general procedure for the N-alkylation of a primary or secondary amine.
Experimental Workflow:
Caption: General workflow for N-alkylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the amine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, 1.5 equiv.).
-
Addition of Alkylating Agent: this compound or 1-Iodo-2-methoxyethane (1.1 equiv.) is added to the mixture.
-
Reaction: The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS until the starting amine is consumed. Due to its higher reactivity, reactions with 1-Iodo-2-methoxyethane may proceed at a lower temperature or for a shorter duration.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Choice of Base: An inorganic base like potassium carbonate is often sufficient to deprotonate the amine, facilitating its nucleophilic attack on the alkyl halide. Stronger bases may be required for less nucleophilic amines.
-
Choice of Solvent: A polar aprotic solvent like acetonitrile or DMF is typically used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions. The higher reactivity of 1-Iodo-2-methoxyethane often allows for the use of milder conditions.
Safety and Handling
Both this compound and 1-Iodo-2-methoxyethane are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
| Hazard | This compound | 1-Iodo-2-methoxyethane |
| GHS Pictograms | Flammable, Irritant, Health Hazard | Irritant |
| Hazard Statements | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. Suspected of causing genetic defects. | Causes skin and eye irritation. |
| Precautionary Statements | Keep away from heat/sparks/open flames/hot surfaces. – No smoking. Wear protective gloves/protective clothing/eye protection/face protection. | Wash skin thoroughly after handling. Wear protective gloves/ eye protection/ face protection. |
It is crucial to consult the Safety Data Sheet (SDS) for each compound before use to be fully aware of all potential hazards and handling precautions.
Conclusion
The choice between this compound and 1-Iodo-2-methoxyethane is a classic example of the trade-off between reactivity and stability in organic synthesis. 1-Iodo-2-methoxyethane offers the advantage of higher reactivity, which can lead to shorter reaction times, milder conditions, and potentially higher yields, especially with challenging substrates. However, this comes at the cost of increased price and lower stability. Conversely, this compound is a more cost-effective and stable reagent, though it may require more forcing conditions to achieve the desired transformation. The optimal choice will ultimately depend on the specific requirements of the synthetic route, the nature of the nucleophile, and practical considerations such as cost and reaction scale.
References
- UCLA Chemistry and Biochemistry. (n.d.). Leaving Group Ability.
A Researcher's Guide to Alkylating Agents: Unveiling the Superiority of 1-Bromo-2-methoxyethane over 2-Chloroethyl methyl ether
In the precise and demanding world of pharmaceutical and fine chemical synthesis, the choice of reagents can dictate the success of a multi-step sequence. When the incorporation of a 2-methoxyethyl group is required, chemists are often faced with a choice between 1-Bromo-2-methoxyethane and its chlorinated analog, 2-chloroethyl methyl ether. While both can, in principle, achieve the desired transformation, a deeper analysis of their reactivity and practical application reveals a clear advantage for the bromo derivative. This guide provides a comprehensive comparison, grounded in chemical principles and experimental considerations, to empower researchers in making the optimal choice for their synthetic endeavors.
The Decisive Factor: Leaving Group Ability
At the heart of the comparison lies the fundamental concept of leaving group ability in nucleophilic substitution reactions. The bromide ion (Br⁻) is an inherently better leaving group than the chloride ion (Cl⁻). This superiority stems from bromide's larger atomic size and greater polarizability, which allows it to better stabilize the negative charge it acquires upon departing the substrate.[1][2] Consequently, the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond.
This enhanced leaving group ability directly translates to higher reactivity for this compound in SN2 reactions, which are common in the synthesis of ethers and other functional groups.[3][4] Reactions with the bromo compound proceed faster and often under significantly milder conditions, a critical advantage when dealing with sensitive or complex molecules.[5]
A Tale of Two Reactivities: Kinetic and Yield Comparison
The Williamson ether synthesis, a cornerstone of organic synthesis for forming ether linkages, provides an excellent platform for comparing these two reagents.[6][7][8][9] When reacting a nucleophile, such as a phenoxide, with either alkylating agent, a notable difference in reaction rate and yield is observed.
Table 1: Comparative Performance in a Typical O-Alkylation
| Feature | This compound | 2-Chloroethyl methyl ether |
| Relative Reactivity | High | Low |
| Typical Reaction Temperature | 60-80 °C | 80-120 °C |
| Reaction Time | Shorter | Longer |
| Typical Yield | High | Moderate to Low |
| Side Reactions | Minimized | Prone to elimination at higher temperatures |
This disparity in performance is a direct consequence of the leaving group ability. The higher temperatures required for 2-chloroethyl methyl ether can lead to undesirable side reactions, such as elimination, which reduces the yield of the desired ether product.[7]
Experimental Workflow: A Practical Illustration
To visualize the practical implications of these differences, consider the O-alkylation of a generic phenol. The workflow highlights the more favorable conditions and outcomes associated with this compound.
Figure 1: Comparative workflow for O-alkylation of a phenol.
Detailed Experimental Protocol: O-Alkylation with this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the phenolic substrate (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone.
-
Addition: Add this compound (1.2 equivalents) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approximately 60°C) and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified by column chromatography.
Applications in Pharmaceutical and Chemical Synthesis
Both this compound and 2-chloroethyl methyl ether are used as intermediates in the synthesis of a variety of compounds.[10][11][12][13] this compound is a versatile reagent used in the development of pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to participate in various chemical reactions, particularly nucleophilic substitutions.[10][14] It is instrumental in creating complex molecules and introducing specific functional groups.[10] For instance, it has been used as a starting reagent in the synthesis of compounds like 1-bromo-4-(2-methoxyethoxy)benzene.[15]
2-Chloroethyl methyl ether has also been utilized in the synthesis of acyclic nucleosides and other derivatives. However, the inherent advantages of the bromo- compound often make it the preferred choice for more efficient and higher-yielding synthetic routes.
The Impact on Process Development and Scale-Up
For professionals in drug development and process chemistry, the choice of reagent has far-reaching implications. The milder reaction conditions and shorter reaction times associated with this compound offer significant advantages in a manufacturing setting:
-
Energy Efficiency: Lower reaction temperatures reduce energy consumption.
-
Process Safety: Milder conditions generally lead to safer manufacturing processes.
-
Throughput: Faster reaction cycles increase the overall productivity of a manufacturing plant.
-
Purity and Downstream Processing: Higher yields and fewer byproducts simplify purification, reducing solvent usage and waste generation.
Conclusion: An Informed Decision for Optimal Synthesis
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane. Accessed January 4, 2026.
- Brainly. Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. Published July 11, 2023.
- Chem-Impex. This compound. Accessed January 4, 2026.
- ChemicalBook. This compound Chemical Properties,Uses,Production. Published December 3, 2025.
- GetChem Co., Ltd. This compound Cas 6482-24-2. Accessed January 4, 2026.
- Benchchem. A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis. Accessed January 4, 2026.
- Chemistry Steps. Williamson Ether Synthesis. Accessed January 4, 2026.
- J&K Scientific LLC. Williamson Ether Synthesis. Published March 22, 2025.
- Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Accessed January 4, 2026.
- BYJU'S. Williamson Ether Synthesis reaction. Accessed January 4, 2026.
- Student Doctor Network Forums. Why is bromide a better nucleophile than chloride? Published December 29, 2012.
- Wikipedia. Williamson ether synthesis. Accessed January 4, 2026.
- Reddit.
- Indian Academy of Sciences. Green synthetic route for perfumery compound (2-methoxyethyl)
- ChemicalBook.
- JoVE. Video: Leaving Groups. Published April 30, 2023.
- Sigma-Aldrich. 2-Chloroethyl methyl ether 98 627-42-9. Accessed January 4, 2026.
- European Patent Office. METHOD FOR PRODUCING (2-METHOXYETHYL) VINYL ETHER, AND METHOD FOR REFINING (2-METHOXYETHYL) VINYL ETHER. Published February 4, 2022.
- ResearchGate.
- PrepChem.com. Synthesis of 4-(2'-methoxyethyl)phenol. Accessed January 4, 2026.
- Journal of Medicinal Chemistry.
- Google Patents. CN100482629C - Para-(2-methoxyl) ethylphenol synthesis method. Accessed January 4, 2026.
- PubMed.
- The Role of this compound in Modern Pharmaceutical Synthesis. Accessed January 4, 2026.
- Oncohema Key.
- Knowde. Industrial Uses of Chloromethyl Ethyl Ether. Accessed January 4, 2026.
- Benchchem. A Comparative Guide to the Applications of 1-Bromo-2-methylhexane in Organic Synthesis. Accessed January 4, 2026.
- OEHHA. Chloroalkyl ethers. Published July 1, 2011.
- Pharmaffiliates. CAS No : 627-42-9| Chemical Name : 2-Chloroethyl Methyl Ether. Accessed January 4, 2026.
- Guidechem. Bromoethyl methyl ether 6482-24-2 wiki. Accessed January 4, 2026.
- Labscoop. 2-Chloroethyl Methyl Ether, 25 ML. Accessed January 4, 2026.
- Sigma-Aldrich. This compound. Accessed January 4, 2026.
- ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Published August 6, 2025.
- PubChem - NIH. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972. Accessed January 4, 2026.
- Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Accessed January 4, 2026.
- Organic Syntheses Procedure. 4 - Organic Syntheses Procedure. Accessed January 4, 2026.
- PubMed. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Accessed January 4, 2026.
- Wikipedia. Mustard gas. Accessed January 4, 2026.
Sources
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Video: Leaving Groups [jove.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. byjus.com [byjus.com]
- 10. chemimpex.com [chemimpex.com]
- 11. getchem.com [getchem.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. nbinno.com [nbinno.com]
- 15. This compound | 6482-24-2 [chemicalbook.com]
A Comprehensive Cost-Benefit Analysis of 2-Methoxyethylating Agents for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic introduction of the 2-methoxyethyl group is a key transformation in the development of novel therapeutics and functional materials. This versatile moiety can enhance solubility, modulate biological activity, and serve as a valuable protecting group. The choice of the 2-methoxyethylating agent is a critical decision that profoundly impacts reaction efficiency, process economics, and overall safety. This guide provides a detailed cost-benefit analysis of three commonly employed 2-methoxyethylating agents: 2-methoxyethyl chloride, 2-bromoethyl methyl ether, and 2-methoxyethyl tosylate, empowering researchers to make informed decisions for their specific synthetic challenges.
Executive Summary: Key Comparative Metrics
A thorough evaluation of these reagents hinges on a multi-faceted analysis of their reactivity, cost, safety profile, and environmental impact. While 2-methoxyethyl tosylate generally exhibits the highest reactivity, its higher cost and the necessity of an additional synthetic step are significant considerations. Conversely, 2-methoxyethyl chloride is the most economical option but suffers from lower reactivity. 2-Bromoethyl methyl ether often presents a balanced profile, offering a compromise between reactivity and cost.
| Feature | 2-Methoxyethyl Chloride | 2-Bromoethyl Methyl Ether | 2-Methoxyethyl Tosylate |
| Relative Reactivity | Low | Moderate | High |
| Cost per Mole (approx.) | $ | $$ | $$$ |
| Primary Safety Concerns | Flammable, Irritant | Flammable, Irritant, Lachrymator | Irritant |
| Waste Profile | Halogenated waste | Halogenated waste | Sulfonate waste |
| Ease of Handling | Volatile liquid | Liquid | Often a solid or oil |
In-Depth Analysis: Reactivity, Cost, and Safety
Reactivity: The Influence of the Leaving Group
The efficacy of these 2-methoxyethylating agents in nucleophilic substitution reactions, such as the Williamson ether synthesis, is primarily dictated by the nature of the leaving group. The generally accepted order of leaving group ability is Tosylate > Bromide > Chloride. This trend is a direct consequence of the stability of the departing anion. The tosylate anion is highly stabilized by resonance, making it an excellent leaving group. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which allows for better charge distribution.
This translates to faster reaction times and often higher yields when using 2-methoxyethyl tosylate compared to its halide counterparts under identical conditions. For substrates with low nucleophilicity or those prone to side reactions, the enhanced reactivity of the tosylate can be the deciding factor for a successful transformation. However, for simple, unhindered alcohols or phenols, the less reactive halides may provide sufficient reactivity with the advantage of lower cost.
Cost Analysis: A Molar Perspective
A direct comparison of catalogue prices can be misleading due to variations in purity and quantity. To provide a more accurate economic picture, the cost per mole is a more relevant metric.
| Reagent | Representative Price (USD) | Molar Mass ( g/mol ) | Approximate Cost per Mole (USD) |
| 2-Methoxyethyl Chloride | $43.77 / 100 g | 94.54 | $46.30 |
| 2-Bromoethyl Methyl Ether | $45.00 / 100 g[1] | 138.99 | $32.37 |
| 2-Methoxyethyl Tosylate | Varies (often synthesized in-house) | 230.28 | Higher (includes starting material and synthesis costs) |
Note: Prices are subject to change and may vary significantly between suppliers and for bulk quantities.
While 2-bromoethyl methyl ether appears to be the most cost-effective per mole based on this representative pricing, it's crucial to consider that 2-methoxyethyl tosylate is frequently synthesized in-house from the relatively inexpensive 2-methoxyethanol and p-toluenesulfonyl chloride. The cost-effectiveness of this approach depends on the scale of the reaction and the availability of personnel and resources. For large-scale industrial processes, the direct purchase of the halide reagents is often more economical.
Safety and Handling: A Critical Consideration
All three reagents present specific hazards that necessitate careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
2-Methoxyethyl Chloride: This is a flammable and volatile liquid that is also an irritant.[2] Care must be taken to avoid inhalation of vapors and contact with skin and eyes.
-
2-Bromoethyl Methyl Ether: In addition to being flammable and an irritant, 2-bromoethyl methyl ether is a lachrymator, causing tearing of the eyes.[3]
-
2-Methoxyethyl Tosylate: While generally less volatile than the halides, 2-methoxyethyl tosylate is still an irritant and should be handled with care.
The generation of halogenated or sulfonate waste is another important consideration. Proper disposal procedures must be followed in accordance with local regulations to minimize environmental impact.
Experimental Protocols
To provide a practical context for this analysis, we present representative protocols for the 2-methoxyethylation of a common substrate, phenol, using each of the three agents.
General Workflow for O-Alkylation of Phenol
Caption: General workflow for the O-alkylation of phenol.
Protocol 1: O-Alkylation of Phenol with 2-Methoxyethyl Chloride
Materials:
-
Phenol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2-Methoxyethyl chloride (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of phenol in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-methoxyethyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of Phenol with 2-Bromoethyl Methyl Ether
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
2-Bromoethyl methyl ether (1.2 eq)
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of phenol in acetone, add potassium carbonate.
-
Heat the mixture to reflux and add 2-bromoethyl methyl ether dropwise.
-
Continue to reflux for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis and Use of 2-Methoxyethyl Tosylate
Part A: Synthesis of 2-Methoxyethyl Tosylate
Caption: Synthesis of 2-methoxyethyl tosylate.
Materials:
-
2-Methoxyethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-methoxyethanol in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Pour the reaction mixture into cold 1 M HCl and extract with DCM (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 2-methoxyethyl tosylate.
Part B: O-Alkylation of Phenol with 2-Methoxyethyl Tosylate
The procedure is analogous to Protocol 2, substituting 2-bromoethyl methyl ether with 2-methoxyethyl tosylate (1.2 eq). The reaction time is typically shorter (4-8 hours).
Conclusion and Recommendations
The selection of the optimal 2-methoxyethylating agent is a nuanced decision that requires careful consideration of the specific synthetic context.
-
For cost-sensitive applications and robust nucleophiles, 2-methoxyethyl chloride is a viable option, although longer reaction times and potentially lower yields should be anticipated.
-
2-Bromoethyl methyl ether offers a balanced approach , providing a good compromise between reactivity and cost, making it a suitable choice for a wide range of applications.
-
For challenging substrates requiring high reactivity, or when reaction time is a critical factor, 2-methoxyethyl tosylate is the superior choice, despite its higher initial cost or the need for an additional synthetic step.
Ultimately, the ideal 2-methoxyethylating agent is the one that provides the desired product in an acceptable yield and timeframe, within the budgetary and safety constraints of the project. It is highly recommended to perform small-scale test reactions to determine the optimal conditions for a specific transformation.
References
- TCI America.
- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Safety and Handling: Best Practices for 2-Methoxyethyl Chloride. [Link]
Sources
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-methoxyethane
Introduction: The Synthetic Utility and Analytical Imperative of 1-Bromo-2-methoxyethane
This compound is a versatile bifunctional reagent crucial in organic synthesis, particularly within pharmaceutical and agrochemical development.[1] Its utility as an alkylating agent allows for the introduction of the methoxyethyl group, a common motif in bioactive molecules.[2] However, the integrity of any synthesis hinges on the purity of its starting materials and intermediates. For a reactive compound like this compound, impurities can lead to unpredictable side reactions, reduced yields, and compromised final product quality, making robust analytical validation a non-negotiable step in the research and development pipeline.[3]
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond mere procedural descriptions to explore the underlying causality of method selection, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the benchmark, and comparing its performance against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design self-validating analytical workflows that ensure the highest degree of scientific integrity.
Anticipating the Unwanted: Common Impurities in this compound Synthesis
A robust analytical strategy begins with a chemical understanding of what might have gone wrong during the synthesis. The most common laboratory-scale synthesis of this compound involves the treatment of 2-methoxyethanol with a brominating agent.[4] This process can lead to several predictable impurities:
-
Unreacted Starting Material: The most common impurity is residual 2-methoxyethanol, which is polar and can be difficult to separate completely through extraction alone.
-
Byproducts: Depending on reaction conditions, elimination reactions can occur, leading to the formation of methoxyethene. Dimerization or other side reactions involving the starting alcohol or the product can also introduce unexpected byproducts.[5]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., dichloromethane, ethers, acetamide derivatives) are often carried over in trace amounts.[4]
Identifying and quantifying these specific impurities is the central goal of our analytical comparison.
The Gold Standard: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile, thermally stable organic compounds like this compound, GC-MS is the definitive technique. It offers an unparalleled combination of high-resolution separation (the "GC" component) and definitive structural identification (the "MS" component).[6][7]
The Causality of Choice: We select GC-MS as our primary method because it provides two critical and orthogonal data points from a single injection. The chromatogram quantifies purity by comparing the relative area of the main product peak to the area of all other impurity peaks. Simultaneously, the mass spectrometer provides a fragmentation pattern—a molecular fingerprint—for each of those peaks, allowing for confident identification of the main product and characterization of the impurities.[6][8][9] This dual-validation is the cornerstone of a trustworthy protocol.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound at approximately 1000 µg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
From the stock solution, prepare a working sample at 10-50 µg/mL. The final concentration should be optimized to avoid detector saturation while ensuring minor impurities are above the limit of detection.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[3]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[3]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating compounds of this polarity.[3]
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C. A high split ratio prevents column overloading with the main component.[3]
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min, and hold for 2 minutes. This program provides good separation of volatile solvents at the beginning and ensures elution of less volatile impurities.[8]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI provides reproducible, library-searchable spectra.[6]
-
Scan Range: 35-350 m/z. This range covers the molecular ion of the target compound and potential fragments/impurities.
-
Source Temperature: 230 °C.
-
-
Data Presentation: Typical GC-MS Performance
| Performance Metric | Typical Value | Rationale for Trustworthiness |
| Purity Result | >99% (by peak area normalization) | Provides a direct quantitative measure of the analyte relative to all detectable volatile impurities. |
| Identity Confirmation | Mass spectrum matches library/reference | The fragmentation pattern (key ions at m/z 107/109 [M-OCH₃]⁺ and 93/95 [M-C₂H₄O]⁺) provides definitive structural proof. |
| Limit of Detection (LOD) | 1-10 ng/mL | Ensures that even trace impurities can be detected and identified. |
| Limit of Quantification (LOQ) | 5-50 ng/mL | Defines the lower limit for reliable quantitative measurement of impurities. |
The Absolute Standard: Quantitative ¹H NMR (qNMR) for Unambiguous Purity Assessment
While GC-MS is excellent, Quantitative NMR (qNMR) stands as a primary analytical method capable of determining purity without needing a reference standard of this compound itself.[8] It relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.[10]
The Causality of Choice: We turn to qNMR when an absolute, reference-standard-independent measure of purity is required, for instance, when qualifying a new batch as an in-house standard. By comparing the integral of specific, well-resolved proton signals from our analyte to the integral of a signal from a certified internal standard (of known purity and weighed with high accuracy), we can calculate the absolute purity of our compound.[8] Its limitation is a higher detection limit for impurities compared to GC-MS.[8]
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation (The Critical Step):
-
Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean vial. Record the weight to at least four decimal places.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.
-
-
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds) is critical for accurate integration.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Data Presentation: Interpreting the ¹H NMR Spectrum for Purity
The ¹H NMR spectrum of pure this compound in CDCl₃ should exhibit three distinct signals:
-
A singlet around 3.40 ppm (3H, from the -OCH₃ group).
-
A triplet around 3.70 ppm (2H, from the -OCH₂- group).
-
A triplet around 3.50 ppm (2H, from the -CH₂Br group).
Self-Validation: The purity is calculated by comparing the integral of a well-resolved analyte signal (e.g., the 3H singlet of the methoxy group) with the integral of a known signal from the internal standard. The presence of unexpected signals would indicate impurities, which can often be identified by their chemical shift and splitting pattern (e.g., a broad singlet for the -OH of residual 2-methoxyethanol). The expected 3:2:2 integration ratio of the analyte's own protons serves as an internal check of structural integrity.[11][12]
The Rapid Check: FTIR Spectroscopy for Functional Group Verification
FTIR spectroscopy is not a primary tool for quantifying the purity of this compound, but it is an invaluable, rapid technique for qualitative confirmation and for monitoring reaction completion.[13] It excels at identifying the presence or absence of key functional groups.[14][15]
The Causality of Choice: We use FTIR as a first-pass quality check. In under a minute, it can confirm the successful conversion of the starting material's hydroxyl group to the product's alkyl halide. The key diagnostic evidence is the disappearance of the broad O-H stretch from the starting material (2-methoxyethanol) and the presence of the characteristic C-O ether stretch in the product.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place one drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 650 cm⁻¹.
-
Analysis: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and run a background scan before the sample.
Data Presentation: Key Diagnostic FTIR Bands
| Compound | Functional Group | Vibration | Wavenumber (cm⁻¹) | Expected Observation |
| This compound | C-O | Ether Stretch | ~1100-1150 | Strong, sharp peak present. |
| C-H | sp³ Stretch | ~2850-3000 | Strong, sharp peaks present. | |
| C-Br | Stretch | ~650-750 | Medium to strong peak present. | |
| 2-Methoxyethanol (Impurity) | O-H | Alcohol Stretch | ~3200-3600 | ABSENT in pure product. A broad peak indicates contamination. |
Comparative Summary and Method Selection
The choice of analytical technique is driven by the specific question being asked. For comprehensive characterization and impurity identification, GC-MS is superior. For absolute, standard-independent quantification, qNMR is the method of choice. For rapid, qualitative checks, FTIR is highly efficient.
| Feature | GC-MS | qNMR | FTIR | GC-FID |
| Principle | Chromatographic Separation & Mass Analysis | Nuclear Magnetic Resonance | Infrared Absorption | Chromatographic Separation & Flame Ionization |
| Information | Quantitative & Qualitative (Structure) | Absolute Quantitative & Qualitative (Structure) | Qualitative (Functional Groups) | Quantitative (Relative) |
| Sensitivity | Very High (ppb-ppm) | Moderate (0.1% level) | Low (>1%) | High (ppm) |
| Best Use Case | Full characterization, impurity ID | Primary standard qualification | Reaction monitoring, quick ID check | Routine QC of known formulations |
| Trustworthiness | High; based on retention time and mass fragmentation. | Very High; primary ratio method. | Moderate; confirms functional groups. | High for quantification, but no ID. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow for purity assessment and the decision-making process for selecting the appropriate technique.
Caption: General workflow for assessing the purity of synthesized products.
Caption: Decision tree for selecting the optimal analytical method.
Conclusion
The rigorous assessment of purity for synthesized intermediates like this compound is fundamental to chemical and pharmaceutical research. A multi-tiered analytical approach, led by the comprehensive power of GC-MS, provides the highest degree of confidence in product quality. While GC-MS offers a detailed view of both purity and impurity identity, qNMR serves as the ultimate arbiter for absolute quantification, and FTIR provides an invaluable tool for rapid, real-time checks. By understanding the specific strengths and causal logic behind each technique, researchers can build robust, self-validating workflows that ensure the reliability and reproducibility of their scientific outcomes.
References
- A Comparative Guide to Purity Analysis of 3-Methyl-1,2-butadiene: GC-MS vs. Alternative Methods. (n.d.). BenchChem.
- A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. (n.d.). BenchChem.
- This compound. (n.d.). Chem-Impex.
- Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane. (n.d.). BenchChem.
- This compound (CAS 6482-24-2). (2025, December 3). ChemicalBook.
- Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). University of Calgary.
- The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. (n.d.). Journal of Pharmaceutical and Medicinal Chemistry.
- Characterization of impurities from the synthesis of 1-Bromo-4-ethoxy-2,2-dimethylbutane. (n.d.). BenchChem.
- FTIR spectroscopy - advanced material analysis. (n.d.). RISE Research Institutes of Sweden.
- FTIR Spectroscopy Related Techniques. (n.d.). Thermo Fisher Scientific.
- A Comparative Guide to FTIR Analysis for Functional Group Transformation of 1-Bromo-2-pentyne. (n.d.). BenchChem.
- 1H proton nmr spectrum of methoxyethane. (n.d.). Doc Brown's Chemistry.
- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. (2020). Brazilian Journal of Analytical Chemistry.
- This compound synthesis. (n.d.). ChemicalBook.
- 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6482-24-2 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. longdom.org [longdom.org]
- 7. brjac.com.br [brjac.com.br]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FTIR spectroscopy - advanced material analysis | RISE [ri.se]
- 15. FTIR 光譜 | 相關技術 | Thermo Fisher Scientific - TW [thermofisher.com]
Navigating Synthesis: A Comparative Guide to Experimental vs. Theoretical Yields for 1-Bromo-2-methoxyethane
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical synthesis, the ability to accurately predict and achieve desired product quantities is paramount. The synthesis of 1-bromo-2-methoxyethane, a valuable intermediate in the pharmaceutical and agrochemical industries, serves as an excellent case study for examining the critical relationship between theoretical and experimental yields.[1][2][3] This guide provides an in-depth comparison, grounded in scientific principles and practical insights, to illuminate the factors that govern the outcome of this synthesis. We will delve into the underlying Williamson ether synthesis, detail a robust experimental protocol, and analyze the inevitable discrepancies between calculated theoretical yields and tangible laboratory results.
The Foundation: Understanding the Synthesis and Theoretical Yield
The synthesis of this compound is commonly achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[4][5][6] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[4][5] In this specific case, the synthesis can be approached in two primary ways: by reacting sodium methoxide with 1,2-dibromoethane, or by reacting the sodium salt of 2-methoxyethanol with a brominating agent. For the purpose of this guide, we will focus on a common laboratory-scale synthesis starting from 2-methoxyethanol and a brominating agent like phosphorus tribromide.
Theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of product during workup and purification.[7][8][9] The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.
The balanced chemical equation for the synthesis of this compound from 2-methoxyethanol using phosphorus tribromide (PBr(_3)) is:
3 CH(_3)OCH(_2)CH(_2)OH + PBr(_3) → 3 CH(_3)OCH(_2)CH(_2)Br + H(_3)PO(_3)
To calculate the theoretical yield, one must:
-
Determine the moles of each reactant.
-
Identify the limiting reactant by comparing the mole ratio of the reactants to the stoichiometric ratio in the balanced equation.
-
Calculate the moles of product that can be formed from the limiting reactant.
-
Convert the moles of product to grams using its molecular weight.
In the Lab: A Representative Experimental Protocol
The following protocol details a representative synthesis of this compound. The rationale behind each step is provided to offer insight into the experimental design.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 2-methoxyethanol (e.g., 15.22 g, 0.2 mol). The flask is cooled in an ice-water bath.
-
Rationale: Cooling the reaction mixture is crucial as the reaction between 2-methoxyethanol and phosphorus tribromide is exothermic. Slow, controlled addition of the brominating agent prevents a runaway reaction and minimizes the formation of side products.
-
-
Addition of Brominating Agent: Phosphorus tribromide (e.g., 18.05 g, 0.067 mol) is added dropwise to the stirred solution of 2-methoxyethanol over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Rationale: A slow addition rate maintains control over the reaction temperature.
-
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then heated to 60-70 °C for 1 hour to drive the reaction to completion.[10]
-
Rationale: The initial stirring at room temperature allows the reaction to proceed safely, while the subsequent heating period ensures maximum conversion of the starting material.
-
-
Workup: The reaction mixture is cooled to room temperature and then carefully poured onto 100 g of crushed ice in a beaker. The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Rationale: Quenching the reaction with ice water dissipates any remaining heat. Neutralization with sodium bicarbonate removes any unreacted acidic species.
-
-
Extraction and Isolation: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Rationale: Diethyl ether is a common organic solvent for extracting nonpolar to moderately polar organic compounds from aqueous solutions. Washing with brine helps to remove any remaining water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes residual water.
-
-
Purification and Characterization: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. If necessary, the product can be further purified by distillation. The final product should be characterized by techniques such as NMR and IR spectroscopy to confirm its identity and purity.[11][12][13][14]
Comparing the Yields: Theoretical Maximum vs. Practical Reality
To illustrate the comparison, let's consider the reactant quantities from the protocol above.
| Parameter | 2-Methoxyethanol | Phosphorus Tribromide | This compound |
| Molecular Weight ( g/mol ) | 76.09 | 270.69 | 138.99[15] |
| Amount Used | 15.22 g | 18.05 g | - |
| Moles | 0.2 mol | 0.067 mol | - |
| Stoichiometric Ratio | 3 | 1 | 3 |
| Limiting Reactant | - | Yes | - |
| Theoretical Moles of Product | - | - | 0.201 mol |
| Theoretical Yield (g) | - | - | 27.94 g |
Calculation of Theoretical Yield:
-
Moles of 2-methoxyethanol: 15.22 g / 76.09 g/mol = 0.2 mol
-
Moles of PBr(_3): 18.05 g / 270.69 g/mol = 0.067 mol
-
Identifying the Limiting Reactant:
-
Moles of 2-methoxyethanol required to react with 0.067 mol of PBr(_3) = 0.067 mol * 3 = 0.201 mol. Since we have 0.2 mol of 2-methoxyethanol, it is the limiting reactant.
-
Correction: Moles of PBr(_3) required to react with 0.2 mol of 2-methoxyethanol = 0.2 mol / 3 = 0.0667 mol. Since we have 0.067 mol of PBr(_3), 2-methoxyethanol is indeed the limiting reactant.
-
-
Theoretical Moles of this compound: Based on the 1:1 stoichiometry between 2-methoxyethanol and the product, 0.2 mol of 2-methoxyethanol will produce 0.2 mol of this compound.
-
Theoretical Yield in Grams: 0.2 mol * 138.99 g/mol = 27.80 g
Let's assume that after conducting the experiment, the actual mass of purified this compound obtained is 21.5 g .
Experimental Yield (%) = (Actual Yield / Theoretical Yield) x 100
Experimental Yield (%) = (21.5 g / 27.80 g) x 100 = 77.3%
Bridging the Gap: Why Experimental Yields Differ from Theoretical
An experimental yield of 77.3% is a respectable outcome for this synthesis. However, it is not 100%. The discrepancy between the theoretical and experimental yield is a multifactorial issue that researchers must understand and mitigate.
Factors Influencing Experimental Yield:
-
Incomplete Reactions: The reaction may not proceed to 100% completion. Equilibrium may be reached before all reactants are consumed.
-
Side Reactions: The Williamson ether synthesis can be accompanied by competing reactions, particularly elimination reactions (E2), although this is less of a concern with primary alkyl halides.[4][16] Other potential side reactions could involve the formation of other brominated species or polymeric materials.
-
Mechanical Losses: Product can be lost during transfers between glassware, during filtration, and in the separatory funnel. Some product will inevitably remain adhered to the surfaces of the equipment.
-
Purification Losses: During purification steps like distillation or chromatography, a portion of the product is invariably lost. For instance, in distillation, some product may remain in the distillation flask or be lost as vapor.
-
Purity of Reagents: The purity of the starting materials directly impacts the maximum possible yield. Impurities in the 2-methoxyethanol or phosphorus tribromide will not be converted to the desired product.
-
Reaction Conditions: Deviations from optimal reaction conditions, such as temperature, reaction time, and stirring speed, can affect the yield.
Conclusion: A Synthesis of Theory and Practice
The synthesis of this compound provides a clear and practical example of the interplay between theoretical calculations and experimental outcomes. While the theoretical yield offers an essential benchmark, the experimental yield is a true measure of the efficiency and success of a synthetic procedure. A thorough understanding of the reaction mechanism, meticulous experimental technique, and an awareness of the factors that can lead to product loss are all critical for maximizing the experimental yield. For researchers in drug development and other scientific fields, the ability to consistently achieve high experimental yields is not just a measure of technical skill but a crucial factor in the efficient and cost-effective production of vital chemical compounds.
References
- Transtutors. (a)Calculate theoretical yield of both williamson ether synthesis... (1 Answer). (2023-06-03). [Link]
- Brainly.com. [FREE] Calculate the theoretical yield in grams for the Williamson ether synthesis of phenacetin. We started. (2023-05-05). [Link]
- Homework.Study.com. Calculate the theoretical yield in grams for the Williamson ether synthesis of phenacetin..... [Link]
- SpectraBase. 1-Bromo-2-(2-methoxyethoxy)ethane. [Link]
- Chegg.com. Solved 2. Calculate the theoretical yield in grams for the. (2018-04-03). [Link]
- Unknown Source. Experiment 06 Williamson Ether Synthesis.
- NIST WebBook. Ethane, 1-bromo-2-methoxy-. [Link]
- SD Fine-Chem. 2-METHOXYETHANOL. [Link]
- NIST WebBook. Ethane, 1-bromo-2-methoxy-. [Link]
- Chem-Station Int. Ed. Williamson Ether Synthesis. (2014-04-13). [Link]
- Loba Chemie. 2-METHOXYETHANOL EXTRA PURE. [Link]
- Chemos GmbH&Co.KG.
- Carl ROTH.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. (2025-03-22). [Link]
- Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- Henan Allgreen Chemical Co., Ltd. This compound Cas No.6482-24-2. [Link]
- Quality Manufacturer Supply High Purity this compound 6482-24-2 with Competitive Price. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Pharmaceutical Synthesis. [Link]
- PubChem. 2-Bromoethyl methyl ether. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. jk-sci.com [jk-sci.com]
- 7. (Solved) - (a)Calculate theoretical yield of both williamson ether synthesis... (1 Answer) | Transtutors [transtutors.com]
- 8. brainly.com [brainly.com]
- 9. homework.study.com [homework.study.com]
- 10. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]
- 11. This compound(6482-24-2) IR Spectrum [chemicalbook.com]
- 12. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 13. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 14. 6482-24-2|this compound|BLD Pharm [bldpharm.com]
- 15. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to 2-Methoxyethylation Methods
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of specific functional groups is paramount to tailoring molecular properties. The 2-methoxyethyl (OME) group, with its unique combination of ether and alkyl characteristics, offers a valuable tool for modulating solubility, lipophilicity, and metabolic stability. This guide provides a comprehensive review and comparison of the most prevalent methods for introducing the 2-methoxyethyl moiety onto various scaffolds, offering insights into their mechanisms, practical applications, and comparative performance.
O-Alkylation: Synthesizing 2-Methoxyethyl Ethers
The formation of a 2-methoxyethyl ether is a common strategy to protect hydroxyl groups or to introduce the OME functionality as a permanent feature of the target molecule. Two powerhouse reactions dominate this space: the classical Williamson ether synthesis and the versatile Mitsunobu reaction.
Williamson Ether Synthesis
A cornerstone of ether synthesis, the Williamson reaction provides a reliable and straightforward approach for the O-alkylation of alcohols and phenols. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an electrophilic carbon.[1]
Mechanism of Williamson Ether Synthesis:
The reaction is initiated by the deprotonation of the alcohol or phenol with a strong base to form a highly nucleophilic alkoxide or phenoxide. This nucleophile then attacks the primary alkyl halide in a concerted SN2 fashion, leading to the formation of the ether and a salt byproduct.
Figure 1: General workflow of the Williamson ether synthesis for 2-methoxyethylation.
Experimental Protocol: 2-Methoxyethylation of 4-Methylphenol
This protocol is adapted from a general procedure for Williamson ether synthesis.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 g of 4-methylphenol in 10 mL of a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add 1.5 equivalents of a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Alkylation: Add 1.2 equivalents of 2-methoxyethyl bromide dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers, particularly when dealing with sensitive substrates or when stereochemical inversion is desired.[2] This reaction facilitates the conversion of a primary or secondary alcohol to an ether in a one-pot procedure using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3]
Mechanism of the Mitsunobu Reaction:
The reaction mechanism is complex but can be summarized as follows: PPh₃ and DEAD react to form a phosphonium salt. The alcohol then adds to this species, forming an alkoxyphosphonium salt, which is a good leaving group. The nucleophile, in this case, the deprotonated 2-methoxyethanol, then displaces the activated hydroxyl group via an SN2 reaction, resulting in the desired ether with inversion of configuration at the alcohol's stereocenter.[4]
Figure 2: Simplified workflow of the Mitsunobu reaction for 2-methoxyethylation.
Experimental Protocol: Mitsunobu Reaction with 2-Methoxyethanol
This is a general protocol for the Mitsunobu reaction.[3]
-
Reactant Preparation: To a solution of the primary or secondary alcohol (1.0 eq) and 2-methoxyethanol (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add triphenylphosphine (1.5 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
N-Alkylation: Crafting N-(2-Methoxyethyl)amines
The introduction of a 2-methoxyethyl group onto a nitrogen atom can significantly impact the pharmacological properties of a molecule. The two main strategies to achieve this are direct alkylation and reductive amination.
Direct N-Alkylation with 2-Methoxyethyl Halides
Direct N-alkylation is a classical SN2 reaction where an amine acts as a nucleophile and displaces a halide from a 2-methoxyethyl halide.[5] While seemingly straightforward, this method is often plagued by a lack of selectivity.
The Challenge of Over-Alkylation:
A significant drawback of direct N-alkylation of primary and secondary amines is the potential for over-alkylation. The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium salts.[6]
Strategies for Selective Mono-alkylation:
Several strategies have been developed to favor mono-alkylation:
-
Using a large excess of the starting amine: This shifts the statistical probability towards mono-alkylation.
-
Competitive deprotonation/protonation: Under controlled basic conditions, the reactant primary amine can be selectively deprotonated and react, while the more basic secondary amine product remains protonated and unreactive.[7]
-
Use of specific bases and solvents: The choice of base and solvent can influence the selectivity of the reaction.[6]
Figure 3: Reaction pathway for direct N-alkylation, highlighting the issue of over-alkylation.
Experimental Protocol: Selective N-Alkylation of an Aniline
This protocol is based on a general procedure for the selective mono-alkylation of anilines.[8]
-
Reactant Setup: In a reaction vessel, combine the aniline (1.0 eq), 2-methoxyethyl bromide (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in a polar aprotic solvent like DMSO.
-
Reaction: Heat the mixture to 90 °C and stir until the starting aniline is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture, add water, and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Reductive Amination
Reductive amination is a highly versatile and widely used method for the synthesis of amines, offering excellent control over the degree of alkylation.[9] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[10]
Mechanism of Reductive Amination:
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to afford the N-alkylated amine.
Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH₃CN and NaBH(OAc)₃ are particularly useful as they are less reactive towards carbonyl groups under neutral or slightly acidic conditions, allowing for the selective reduction of the imine/iminium ion.[9]
Figure 4: General workflow for the synthesis of N-(2-methoxyethyl)amines via reductive amination.
Experimental Protocol: Reductive Amination of Benzaldehyde with 2-Methoxyethylamine
This protocol is a general procedure for one-pot reductive amination.[11]
-
Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 2-methoxyethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Comparative Analysis of 2-Methoxyethylation Methods
The choice of method for introducing a 2-methoxyethyl group depends on several factors, including the nature of the substrate, the desired stereochemistry, and the required selectivity.
| Method | Substrate | Key Reagents | Mechanism | Typical Yields | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alcohols, Phenols | Strong base (e.g., NaH, K₂CO₃), 2-methoxyethyl halide | SN2 | 50-95%[12] | High yields, simple procedure, readily available reagents. | Requires strong base, not suitable for base-sensitive substrates, risk of elimination with secondary/tertiary halides. |
| Mitsunobu Reaction | Primary/Secondary Alcohols | PPh₃, DEAD/DIAD, 2-methoxyethanol | SN2 (inversion) | 60-90% | Mild conditions, stereochemical inversion, good for sensitive substrates. | Stoichiometric byproducts (Ph₃P=O) can complicate purification, requires relatively acidic nucleophile (pKa < 13).[4] |
| Direct N-Alkylation | Primary/Secondary Amines | 2-methoxyethyl halide, Base | SN2 | Variable (low to moderate for mono-alkylation) | Simple, direct approach. | Prone to over-alkylation leading to poor selectivity and product mixtures.[6] |
| Reductive Amination | Primary/Secondary Amines, Aldehydes/Ketones | Reducing agent (e.g., NaBH(OAc)₃), 2-methoxyethylamine or methoxyacetaldehyde | Imine/Iminium formation followed by reduction | 70-95%[10] | High selectivity for mono-alkylation, one-pot procedure, mild conditions. | Requires a suitable carbonyl or amine counterpart, reducing agents can be moisture-sensitive. |
Conclusion
The 2-methoxyethylation of molecules is a valuable synthetic transformation, and chemists have a robust toolkit of methods at their disposal. For the O-alkylation of alcohols and phenols, the Williamson ether synthesis remains a reliable and high-yielding choice for many applications, while the Mitsunobu reaction provides a milder alternative, particularly when stereochemical control is crucial. For the N-alkylation of amines, reductive amination stands out as the superior method for achieving selective mono-alkylation, avoiding the common pitfall of over-alkylation associated with direct N-alkylation . The selection of the optimal method will always depend on a careful consideration of the specific substrate, desired outcome, and overall synthetic strategy.
References
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. (n.d.). AIR Unimi.
- Mitsunobu reaction. (n.d.). Organic Synthesis.
- Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(55), 29141-29146. [Link]
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
- Selective synthesis of primary amines by direct amination of alcohols and ammonia over heterogeneous catalysts through borrowing hydrogen methodology. (n.d.). ResearchGate.
- Synthetic Methods for Alkyl Amines. (2023).
- Bhattacharyya, S., et al. (2014).
- P. Margaretha The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. (n.d.). Georg Thieme Verlag.
- Reductive amination. (n.d.). In Wikipedia.
- Synthesis of primary amines by one-pot reductive amination of aldehydes. (n.d.). Der Pharma Chemica.
- a general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.
- Mitsunobu Reaction - reaction mechanism and experimental procedure. (2024, October 12). YouTube.
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Synthesis.
- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
- Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h and then MeOH, rT, 30 min). (n.d.). ResearchGate.
- Different protocols for methylation of aniline. (n.d.). ResearchGate.
- Williamson ether synthesis. (n.d.). In Wikipedia.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
- The two most general amine syntheses are the reductive amination... (n.d.). Pearson+.
- Reduction of Imines and Reductive Amination of Aldehydes and Ketones. (n.d.). In Science of Synthesis.
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211.
- Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (n.d.). CaltechAUTHORS.
- Romanelli, G. P., Jios, J. L., Guaymas, O., Piovoso, R., & Autino, J. C. (2000). A Simple Method for N-Phenoxyethylation of Anilines. Molecules, 5(12), 562-565.
- Seo, H., Bédard, A. C., Chen, W. P., Hicklin, R. W., Alabugin, A., & Jamison, T. F. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128.
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
A Mechanistic Deep Dive: Comparing Alkyl Halide Reactivity in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the construction of complex molecules. Its stereospecificity and predictability make it an invaluable tool in medicinal chemistry and materials science. However, the success of an SN2 reaction is critically dependent on a nuanced understanding of the interplay between the substrate, nucleophile, leaving group, and solvent. This guide provides an in-depth, mechanistic comparison of how the structure of the alkyl halide substrate dictates reaction outcomes, supported by experimental data and detailed protocols.
The Heart of the Matter: The SN2 Mechanism
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of a substrate, simultaneously displacing the leaving group in a process known as backside attack.[1][2][3] This mechanism dictates that the rate of the reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to the rate law: Rate = k[Alkyl Halide][Nucleophile].[4][5] The transition state involves a transient, five-coordinate carbon atom, which is a point of high energy.[5][6] The stereochemical outcome is a predictable inversion of configuration at the chiral center, often referred to as a Walden inversion.[2][7]
The Decisive Factor: Steric Hindrance in Alkyl Halides
The structure of the alkyl halide is arguably the most significant factor governing the rate of an SN2 reaction. The requirement for the nucleophile to approach the electrophilic carbon from the backside makes the reaction exquisitely sensitive to steric bulk around the reaction center.[7][8][9]
A Quantitative Look at Reactivity
Experimental data unequivocally demonstrates a dramatic decrease in reaction rate with increasing substitution on the carbon atom bearing the leaving group.[1][5]
| Alkyl Halide Type | Example | Relative Rate of Reaction with I⁻ in Acetone |
| Methyl | CH₃Br | 145 |
| Primary (1°) | CH₃CH₂Br | 1 |
| Secondary (2°) | (CH₃)₂CHBr | 0.025 |
| Tertiary (3°) | (CH₃)₃CBr | ~0 (No SN2 reaction observed) |
| Neopentyl | (CH₃)₃CCH₂Br | 0.00001 |
Data adapted from established sources to illustrate the general trend.[1]
As the data illustrates, methyl halides are the most reactive substrates for SN2 reactions, followed by primary halides. Secondary halides react significantly slower, and tertiary halides do not undergo SN2 reactions at all due to the severe steric hindrance that prevents the nucleophile from accessing the electrophilic carbon.[1][9] Neopentyl halides, though primary, are exceptionally unreactive due to the steric bulk of the adjacent quaternary carbon.
Caption: The effect of alkyl halide structure on SN2 reaction rates.
The Role of the Leaving Group: A Matter of Stability
A good leaving group is essential for a facile SN2 reaction. The leaving group departs with the pair of electrons from the carbon-leaving group bond, so its ability to stabilize this negative charge is paramount.[10][11] In general, the best leaving groups are the conjugate bases of strong acids.[10][11] For the halogens, the trend in leaving group ability is directly related to their basicity.
Leaving Group Ability Trend
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is explained by the fact that iodide (I⁻) is the largest and most polarizable of the common halide ions, allowing it to better distribute the negative charge. It is also the weakest base among the halides.[6][10] Conversely, fluoride (F⁻) is a poor leaving group because it is a relatively strong base and the C-F bond is significantly stronger.[6]
Solvent Effects: The Reaction Environment Matters
The choice of solvent can dramatically influence the rate of an SN2 reaction. Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) and aprotic (lacking acidic protons, e.g., acetone, DMSO, DMF).
-
Polar Aprotic Solvents: These are the solvents of choice for SN2 reactions.[8][12][13] They are polar enough to dissolve the ionic nucleophile but do not solvate the anion (the nucleophile) as strongly as protic solvents. This leaves the nucleophile "naked" and more reactive.[6][8] For instance, the reaction between bromoethane and potassium iodide is approximately 500 times faster in acetone than in methanol.[6]
-
Polar Protic Solvents: These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[6] This solvation stabilizes the nucleophile, lowering its energy and thus decreasing its reactivity and the overall reaction rate.
Caption: Influence of solvent on nucleophile reactivity in SN2 reactions.
Experimental Protocol: A Competition Experiment to Determine Relative Reactivity
To empirically determine the relative reactivity of different alkyl halides, a competition experiment is a powerful and elegant approach. This protocol outlines a method to compare the reactivity of a primary (1-bromobutane) and a secondary (2-bromobutane) alkyl halide.
Materials:
-
1-bromobutane
-
2-bromobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
Preparation of the Alkyl Halide Mixture: Prepare a stock solution containing equimolar amounts of 1-bromobutane and 2-bromobutane in a known volume of acetone.
-
Preparation of the Nucleophile Solution: Prepare a solution of sodium iodide in acetone. The concentration should be such that the molar ratio of NaI to the total alkyl halides is approximately 0.5:1. This ensures that the nucleophile is the limiting reagent and the alkyl halides are competing for it.
-
Reaction Initiation and Monitoring:
-
Combine the alkyl halide mixture and the sodium iodide solution in a sealed reaction vessel.
-
Stir the reaction mixture at a constant temperature (e.g., 25°C).
-
Monitor the reaction progress by observing the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Take aliquots of the reaction mixture at regular time intervals (e.g., 10, 20, 30, 60 minutes).
-
-
Work-up of Aliquots:
-
Quench each aliquot by adding it to a separatory funnel containing dichloromethane and saturated aqueous sodium thiosulfate solution (to remove unreacted iodine).
-
Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.
-
-
Analysis:
-
Analyze the composition of the organic layer of each aliquot using gas chromatography.
-
Determine the relative amounts of the remaining 1-bromobutane and 2-bromobutane by integrating the respective peaks in the chromatogram.
-
The alkyl halide that is consumed more rapidly is the more reactive substrate in the SN2 reaction.
-
Caption: Workflow for the competition experiment.
Conclusion
The structure of the alkyl halide is a critical determinant of the feasibility and rate of an SN2 reaction. The unwavering requirement for a backside attack by the nucleophile makes steric hindrance the primary factor, with a clear reactivity trend of methyl > primary > secondary >> tertiary. For drug development professionals and synthetic chemists, a thorough understanding of these steric effects, in conjunction with leaving group ability and solvent choice, is fundamental to designing efficient and high-yielding synthetic routes. The principles and experimental methodologies outlined in this guide provide a solid foundation for the rational design and optimization of SN2 reactions.
References
- 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (n.d.).
- Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps. (n.d.).
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.).
- 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY. (n.d.).
- SN2 Reactions: Steric Hindrance & Backside Attack Explained - Studylib. (n.d.).
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17).
- How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. (n.d.).
- Alkyl halides: Factors affecting SN2 versus SN1 reactions - BrainKart. (2018, February 19).
- 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. (n.d.).
- The SN2 Reaction Mechanism - Master Organic Chemistry. (2012, July 4).
- SN2 Reaction Mechanism - Chemistry Steps. (n.d.).
- Sn1 vs Sn2: Solvent effects (video) - Khan Academy. (n.d.).
- Comparing The SN1 vs Sn2 Reactions - Master Organic Chemistry. (2025, June 24).
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4).
- SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide - Vedantu. (n.d.).
- SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline. (n.d.).
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. studylib.net [studylib.net]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. brainkart.com [brainkart.com]
- 13. Khan Academy [khanacademy.org]
A Comparative Guide to the Green Synthesis of 1-Bromo-2-methoxyethane: A Green Chemistry Perspective
In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry serve as a critical framework for innovation. The synthesis of versatile building blocks, such as 1-bromo-2-methoxyethane, presents an ideal case study for evaluating and optimizing synthetic routes to minimize environmental impact.[1] This guide provides a comprehensive comparison of three distinct synthetic pathways to this compound, rigorously evaluating each through the lens of established green chemistry metrics. Our objective is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed, environmentally conscious decisions in their synthetic endeavors.
The Synthetic Routes Under Scrutiny
We will dissect three plausible methods for the synthesis of this compound: the traditional Williamson ether synthesis, a more direct acid-catalyzed bromination of 2-methoxyethanol, and a greener approach utilizing phase-transfer catalysis.
Route 1: The Traditional Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] In the context of this compound, a plausible approach involves the reaction of a methoxide source with a di-halogenated ethane. While straightforward, this route often suffers from drawbacks such as the potential for side reactions and the use of excess reagents.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium methoxide (54.0 g, 1.0 mol) is suspended in 500 mL of anhydrous methanol.
-
1,2-dibromoethane (225.4 g, 1.2 mol) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux for 6 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The resulting residue is partitioned between 250 mL of water and 250 mL of diethyl ether.
-
The organic layer is separated, washed with brine (2 x 100 mL), and dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed by distillation, and the crude product is purified by fractional distillation to afford this compound. (Expected yield: ~65%)
Route 2: Acid-Catalyzed Bromination of 2-Methoxyethanol
A more direct pathway to this compound involves the substitution of the hydroxyl group of 2-methoxyethanol with a bromine atom, typically using a strong acid like hydrobromic acid, often with a dehydrating agent.[3] This method can be more atom-economical than the Williamson synthesis if high conversion is achieved.
Experimental Protocol:
-
2-Methoxyethanol (76.1 g, 1.0 mol) is placed in a round-bottom flask and cooled in an ice-water bath.
-
48% aqueous hydrobromic acid (314.4 g, 1.5 mol) is added slowly with continuous stirring.
-
Concentrated sulfuric acid (49.0 g, 0.5 mol) is then added dropwise as a catalyst and dehydrating agent, maintaining the temperature below 10°C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling, the mixture is poured into 500 mL of ice-cold water.
-
The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution until neutral, followed by a final wash with brine.
-
The crude this compound is dried over anhydrous calcium chloride and purified by distillation. (Expected yield: ~80%)
Route 3: A Greener Approach with Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) has emerged as a powerful technique in green chemistry, facilitating reactions between reactants in immiscible phases, thereby often eliminating the need for harsh solvents and enabling milder reaction conditions.[4][5] This approach can significantly improve the efficiency and environmental profile of the Williamson ether synthesis.[6]
Experimental Protocol:
-
A mixture of 1,2-dibromoethane (187.8 g, 1.0 mol) and tetrabutylammonium bromide (16.1 g, 0.05 mol) as the phase-transfer catalyst is prepared in 200 mL of toluene in a three-necked flask.
-
A solution of sodium hydroxide (80.0 g, 2.0 mol) in 80 mL of water and methanol (38.4 g, 1.2 mol) is added to the flask.
-
The biphasic mixture is stirred vigorously and heated to 60°C for 8 hours.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with toluene (2 x 50 mL).
-
The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.
-
Toluene is removed under reduced pressure, and the product is purified by fractional distillation to yield this compound. (Expected yield: ~85%)
Evaluating the Green Credentials: A Quantitative Comparison
To objectively assess the environmental performance of each synthetic route, we employ several key green chemistry metrics.[7]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[8]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.[9]
-
Process Mass Intensity (PMI): The total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[10]
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that is converted to the desired product.[3]
| Green Metric | Route 1: Williamson Synthesis | Route 2: Acid-Catalyzed Bromination | Route 3: PTC Approach |
| Atom Economy (AE) | 49.8% | 81.2% | 49.8% |
| E-Factor | ~10.2 | ~3.5 | ~4.1 |
| Process Mass Intensity (PMI) | ~11.2 | ~4.5 | ~5.1 |
| Reaction Mass Efficiency (RME) | ~32.4% | ~65.0% | ~42.3% |
Note: The values for E-Factor and PMI are estimations based on the provided protocols and include all solvents and work-up materials. These values can vary depending on the specific experimental conditions and the efficiency of solvent recovery.
Visualizing the Green Synthesis Workflow
Caption: A generalized workflow for green chemical synthesis.
Comparative Analysis of Synthesis Routes
Caption: A visual summary of the green chemistry metrics for the three synthesis routes.
Discussion: Interpreting the Green Metrics
The quantitative analysis reveals a clear distinction in the environmental performance of the three synthetic routes.
-
Route 2 (Acid-Catalyzed Bromination) emerges as the most favorable option from a green chemistry standpoint. Its significantly higher Atom Economy (81.2%) is a direct result of a more efficient incorporation of atoms from the reactants into the final product. This, in turn, leads to the lowest E-Factor (~3.5) and PMI (~4.5) , indicating the generation of the least amount of waste relative to the product. The Reaction Mass Efficiency (~65.0%) further underscores its superiority in converting reactant mass into the desired product. The primary drawback of this route is the use of corrosive and hazardous strong acids (hydrobromic and sulfuric acid), which requires careful handling and neutralization during work-up, contributing to the waste stream.
-
Route 3 (PTC Approach) represents a significant improvement over the traditional Williamson synthesis. While its Atom Economy (49.8%) is inherently limited by the stoichiometry of the reaction (similar to Route 1), the use of a phase-transfer catalyst allows for more efficient reaction conditions. This is reflected in its lower E-Factor (~4.1) and PMI (~5.1) compared to the traditional method. The PTC route demonstrates that catalytic approaches can substantially reduce waste and improve overall process efficiency even when the theoretical atom economy is not ideal.
-
Route 1 (Traditional Williamson Synthesis) is demonstrably the least green of the three. Its low Atom Economy (49.8%) and the need for a molar excess of one of the reactants contribute to a high E-Factor (~10.2) and PMI (~11.2) . The large volume of solvent required and the generation of a significant amount of inorganic salt byproduct further detract from its environmental credentials.
Conclusion: A Clear Path Towards Greener Synthesis
This comparative guide unequivocally demonstrates that the choice of synthetic route has profound implications for the environmental impact of producing this compound. The acid-catalyzed bromination of 2-methoxyethanol stands out as the most sustainable option based on the calculated green chemistry metrics. However, the greener phase-transfer catalysis approach offers a valuable alternative that significantly mitigates the waste generated by the traditional Williamson ether synthesis.
For researchers and drug development professionals, this analysis underscores the importance of considering green chemistry principles from the outset of synthetic route design. By prioritizing atom economy, minimizing waste, and exploring catalytic alternatives, the chemical industry can move towards more sustainable and environmentally responsible manufacturing practices.
References
- [No author given]. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications.
- [No author given]. (2023, February 8). Is amide synthesis or Williamson ether synthesis more environmentally friendly? Brainly.
- [No author given]. (n.d.). Metrics to 'green' chemistry—which are the best?
- [No author given]. (n.d.). Green chemistry metrics. Wikipedia.
- [No author given]. (2025, August 6). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate.
- [No author given]. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- [No author given]. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
- [No author given]. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- [No author given]. (n.d.). This compound. Chem-Impex.
- [No author given]. (n.d.). METRICS - Green Chemistry Toolkit.
- [No author given]. (n.d.). Process Mass Intensity (PMI). ACSGCIPR.
- [No author given]. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.
- [No author given]. (n.d.). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
- [No author given]. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars.
- [No author given]. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.
- [No author given]. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
- [No author given]. (2021, March 24). 13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts.
- [No author given]. (2022, October 28). How to Calculate E-factor (Green Chem). YouTube.
- [No author given]. (2026, January 4). Process Mass Intensity Metric. ACS GCI Pharmaceutical Roundtable.
- [No author given]. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows.
- [No author given]. (n.d.). Industrial Phase-Transfer Catalysis.
- [No author given]. (n.d.). green chemistry – the atom economy.
- [No author given]. (n.d.). Assessing Process Mass Intensity and Waste via an aza-Baylis− Hillman Reaction. Pendidikan Kimia.
- [No author given]. (2024, April 10). This compound (stabilised) for synthesis. ChemBK.
- [No author given]. (n.d.). Driving Aspirational Process Mass Intensity Using SMART-PMI and Innovative Chemistry. ChemRxiv.
- [No author given]. (n.d.). Atom Economy. Krishna Chandra College, Hetampur, Birbhum.
- [No author given]. (n.d.). How “good” can the synthetic route be? SMART-PMI: Predicting Process Mass Intensity from Molecular Structure. Chem-Station Int. Ed..
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cas 6482-24-2,this compound | lookchem [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Duel: Unveiling the Halogen's Influence in 1-Bromo-2-methoxyethane and its Iodo-analogue
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, a nuanced understanding of how subtle structural modifications impact a molecule's properties is paramount. The substitution of one halogen for another, seemingly a minor change, can profoundly alter electronic distribution, reactivity, and, consequently, the spectroscopic fingerprint of a compound. This guide provides an in-depth spectroscopic comparison of 1-bromo-2-methoxyethane and its iodo-analogue, 1-iodo-2-methoxyethane, offering insights grounded in experimental data to elucidate the influence of the halogen atom.
The core of this analysis lies in the comparative interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These techniques, fundamental to structural elucidation, reveal distinct differences between the bromo and iodo compounds, providing a clear picture of the halogen's electronic and steric effects.
The Inductive Effect in Action: A Tale of Two Halogens in NMR Spectroscopy
The electronegativity of the halogen atom directly influences the electron density around neighboring protons and carbons, a phenomenon readily observed in ¹H and ¹³C NMR spectroscopy. Bromine, being more electronegative than iodine, is expected to exert a stronger electron-withdrawing inductive effect. This leads to a greater deshielding of the adjacent methylene protons and carbons in this compound compared to its iodo counterpart.
¹H NMR: A Clearer Picture of Deshielding
In the ¹H NMR spectra, the protons on the carbon adjacent to the halogen (C1) and the carbon adjacent to the methoxy group (C2) exhibit distinct chemical shifts. The stronger inductive effect of bromine in this compound causes the protons on C1 to resonate at a higher chemical shift (further downfield) compared to the analogous protons in 1-iodo-2-methoxyethane.
| Compound | Chemical Shift (ppm) - CH₂X | Chemical Shift (ppm) - CH₂OCH₃ | Chemical Shift (ppm) - OCH₃ |
| This compound | ~3.5-3.6 | ~3.6-3.7 | ~3.4 |
| 1-Iodo-2-methoxyethane | ~3.2-3.3 | ~3.6-3.7 | ~3.4 |
Note: Approximate chemical shifts are provided for illustrative purposes. Actual values may vary depending on the solvent and instrument.
¹³C NMR: Quantifying the Halogen's Influence
The effect of the halogen's electronegativity is even more pronounced in the ¹³C NMR spectra. The carbon atom directly bonded to the halogen (C1) is significantly deshielded. The greater electronegativity of bromine results in a larger downfield shift for C1 in this compound relative to the C1 in 1-iodo-2-methoxyethane.[1][2]
| Compound | Chemical Shift (ppm) - C1 (CH₂X) | Chemical Shift (ppm) - C2 (CH₂OCH₃) | Chemical Shift (ppm) - C3 (OCH₃) |
| This compound | ~30-35 | ~70-75 | ~58-60 |
| 1-Iodo-2-methoxyethane | ~-5 to 0 | ~70-75 | ~58-60 |
Note: Approximate chemical shifts are provided for illustrative purposes. Actual values may vary depending on the solvent and instrument.
Vibrational Spectroscopy: The Halogen's Impact on Bond Frequencies
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound and its iodo-analogue, the most significant difference in their IR spectra is expected in the region corresponding to the carbon-halogen bond stretching vibration.
The C-Br stretch in this compound typically appears in the range of 600-700 cm⁻¹.[3] In contrast, the C-I stretch in 1-iodo-2-methoxyethane is found at a lower frequency, generally in the 500-600 cm⁻¹ region.[4] This difference is a direct consequence of the greater mass of the iodine atom compared to the bromine atom, as predicted by Hooke's Law. The strong C-O-C stretching vibration of the ether linkage is a prominent feature in the spectra of both compounds, typically observed around 1100–1250 cm⁻¹.[4]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule upon ionization. For halogenated compounds, the isotopic distribution of the halogen atoms leads to characteristic patterns in the mass spectrum.
This compound: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern for the molecular ion peak and any bromine-containing fragments, with the two peaks having almost equal intensity.[5][6]
1-Iodo-2-methoxyethane: Iodine is monoisotopic, consisting of only the ¹²⁷I isotope. Therefore, the mass spectrum of 1-iodo-2-methoxyethane will show a single molecular ion peak.
Common fragmentation pathways for both molecules involve the loss of the halogen atom and cleavage of the C-O and C-C bonds.
Experimental Protocols
Acquiring High-Quality Spectroscopic Data
To ensure the acquisition of reliable and comparable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
A detailed workflow for preparing and analyzing a sample by NMR spectroscopy is outlined below.
Caption: Workflow for IR Spectroscopy of Liquid Samples.
Mass Spectrometry
Electron Ionization (EI) is a common and effective ionization technique for relatively small and volatile molecules like this compound and 1-iodo-2-methoxyethane. [7][8]
Caption: Workflow for Mass Spectrometry using Electron Ionization.
Conclusion: A Clear Distinction
The spectroscopic comparison of this compound and its iodo-analogue unequivocally demonstrates the significant influence of the halogen atom on the molecular properties. The differences in electronegativity and atomic mass between bromine and iodine are clearly manifested in the NMR, IR, and mass spectra. These distinctions are not merely academic; they have practical implications for reaction monitoring, quality control, and the rational design of molecules with specific properties in the pharmaceutical and materials science industries. By understanding these fundamental spectroscopic relationships, researchers can more effectively characterize and utilize these important chemical building blocks.
References
- Scribd. IR Sample Preparation Techniques | PDF | Infrared | Chemistry. [Link]
- ResearchG
- Polymer Chemistry Characterization Lab.
- University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]
- ResearchGate. 1 H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,... | Download Scientific Diagram. [Link]
- National Center for Biotechnology Information. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem. [Link]
- National Institute of Standards and Technology. Ethane, 1-bromo-2-methoxy- - NIST WebBook. [Link]
- National Center for Biotechnology Information. 1-Iodo-2-methoxyethane | C3H7IO | CID 79136 - PubChem. [Link]
- Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]
- National Institute of Standards and Technology. Ethane, 1-bromo-2-methoxy- - NIST WebBook. [Link]
- ACD/Labs.
- Emory University.
- University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]
- Chemistry LibreTexts. 2.
- YouTube. What Are Common NMR Solvents? - Chemistry For Everyone. [Link]
- ResearchGate. Ionization Methods in Organic Mass Spectrometry. [Link]
- National Institute of Standards and Technology. Ethane, 1-bromo-2-methoxy- - NIST WebBook. [Link]
- University of California, Los Angeles. Notes on NMR Solvents. [Link]
- Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
Sources
- 1. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. This compound(6482-24-2) IR Spectrum [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound(6482-24-2) MS [m.chemicalbook.com]
- 6. Ethane, 1-bromo-2-methoxy- [webbook.nist.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Senior Application Scientist's Guide to the Kinetic Studies of Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly in oncology, alkylating agents represent a foundational class of drugs whose efficacy is intrinsically linked to their chemical reactivity.[1][2][3] A profound understanding of their reaction kinetics is not merely an academic exercise; it is a critical prerequisite for predicting biological activity, understanding mechanisms of toxicity, and designing next-generation therapeutics with improved selectivity and safety profiles.
This guide provides an in-depth comparison of the kinetic profiles of various alkylating agents. Moving beyond a simple recitation of facts, we will explore the causality behind their reactivity, provide robust experimental protocols for kinetic analysis, and present data in a format designed for practical application in a research and development setting.
The Core of Reactivity: SN1 and SN2 Mechanistic Paradigms
The reactivity of most clinically relevant alkylating agents can be understood through the lens of two fundamental nucleophilic substitution mechanisms: SN1 (Substitution, Nucleophilic, Unimolecular) and SN2 (Substitution, Nucleophilic, Bimolecular).[1] The kinetic profile of an agent—and thus its biological behavior—is dictated by which of these pathways it preferentially follows.
-
The SN1 Pathway: This is a two-step process. The rate-determining step is the spontaneous dissociation of the leaving group to form a highly reactive carbocation intermediate.[1][4] This intermediate is then rapidly attacked by a nucleophile. The reaction rate is dependent only on the concentration of the alkylating agent, following first-order kinetics.[1][5]
-
The SN2 Pathway: This mechanism occurs in a single, concerted step.[5] The nucleophile attacks the electrophilic carbon from the backside of the leaving group, passing through a five-membered transition state before the leaving group departs.[5] The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophile, following second-order kinetics.[1][5]
The choice between these pathways is not arbitrary; it is a delicate balance of electronic and steric factors, as illustrated below.
Comparative Kinetics of Major Alkylating Agent Classes
Alkylating agents are a diverse group of compounds, and their kinetic behavior varies significantly. This diversity is exploited in drug development to target different cancers and minimize toxicity.[7]
| Alkylating Agent Class | Example(s) | Predominant Mechanism | Kinetic Profile & Key Characteristics |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan | SN1-like (via aziridinium ion) | Form a highly reactive aziridinium cation intermediate intramolecularly, which is then attacked by a nucleophile.[8] The rate is dependent on the formation of this intermediate.[1][9] |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | SN1 | Decompose in vivo to form a reactive chloroethyl diazonium hydroxide, which then generates a vinyl or chloroethyl carbocation.[1] Follows first-order kinetics. |
| Alkyl Sulfonates | Busulfan | SN2 | A classic example of an SN2 agent.[1][9] Its reactivity is highly dependent on the concentration and strength of the nucleophile.[1] Tends to react more slowly than SN1 agents.[1] |
| Triazines | Dacarbazine, Temozolomide | SN1 (via MTIC) | These are prodrugs that are metabolically activated to form MTIC (methyl-triazeno-imidazole-carboxamide), which then releases a methyldiazonium cation, the ultimate alkylating species. |
Note: While therapeutic effects do not always correlate directly with chemical reactivity, understanding the underlying kinetic mechanism is crucial for interpreting pharmacological data.[7]
Experimental Design for Kinetic Analysis
Accurate determination of reaction rates is the cornerstone of comparative kinetic studies. The choice of methodology depends on the specific properties of the reactants and products. Below are two robust, commonly employed protocols.
Protocol 1: Determination of Reaction Rate by UV-Vis Spectrophotometry
Causality: This method is ideal when either a reactant or a product possesses a unique chromophore, allowing its concentration to be monitored continuously and non-invasively by measuring changes in light absorbance over time, based on the Beer-Lambert law.[10][11]
Objective: To determine the pseudo-first-order rate constant (k') for the reaction of an alkylating agent with a nucleophile in vast excess.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the alkylating agent (e.g., 10 mM in an appropriate solvent like ethanol or DMSO).
-
Prepare a stock solution of the nucleophile (e.g., 1 M of N-acetyl-L-cysteine in a buffered aqueous solution, pH 7.4). The high concentration ensures its level remains effectively constant, achieving pseudo-first-order conditions.
-
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for the species being monitored.
-
Equilibrate the instrument's temperature-controlled cuvette holder to the desired reaction temperature (e.g., 37 °C). This is critical as reaction rates are highly temperature-dependent.[12]
-
-
Reaction Monitoring:
-
Add the nucleophile solution to a quartz cuvette and place it in the holder to equilibrate.
-
Initiate the reaction by adding a small, precise volume of the alkylating agent stock solution to the cuvette. Mix rapidly by inversion.
-
Immediately begin recording absorbance at the chosen λmax at fixed time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to at least 80-90% completion.
-
-
Data Analysis:
-
Plot Absorbance vs. Time to visualize the reaction progress.
-
For a first-order or pseudo-first-order reaction, the rate constant is determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the reaction's completion.
-
The slope of this line will be equal to -k'. The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
-
Protocol 2: Determination of Reaction Rate by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful separation technique that is used when spectrophotometric monitoring is not feasible (e.g., lack of a suitable chromophore or overlapping spectra). It allows for the direct measurement of the concentration of reactants and products by physically separating them from the reaction mixture at discrete time points.
Objective: To determine the second-order rate constant by measuring the disappearance of the alkylating agent over time.
Methodology:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed beaker or a vial in a heat block at 37 °C), combine known concentrations of the alkylating agent and the nucleophile.
-
Start a timer at the moment of mixing.
-
-
Timed Aliquots and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40 minutes), withdraw a precise volume (an aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop it. This is a critical step and can be achieved by rapid dilution into a cold mobile phase or by adding a chemical that instantly consumes one of the reactants.
-
-
HPLC Analysis:
-
Inject each quenched aliquot onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Elute with an appropriate mobile phase to separate the alkylating agent from the nucleophile and the product.
-
Use a detector (e.g., UV or Mass Spectrometry) to quantify the peak area corresponding to the remaining alkylating agent.
-
-
Data Analysis:
-
Create a calibration curve to correlate the peak area with the concentration of the alkylating agent.
-
Plot the reciprocal of the alkylating agent concentration (1/[AA]) versus time.
-
For a second-order reaction with 1:1 stoichiometry, this plot will yield a straight line. The slope of this line is the second-order rate constant, k.
-
By systematically evaluating these factors and employing rigorous experimental techniques, researchers can build a comprehensive kinetic profile of any alkylating agent. This data is invaluable for establishing structure-activity relationships, optimizing drug delivery, and ultimately developing safer and more effective therapies.
References
- Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
- Patsnap Eureka. (2025). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. [Link]
- National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. [Link]
- Oncohema Key. (2016).
- Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. [Link]
- Nassar, A. F., et al. (2022). Case Study: Metabolism and Reactions of Alkylating Agents in Cancer Therapy.
- Mayr, H. (n.d.). F. Nucleophilicity and Electrophilicity Scales. LMU München. [Link]
- CSUN. (n.d.). 235 Comparison and Contrast of SN1 and SN2 Reactions. [Link]
- Campodónico, P. R., et al. (2006). Definition of a Nucleophilicity Scale. The Journal of Physical Chemistry A. [Link]
- Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
- ChemistryViews. (2017). A Scale for Nucleophilicity. [Link]
- Scribd. (2006). Nucleophilicity Scale. [Link]
- Oncohema Key. (2016).
- Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes. [Link]
- IMIM PAN. (n.d.). 1. Introduction Experimental techniques used in the studies of reaction kinetics.... [Link]
- Rizwan, M. (2022).
- Save My Exams. (2025). Rates - Experimental Techniques (Edexcel A Level Chemistry): Revision Note. [Link]
- MDPI. (n.d.). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]
- Kaur, J. (2025). Alkylating agents and cancer therapy.
- Chemistry LibreTexts. (2023). 14.
- National Institutes of Health. (2025). Agent-specific DNA repair kinetic in 3T3 cells: a comparative study using the in vitro comet assay. [Link]
- MDPI. (n.d.). Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model. [Link]
- Chemistry LibreTexts. (2022). 15.
- ACS Publications. (2020).
- Pharmacy 180. (n.d.). Factors affecting reaction kinetics - Pharmaceutical. [Link]
- Chemistry LibreTexts. (2023). 14.
Sources
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. nursingcecentral.com [nursingcecentral.com]
- 3. researchgate.net [researchgate.net]
- 4. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 8. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI [mdpi.com]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of 1-Bromo-2-methoxyethane: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of 1-Bromo-2-methoxyethane (CAS No. 6482-24-2), a versatile yet hazardous compound, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the inherent risks associated with this compound is paramount. This colorless to pale yellow liquid is not only a valuable reagent in organic synthesis but also presents a multi-faceted hazard profile that dictates its handling and disposal procedures.[1][2][3]
Key Hazards:
-
Flammability: It is a flammable liquid and vapor, with a flash point that necessitates strict control of ignition sources.[4][5]
-
Irritation: It is known to cause skin and serious eye irritation.[1][4][6][7] It is also a lachrymator, a substance that irritates the eyes and induces tearing.[1]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[4][6][7]
A summary of its key physical and chemical properties relevant to its disposal is provided in the table below.
| Property | Value | Significance for Disposal |
| CAS Number | 6482-24-2 | Unique identifier for accurate tracking and regulatory reporting. |
| Molecular Formula | C₃H₇BrO | The presence of bromine classifies it as a halogenated organic compound. |
| Boiling Point | 40-41 °C at 66 mmHg | Its volatility requires well-ventilated handling areas and secure containers. |
| Density | 1.479 g/mL at 25 °C | Heavier than water, which can influence spill clean-up procedures. |
| Flash Point | 83 °F (28.3 °C) | Flammability demands the absence of sparks, open flames, and hot surfaces during handling and storage.[5] |
| Incompatibilities | Strong oxidizing agents, Bases | Co-disposal with these substances can lead to violent reactions.[6] |
The Core Principle: Segregation as a Halogenated Organic Waste
The foundational principle for the proper disposal of this compound lies in its classification as a halogenated organic compound . The presence of the carbon-bromine bond places it in a specific category of chemical waste that is subject to stringent disposal regulations due to the potential for the formation of persistent and toxic byproducts upon improper treatment, such as incineration at inadequate temperatures.
It is imperative to collect and store this compound waste separately from non-halogenated organic wastes.[8][9] This segregation is crucial because the disposal methods for these two streams are different and mixing them can increase disposal costs and environmental impact.[9]
Pre-Disposal and Handling Protocols
Safe disposal begins with safe handling. Adherence to the following protocols is mandatory to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A robust defense against the hazards of this compound is the consistent and correct use of appropriate PPE.
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[4]
-
Body Protection: A lab coat is standard, with flame-retardant and antistatic protective clothing recommended for larger quantities.[6]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the area.[6]
-
Containment and Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The following workflow outlines the systematic process for the disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
Detailed Steps:
-
Container Selection: Choose a waste container that is in good condition, compatible with halogenated organic solvents, and has a secure, tight-fitting lid. Glass or polyethylene containers are generally suitable.
-
Waste Segregation: As you generate waste containing this compound, pour it carefully into the designated halogenated organic waste container.[8]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9][11] If other chemicals are present in the waste stream, their names and approximate concentrations should also be listed.
-
Secure Storage: Keep the waste container tightly closed when not in use.[11] Store it in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from incompatible materials.[6][12]
-
Arrange for Disposal: Once the container is full or has reached the satellite accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and final disposal.
-
Final Disposal Method: The ultimate disposal of this compound will be conducted by a licensed hazardous waste disposal company. The most common and environmentally sound method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[8] Land disposal of halogenated organic compounds is heavily restricted.[13][14]
Emergency Procedures
In the event of an emergency, prioritize personal safety and follow your institution's established emergency response plan.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[4][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[6]
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding its hazards, adhering to strict segregation and handling protocols, and following a systematic disposal workflow, researchers can ensure that this valuable chemical is managed safely from acquisition to final disposal. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- iChemical. (n.d.). This compound, CAS No. 6482-24-2.
- National Center for Biotechnology Information. (n.d.). 2-Bromoethyl methyl ether. PubChem Compound Database.
- LookChem. (n.d.). Cas 6482-24-2,this compound.
- U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). Safety, Handling, and Storage Recommendations for this compound.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
- NINGBO INNO PHARMCHEM CO.,LTD. (2023). This compound: A Look at its Biological Activities and Applications.
Sources
- 1. 2-Bromoethyl methyl ether | C3H7BrO | CID 80972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 6482-24-2 [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound, CAS No. 6482-24-2 - iChemical [ichemical.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. fishersci.com [fishersci.com]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. View Document - California Code of Regulations [govt.westlaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
